molecular formula C26H43NO5 B15338675 Glycoursodeoxycholic Acid-d5

Glycoursodeoxycholic Acid-d5

カタログ番号: B15338675
分子量: 454.7 g/mol
InChIキー: GHCZAUBVMUEKKP-PNILFLMYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycoursodeoxycholic Acid-d5 is a useful research compound. Its molecular formula is C26H43NO5 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H43NO5

分子量

454.7 g/mol

IUPAC名

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2,17D

InChIキー

GHCZAUBVMUEKKP-PNILFLMYSA-N

異性体SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)([2H])[2H])O

正規SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

製品の起源

United States

Foundational & Exploratory

Synthesis of Glycoursodeoxycholic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthesis route for Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a stable isotope-labeled version of Glycoursodeoxycholic Acid. GUDCA is the glycine conjugate of the secondary bile acid, ursodeoxycholic acid (UDCA). Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This guide provides a detailed, plausible synthetic pathway, including experimental protocols and data presentation, based on established chemical transformations of bile acids.

Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into two main stages:

  • Preparation of the Deuterated Precursor, Ursodeoxycholic Acid-d5 (UDCA-d5): This stage focuses on the introduction of five deuterium atoms into the ursodeoxycholic acid scaffold. A plausible and efficient strategy involves the synthesis of a 7-keto intermediate, which allows for deuterium exchange at the α-positions, followed by stereoselective reduction to the desired 7β-hydroxyl group.

  • Conjugation with Glycine: The deuterated ursodeoxycholic acid (UDCA-d5) is then conjugated with glycine at the C-24 carboxylic acid position via an N-acyl amidation reaction to yield the final product, this compound.

The proposed location for the five deuterium atoms is at the C2, C4, and C6 positions, based on the potential for enolization and deuterium exchange alpha to the 3-oxo and 7-oxo intermediates.

Detailed Synthesis Pathway

The proposed multi-step synthesis commences from the readily available chenodeoxycholic acid (CDCA).

Synthesis_Pathway CDCA Chenodeoxycholic Acid (CDCA) Intermediate1 Methyl Chenodeoxycholate CDCA->Intermediate1 1. Esterification (MeOH, H+) Intermediate2 Methyl 3α-hydroxy-7-oxo-5β-cholanoate Intermediate1->Intermediate2 2. Selective Oxidation (e.g., NBS) Intermediate3 Methyl 3-oxo-7-oxo-5β-cholanoate Intermediate2->Intermediate3 3. Oxidation (e.g., Jones Reagent) Intermediate4 Methyl 3-oxo-7-oxo-5β-cholanoate-d5 Intermediate3->Intermediate4 4. Deuterium Exchange (D2O, NaOD) Intermediate5 Ursodeoxycholic Acid-d5 Methyl Ester Intermediate4->Intermediate5 5. Stereoselective Reduction (e.g., NaBH4) UDCA_d5 Ursodeoxycholic Acid-d5 (UDCA-d5) Intermediate5->UDCA_d5 6. Hydrolysis (NaOH) GUDCA_d5 This compound (GUDCA-d5) UDCA_d5->GUDCA_d5 7. N-Acyl Amidation (EEDQ, Glycine Ethyl Ester, then Hydrolysis) Glycine Glycine Ethyl Ester Glycine->GUDCA_d5

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations in bile acid chemistry.

Synthesis of Ursodeoxycholic Acid-d5 (UDCA-d5)

Step 1: Esterification of Chenodeoxycholic Acid (CDCA)

  • Protocol: To a solution of Chenodeoxycholic Acid (1.0 eq) in methanol (10 vol), is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl Chenodeoxycholate.

  • Expected Yield: >95%

Step 2: Selective Oxidation of Methyl Chenodeoxycholate

  • Protocol: Methyl Chenodeoxycholate (1.0 eq) is dissolved in a mixture of dichloromethane and water. N-Bromosuccinimide (NBS, 1.1 eq) is added in portions at 0 °C. The reaction is stirred at room temperature for 12 hours. The organic layer is separated, washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Methyl 3α-hydroxy-7-oxo-5β-cholanoate.

  • Expected Yield: 85-90%

Step 3: Oxidation of the 3-Hydroxyl Group

  • Protocol: To a solution of Methyl 3α-hydroxy-7-oxo-5β-cholanoate (1.0 eq) in acetone at 0 °C, Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 1 hour. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to afford Methyl 3-oxo-7-oxo-5β-cholanoate.

  • Expected Yield: >90%

Step 4: Deuterium Exchange

  • Protocol: Methyl 3-oxo-7-oxo-5β-cholanoate (1.0 eq) is dissolved in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The mixture is stirred at room temperature for 24-48 hours to allow for complete deuterium exchange at the α-positions to both carbonyl groups. The reaction is then neutralized with DCl in D₂O and extracted with ethyl acetate. The organic layer is washed with D₂O, dried, and concentrated to yield Methyl 3-oxo-7-oxo-5β-cholanoate-d5. The extent of deuteration should be monitored by mass spectrometry.

  • Expected Isotopic Purity: >98% d5

Step 5: Stereoselective Reduction

  • Protocol: Methyl 3-oxo-7-oxo-5β-cholanoate-d5 (1.0 eq) is dissolved in methanol. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred for 2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and dilute HCl. The organic layer is washed with brine, dried, and concentrated. The resulting mixture of diastereomers is purified by column chromatography to isolate the desired 3α,7β-dihydroxy isomer, Ursodeoxycholic Acid-d5 Methyl Ester.

  • Expected Yield: 60-70% of the desired isomer.

Step 6: Hydrolysis

  • Protocol: Ursodeoxycholic Acid-d5 Methyl Ester (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to give Ursodeoxycholic Acid-d5 (UDCA-d5).

  • Expected Yield: >95%

Conjugation of UDCA-d5 with Glycine

Step 7: N-Acyl Amidation

  • Protocol: To a solution of Ursodeoxycholic Acid-d5 (1.0 eq) and Glycine Ethyl Ester hydrochloride (1.2 eq) in anhydrous dichloromethane, is added N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 1.2 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours to hydrolyze the ethyl ester. The methanol is evaporated, and the aqueous solution is acidified with HCl. The product is extracted with ethyl acetate, washed with brine, dried, and concentrated. Purification by column chromatography or preparative HPLC affords this compound.

  • Expected Yield: 70-80%

Data Presentation

The following tables summarize the expected analytical data for the key compounds in the synthesis.

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Key Signals (δ ppm)Expected Mass Spectrum (m/z)
Methyl 3-oxo-7-oxo-5β-cholanoateC₂₅H₃₆O₄400.55Absence of hydroxyl protons, presence of methyl ester singlet (~3.67)[M+H]⁺ 401.26
Ursodeoxycholic Acid-d5 (UDCA-d5)C₂₄H₃₅D₅O₄397.61Absence of signals for protons at C2, C4, and C6 positions, characteristic signals for 3α-H and 7β-H.[M-H]⁻ 396.32
This compoundC₂₆H₃₈D₅NO₅454.67Characteristic signals for glycine moiety, absence of signals for protons at C2, C4, and C6.[M-H]⁻ 453.35

Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Workflow Start Start with Chenodeoxycholic Acid Step1_2 Esterification & Selective Oxidation Start->Step1_2 Step3_4 Oxidation & Deuterium Exchange Step1_2->Step3_4 Step5_6 Reduction & Hydrolysis Step3_4->Step5_6 Purification1 Column Chromatography (Purification of UDCA-d5) Step5_6->Purification1 Step7 N-Acyl Amidation with Glycine Derivative Purification1->Step7 Purification2 Preparative HPLC (Final Purification) Step7->Purification2 Analysis Characterization (NMR, MS, Purity) Purification2->Analysis FinalProduct This compound Analysis->FinalProduct

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for this compound. The described pathway utilizes established chemical reactions in steroid chemistry to achieve the desired deuteration and subsequent conjugation with glycine. The detailed protocols and expected data serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis, enabling the synthesis of a critical internal standard for quantitative studies. It is important to note that optimization of reaction conditions and purification procedures may be necessary to achieve the desired yields and purity.

Deuterated Bile Acids: A Technical Guide to Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated bile acids, synthetic analogs of endogenous bile acids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools in biomedical research and drug development. Their primary application lies in their use as internal standards for highly sensitive and accurate quantification of bile acids in biological matrices using mass spectrometry. This widespread use is predicated on the assumption that their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and analysis. However, subtle differences arising from the kinetic isotope effect can influence these properties. This technical guide provides an in-depth exploration of the core physicochemical properties of deuterated bile acids, details the experimental protocols for their characterization, and visualizes their role in key signaling pathways.

Physicochemical Properties of Deuterated Bile Acids

Acidity (pKa)

The acidity of bile acids, determined by the pKa of their carboxylic acid group, is a critical factor influencing their solubility and physiological function. The pKa of unconjugated bile acids is around 5.0, while conjugation with glycine or taurine lowers the pKa, making them more ionized at physiological pH.[1]

Expected Impact of Deuteration: Deuteration of a carboxylic acid can lead to a slight increase in its pKa value. This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which makes the deuterated acid slightly weaker.[2][3] The magnitude of this "deuterium isotope effect" on pKa is generally small, typically in the range of 0.01 to 0.05 pKa units for each deuterium atom in proximity to the carboxylic acid group.[2] For most practical applications in bioanalysis, this minor shift is considered negligible.

Table 1: Acidity of Common Bile Acids and Expected Impact of Deuteration

Bile AcidTypeConjugationTypical pKaExpected Change in pKa upon Deuteration
Cholic Acid (CA)PrimaryUnconjugated~5.0[1]Slight increase
Chenodeoxycholic Acid (CDCA)PrimaryUnconjugated~5.0[1]Slight increase
Deoxycholic Acid (DCA)SecondaryUnconjugated~5.0Slight increase
Lithocholic Acid (LCA)SecondaryUnconjugated~5.0Slight increase
Glycocholic Acid (GCA)PrimaryGlycine~3.9[1]Slight increase
Taurocholic Acid (TCA)PrimaryTaurine<2[4]Slight increase
Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), bile acid molecules self-assemble into micelles. The CMC is a key parameter that dictates their detergent properties and their ability to solubilize lipids. The CMC of bile salts is influenced by their structure, with more hydrophobic bile acids generally having lower CMCs.

Expected Impact of Deuteration: The impact of deuteration on the CMC of surfactants is not extensively documented for bile acids specifically. However, for other surfactants, deuteration of the hydrophobic tail has been shown to slightly decrease the CMC. This is thought to be due to the slightly smaller van der Waals volume of a C-D bond compared to a C-H bond, which could lead to more favorable packing in the micelle core. The effect is generally small and may be difficult to measure experimentally for bile acids.

Table 2: Critical Micelle Concentration (CMC) of Common Bile Salts and Expected Impact of Deuteration

Bile SaltTypical CMC (mM in 0.15 M NaCl)Expected Change in CMC upon Deuteration
Sodium Cholate9-15Slight decrease
Sodium Chenodeoxycholate4-8Slight decrease
Sodium Deoxycholate2-6Slight decrease
Sodium Glycocholate7-13Slight decrease
Sodium Taurocholate3-5Slight decrease
Solubility

The aqueous solubility of bile acids is highly dependent on their protonation state (and thus the pH of the solution) and their structure. Unconjugated bile acids are poorly soluble at acidic pH, while their conjugated counterparts are more water-soluble.

Expected Impact of Deuteration: The effect of deuteration on the solubility of organic compounds is generally small and can be complex, depending on the solvent and the position of deuteration.[5] For deuterated bile acids, any change in solubility is expected to be minimal and unlikely to significantly impact their use in most applications.

Table 3: Aqueous Solubility of Common Bile Acids and Expected Impact of Deuteration

Bile AcidSolubility in Water (at pH below pKa)Expected Change in Solubility upon Deuteration
Cholic AcidLowMinimal
Chenodeoxycholic AcidVery LowMinimal
Deoxycholic AcidVery LowMinimal
Lithocholic AcidExtremely LowMinimal
Glycocholic AcidModerateMinimal
Taurocholic AcidHighMinimal
Hydrophobicity

The hydrophobicity of bile acids is a key determinant of their biological activity, including their ability to emulsify fats, interact with cell membranes, and activate signaling receptors.[6][7] Hydrophobicity is often experimentally assessed by reversed-phase high-performance liquid chromatography (RP-HPLC), where more hydrophobic compounds have longer retention times.

Expected Impact of Deuteration: Deuterated compounds often exhibit slightly shorter retention times in RP-HPLC compared to their non-deuterated analogs.[8][9] This suggests that deuterated compounds are slightly less hydrophobic. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase.[10] This "deuterium isotope effect" on retention time is a well-documented phenomenon in chromatography.[8]

Table 4: Relative Hydrophobicity of Common Bile Acids and Expected Impact of Deuteration

Bile AcidRelative HydrophobicityExpected Change in RP-HPLC Retention Time upon Deuteration
Lithocholic AcidMost HydrophobicSlight decrease
Deoxycholic AcidSlight decrease
Chenodeoxycholic AcidSlight decrease
Cholic AcidLeast HydrophobicSlight decrease

Experimental Protocols

Accurate characterization of deuterated bile acids requires robust and validated experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of Deuterated Bile Acids

General Protocol for Base-Catalyzed Deuteration of a Bile Acid with a Ketone Group (e.g., a precursor to a specific deuterated bile acid):

  • Preparation: Dissolve the bile acid precursor containing a ketone in a deuterated solvent such as methanol-d4.[11]

  • Reaction Initiation: Add a catalytic amount of a strong base, for example, sodium methoxide.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the deuteration reaction should be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Quenching: Upon completion of the reaction, neutralize the base by adding a deuterated acid, such as DCl in D₂O, at a low temperature to prevent reverse exchange.[11]

  • Extraction: Extract the deuterated product using a water-immiscible organic solvent. The organic layer should be washed with deuterated water (D₂O) to remove any residual base and salts.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the solution, and then concentrate the solvent under reduced pressure.[11]

  • Purification: Purify the crude deuterated bile acid using flash column chromatography on silica gel.[7][11] The appropriate solvent system for elution should be determined beforehand using TLC.

  • Analysis: Characterize the purified product to confirm its structure and determine the extent and location of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[7]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Deuterated bile acids are most commonly used as internal standards in LC-MS/MS methods for the quantification of endogenous bile acids.

Protocol for Plasma Bile Acid Quantification:

  • Sample Preparation:

    • To a 250 µL aliquot of human EDTA plasma, add 900 µL of acetonitrile containing a known concentration of the deuterated bile acid internal standards.[12]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a 50:50 solution of methanol and water.[12]

  • LC-MS/MS Analysis:

    • Chromatography: Inject a 10 µL aliquot of the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.[12] Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the different bile acid species.

    • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard are monitored.[6][13]

  • Quantification:

    • The concentration of each endogenous bile acid is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of non-deuterated bile acid standards and a constant concentration of the deuterated internal standards.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of deuterated bile acids and determining the specific sites and extent of deuterium incorporation.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the purified deuterated bile acid in a suitable deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton (¹H) NMR spectrum. The absence or significant reduction in the intensity of signals at specific chemical shifts, compared to the spectrum of the non-deuterated analog, confirms the positions of deuterium substitution.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum. The signals of carbon atoms directly bonded to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.

  • 2D NMR Spectroscopy: For complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the precise locations of deuterium labeling.[1][14]

Signaling Pathways of Bile Acids

Bile acids are not only digestive aids but also important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert these effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[15][16][17] Deuterated bile acids are expected to interact with these receptors in a manner identical to their non-deuterated counterparts, making them valuable tools for studying these pathways.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that is highly expressed in the liver and intestine. It acts as a sensor for bile acids and plays a central role in maintaining bile acid homeostasis.

FXR_Signaling cluster_Enterocyte Enterocyte cluster_Hepatocyte Hepatocyte BA_Intestine Bile Acids FXR_Enterocyte FXR BA_Intestine->FXR_Enterocyte Activates BA_Hepatocyte Bile Acids BA_Intestine->BA_Hepatocyte Enterohepatic Circulation FGF19 FGF19 FXR_Enterocyte->FGF19 Induces FGF19_Receptor FGFR4/β-Klotho FGF19->FGF19_Receptor Binds ERK12 ERK1/2 Signaling FGF19_Receptor->ERK12 Activates CYP7A1 CYP7A1 ERK12->CYP7A1 Inhibits BA_Synthesis Bile Acid Synthesis CYP7A1->BA_Synthesis Rate-limiting enzyme FXR_Hepatocyte FXR SHP SHP FXR_Hepatocyte->SHP Induces SHP->CYP7A1 Inhibits BA_Hepatocyte->FXR_Hepatocyte Activates

Caption: FXR signaling pathway in the enterohepatic circulation.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids, particularly secondary bile acids. It is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.

TGR5_Signaling cluster_L_Cell Intestinal L-Cell cluster_Pancreas Pancreatic β-cell BA_Lumen Bile Acids (Lumen) TGR5 TGR5 BA_Lumen->TGR5 Activates Adenylate_Cyclase Adenylate Cyclase TGR5->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases GLP1 GLP-1 Secretion cAMP->GLP1 Stimulates GLP1_Receptor GLP-1 Receptor GLP1->GLP1_Receptor Binds Insulin Insulin Secretion GLP1_Receptor->Insulin Stimulates

Caption: TGR5 signaling pathway in intestinal L-cells.

Experimental Workflow for Bile Acid Analysis

The following diagram illustrates a typical workflow for the analysis of bile acids in a biological sample using deuterated internal standards.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Bile, Feces) Spike Spike with Deuterated Bile Acid Internal Standards Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quantification Quantification using Peak Area Ratios Data->Quantification Result Bile Acid Concentrations Quantification->Result

Caption: General workflow for quantitative bile acid analysis.

Conclusion

Deuterated bile acids are invaluable tools for researchers in the fields of metabolomics, drug metabolism, and clinical diagnostics. While their physicochemical properties are very similar to their endogenous counterparts, subtle differences due to deuterium isotope effects do exist. Understanding these potential differences in pKa, CMC, solubility, and hydrophobicity is crucial for the accurate interpretation of experimental data. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of these important molecules. Furthermore, the visualization of their roles in key signaling pathways highlights their utility in elucidating the complex biology of bile acids in health and disease. As research in this area continues, a more comprehensive understanding of the nuanced effects of deuteration on the physicochemical and biological properties of bile acids will undoubtedly emerge.

References

An In-depth Technical Guide to Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a deuterated form of the endogenous bile acid Glycoursodeoxycholic Acid (GUDCA). This document details its chemical properties, primary applications, and the methodologies for its analysis. Furthermore, it elucidates the key signaling pathways influenced by its non-labeled counterpart, GUDCA, which is crucial for understanding the biological context in which GUDCA-d5 is utilized.

Core Characterization

This compound is a stable, non-radioactive, isotopically labeled form of Glycoursodeoxycholic Acid. The incorporation of five deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification of GUDCA.[1] This is its primary application in research and drug development, enabling accurate and precise measurement of GUDCA levels in various biological matrices.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, alongside those of its non-labeled analog for comparison.

PropertyThis compoundGlycoursodeoxycholic Acid
Synonyms GUDCA-d5, Ursodeoxycholylglycine-d5GUDCA, Ursodeoxycholylglycine
Molecular Formula C₂₆H₃₈D₅NO₅C₂₆H₄₃NO₅
Molecular Weight 454.65 g/mol [1]449.6 g/mol [2]
CAS Number Not specified64480-66-6[2]
Physical Description SolidSolid[2]
Solubility Soluble in methanol and DMSOSoluble in methanol and DMSO, poorly soluble in water (0.00135 mg/mL)[2]
Storage Conditions -20°C-20°C
Synthesis Overview

While detailed, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general approach involves the introduction of deuterium atoms into the Glycoursodeoxycholic Acid molecule or its precursors. Common methods for deuterium labeling of steroids and bile acids include:

  • Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst (e.g., Palladium, Platinum) in the presence of deuterium gas (D₂) or a deuterium-donating solvent (e.g., D₂O) to exchange hydrogen atoms for deuterium atoms at specific positions on the molecule.

  • Reduction with Deuterated Reagents: Ketone functionalities on the steroid backbone or its synthetic intermediates can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific hydroxyl-bearing carbons.

  • Clemmensen Reduction in Deuterated Solvents: The Clemmensen reduction of a ketone in a deuterated solvent can also be employed to introduce deuterium atoms.[3]

The synthesis of the glycine conjugate would typically follow the deuterium labeling of the ursodeoxycholic acid backbone. The purity and isotopic enrichment of the final product are critical and are confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative bioanalysis. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Glycoursodeoxycholic Acid in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of GUDCA in serum or plasma using GUDCA-d5 as an internal standard.

2.1.1. Materials and Reagents

  • This compound (internal standard)

  • Glycoursodeoxycholic Acid (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human serum or plasma (blank and study samples)

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw all serum/plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma.

  • Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected GUDCA levels).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and centrifuge to pellet any remaining particulates.

  • Transfer the final solution to an LC-MS vial for analysis.[4]

2.1.3. LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters for the analysis of GUDCA and GUDCA-d5. These parameters may require optimization for specific instrumentation.

ParameterTypical Conditions
LC System Agilent 1290 UPLC or equivalent
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm[5]
Column Temperature 40°C[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile/Methanol (2:1, v/v) with 0.1% Formic Acid[6]
Flow Rate 0.3 mL/min[6]
Injection Volume 10 µL[6]
Gradient Elution A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to achieve separation from other bile acids and matrix components.[6]
Mass Spectrometer AB Sciex Qtrap 5500 or equivalent[6]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[6]
Ion Spray Voltage -4500 V[6]
Source Temperature 450°C[6]
MRM Transitions GUDCA: 448.2 > 74; GUDCA-d5: 453.3 > 74

Signaling Pathways and Biological Activities of Glycoursodeoxycholic Acid

Understanding the biological roles of the non-labeled GUDCA is essential for interpreting data where GUDCA-d5 is used as a tracer or internal standard. GUDCA is a biologically active molecule with anti-inflammatory, neuroprotective, and metabolic regulatory properties.[7][8] These effects are primarily mediated through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

GUDCA as a Farnesoid X Receptor (FXR) Antagonist

GUDCA has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[9][10] By inhibiting FXR signaling, particularly in the intestine, GUDCA can modulate various metabolic pathways.

GUDCA_FXR_Pathway GUDCA Glycoursodeoxycholic Acid (GUDCA) FXR Farnesoid X Receptor (FXR) GUDCA->FXR Antagonizes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms heterodimer RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., FGF19, SHP) FXRE->Target_Genes Regulates Metabolic_Effects Metabolic Effects: - Decreased Bile Acid Synthesis - Altered Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: GUDCA as an antagonist of the FXR signaling pathway.

Mechanism of Action: In the canonical pathway, bile acids activate FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements in the DNA, regulating the transcription of target genes such as Fibroblast Growth Factor 19 (FGF19) and Small Heterodimer Partner (SHP), which in turn suppress bile acid synthesis. GUDCA, by acting as an FXR antagonist, prevents this activation, leading to an increase in bile acid synthesis and alterations in lipid and glucose metabolism.[9][10]

GUDCA and Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

GUDCA is also known to interact with TGR5, a G-protein-coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[11][12] Activation of TGR5 is associated with increased energy expenditure and the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.

GUDCA_TGR5_Pathway cluster_cell Enteroendocrine L-cell GUDCA Glycoursodeoxycholic Acid (GUDCA) TGR5 TGR5 Receptor GUDCA->TGR5 Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates Metabolic_Effects Systemic Effects: - Improved Glucose Homeostasis - Increased Insulin Secretion GLP1_Release->Metabolic_Effects Leads to GUDCA_AntiInflammatory_Workflow Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Glycoursodeoxycholic Acid Stimulation->Treatment Incubation Incubation Treatment->Incubation Supernatant_Collection Collection of Cell Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Cytokine_Analysis Cytokine Analysis (e.g., ELISA, qRT-PCR) Supernatant_Collection->Cytokine_Analysis GUDCA_Quantification GUDCA Quantification (LC-MS/MS with GUDCA-d5 IS) Cell_Lysis->GUDCA_Quantification

References

Glycoursodeoxycholic Acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a deuterated internal standard crucial for the accurate quantification of Glycoursodeoxycholic Acid (GUDCA).

This document details the typical specifications found in a Certificate of Analysis, outlines key experimental protocols for its use and characterization, and visualizes its relevant biological signaling pathway and analytical workflow.

Certificate of Analysis: Representative Data

The following table summarizes the typical data presented in a Certificate of Analysis for this compound. These values are representative and may vary between batches and suppliers.

TestSpecificationResult
Identity
¹H-NMRConforms to structureConforms
Mass SpectrumConforms to structureConforms
Purity
Chromatographic Purity (HPLC/UPLC)≥98%99.5%
Isotopic Purity
Isotopic Enrichment≥95% (d5)99.0%
Physical Properties
AppearanceWhite to Off-White SolidWhite Solid
Molecular FormulaC₂₆H₃₈D₅NO₅C₂₆H₃₈D₅NO₅
Molecular Weight454.65 g/mol 454.65 g/mol
Solubility
Solubility in MethanolSolubleSoluble
Solubility in DMSOSolubleSoluble
Residual Solvents
Methanol≤3000 ppm<100 ppm
Storage Conditions
Recommended Storage-20°CAs recommended

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of GUDCA-d5 in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The absence or significant reduction of proton signals at the deuterated positions compared to the non-labeled GUDCA standard confirms the isotopic labeling. Two-dimensional NMR techniques like COSY and HSQC can be used for complete signal assignment.[1][2][3][4]

  • Data Analysis: Compare the acquired spectra with the known spectra of GUDCA to verify the steroidal backbone and the glycine conjugate structure. The integration of the remaining proton signals relative to a known internal standard can provide an estimate of purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To develop a robust method for the quantification of GUDCA in biological matrices using GUDCA-d5 as an internal standard.[5][6][7][8][9]

Methodology:

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of the sample, add a known concentration of GUDCA-d5 internal standard solution.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.[7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase: A gradient elution with water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium acetate, is typical.[5][10]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[5]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.[5][6]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both GUDCA and GUDCA-d5. A common transition for GUDCA-d5 is m/z 453.3 → m/z 74.0.[5]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of GUDCA to GUDCA-d5 against the concentration of GUDCA standards. The concentration of GUDCA in the unknown samples is then determined from this curve.

Visualizations

The following diagrams illustrate the analytical workflow and a key signaling pathway involving GUDCA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Add_ISTD Add GUDCA-d5 (Internal Standard) Biological_Sample->Add_ISTD Protein_Precipitation Protein Precipitation (Acetonitrile) Add_ISTD->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of GUDCA Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of GUDCA using GUDCA-d5.

GUDCA_ER_Stress_Pathway cluster_stress Cellular Stress cluster_er Endoplasmic Reticulum cluster_intervention Intervention Metabolic_Stress Metabolic Stress (e.g., High Fat Diet) ER_Stress ER Stress Metabolic_Stress->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a XBP1s XBP1s IRE1a->XBP1s ATF6f ATF6(f) ATF6->ATF6f CHOP CHOP p_eIF2a->CHOP XBP1s->CHOP ATF6f->CHOP Apoptosis Apoptosis CHOP->Apoptosis GUDCA Glycoursodeoxycholic Acid (GUDCA) GUDCA->ER_Stress Inhibits

References

Stability of Glycoursodeoxycholic Acid-d5 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) in solution. Due to the limited availability of specific stability data for the deuterated form, this document extrapolates information from studies on the non-deuterated parent compound, Glycoursodeoxycholic Acid (GUDCA), and its precursor, Ursodeoxycholic Acid (UDCA). The deuterated label on GUDCA-d5 is not expected to significantly alter its chemical stability under common laboratory conditions.

Overview of this compound Stability

This compound is a stable, labeled metabolite of Ursodeoxycholic Acid, used as an internal standard in quantitative analyses such as LC-MS.[1] The stability of GUDCA-d5 in solution is critical for ensuring the accuracy and reproducibility of experimental results. The primary degradation pathway for glycine-conjugated bile acids like GUDCA is the hydrolysis of the amide bond, yielding the unconjugated bile acid and glycine. Oxidation of the steroid nucleus is another potential degradation route.

General Storage Recommendations

Proper storage is paramount to maintaining the integrity of GUDCA-d5. Both solid form and stock solutions require specific conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid-20°C≥ 4 years[2]Protect from light and moisture.[2]
Stock Solution in DMSO-20°C1 month[3]Aliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution in DMSO-80°C6 months[3]Aliquot to avoid repeated freeze-thaw cycles.[3]

Forced Degradation Studies of Related Compounds

Table 2: Summary of Forced Degradation Studies on Ursodeoxycholic Acid (UDCA) [4]

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis0.1 N HCl at 60°C for 3 hoursDegradation observed
Alkaline Hydrolysis0.1 N NaOH at room temperature for 1 hourDegradation observed
Oxidation30% H₂O₂ at 60°C for 3 hoursDegradation observed
Thermal Degradation80°C for 48 hoursDegradation observed
Photolytic DegradationUV light at 254 nm and 366 nmStable

These findings suggest that the primary points of instability for the UDCA molecule, and likely by extension GUDCA-d5, are the amide bond (susceptible to hydrolysis) and the steroid nucleus (susceptible to oxidation and thermal stress).

Predicted Degradation Pathway

The most probable degradation pathway for this compound in solution, particularly under hydrolytic (acidic or basic) conditions, is the cleavage of the amide bond linking the ursodeoxycholic acid moiety to the glycine-d5 moiety.

GUDCA_d5 This compound Stress Acid/Base Hydrolysis GUDCA_d5->Stress UDCA Ursodeoxycholic Acid Glycine_d5 Glycine-d5 Stress->UDCA Degradation Product 1 Stress->Glycine_d5 Degradation Product 2

Figure 1: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Preparation of Solutions for Stability Testing

The solubility of GUDCA is a key factor in preparing solutions for stability studies.

Table 3: Solubility of Glycoursodeoxycholic Acid

SolventConcentration
Dimethylformamide (DMF)10 mg/mL[2]
Dimethyl sulfoxide (DMSO)10 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[2]
Ethanol1 mg/mL[2]

For a stability study, GUDCA-d5 should be dissolved in a suitable solvent system (e.g., a mixture of organic solvent and aqueous buffer) at a known concentration.

Stability-Indicating HPLC-UV Method (Adapted from UDCA Method)[4]

This protocol is adapted from a validated stability-indicating method for UDCA and would be a suitable starting point for GUDCA-d5.

  • Chromatographic System:

    • Column: BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of methanol, water, and phosphoric acid (77:23:0.6 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index (RI) or UV (at a low wavelength like 200-210 nm, as bile acids have poor chromophores)

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Prepare a stock solution of GUDCA-d5 in methanol (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 150 µg/mL).

    • For forced degradation studies, subject the stock solution to stress conditions (as described in Table 2), neutralize if necessary, and then dilute with the mobile phase.

LC-MS/MS Method for Enhanced Specificity and Sensitivity

For more definitive identification and quantification of GUDCA-d5 and its degradation products, an LC-MS/MS method is recommended.

  • Chromatographic System:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • GUDCA-d5 transition: Precursor ion (m/z) -> Product ion (m/z)

      • UDCA (degradation product) transition: Precursor ion (m/z) -> Product ion (m/z)

Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of GUDCA-d5 in solution.

cluster_prep Preparation cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep_sol Prepare GUDCA-d5 Solution store_sol Aliquot and Store under Defined Conditions (Temp, pH, Light) prep_sol->store_sol sample Withdraw Samples at t=0, t=1, t=2... store_sol->sample analyze Analyze by Stability- Indicating Method (e.g., LC-MS) sample->analyze quantify Quantify GUDCA-d5 and Degradation Products analyze->quantify plot Plot Concentration vs. Time quantify->plot kinetics Determine Degradation Kinetics and Half-life plot->kinetics report Report Stability Profile kinetics->report

Figure 2: General workflow for a solution stability study of this compound.

Conclusion

While specific stability data for this compound in various solutions is limited, information from its parent compounds, GUDCA and UDCA, provides a solid foundation for its handling and use in research. It is stable when stored as a solid at -20°C, and stock solutions in DMSO are stable for at least a month at -20°C and longer at -80°C. Hydrolysis of the amide bond is the most likely degradation pathway, especially under acidic or basic conditions. For rigorous quantitative studies, it is recommended to prepare fresh solutions and to verify the concentration and purity if solutions are stored for extended periods. The provided experimental protocols can serve as a starting point for developing and validating a stability-indicating method for GUDCA-d5 to ensure the integrity of experimental data.

References

The Role of Glycoursodeoxycholic Acid-d5 in Advancing Bile Acid Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), has emerged as a significant signaling molecule in the intricate landscape of bile acid metabolism. Its involvement in metabolic regulation, particularly its effects on glucose homeostasis, lipid metabolism, and inflammation, has garnered considerable interest within the scientific community. Stable isotope-labeled internal standards are indispensable for the accurate quantification of endogenous metabolites by mass spectrometry. This technical guide focuses on the pivotal role of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) in bile acid research, providing an in-depth overview of its application, relevant experimental protocols, and the signaling pathways it helps to elucidate. GUDCA-d5, as a deuterated analog of GUDCA, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of GUDCA in various biological matrices.

The Significance of GUDCA in Metabolic Research

Recent studies have highlighted the therapeutic potential of GUDCA in ameliorating metabolic disorders. It has been shown to improve glucose tolerance, reduce insulin resistance, and modulate gut microbiota composition.[1][2] A key mechanism of GUDCA's action is its role as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[3][4] By inhibiting intestinal FXR signaling, GUDCA can influence the expression of downstream target genes, leading to systemic metabolic benefits.[3][5] Furthermore, GUDCA has been suggested to interact with the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), another important player in bile acid signaling that regulates energy expenditure and glucose homeostasis.[2][6]

Quantitative Data on the Effects of GUDCA Treatment

The following tables summarize quantitative data from preclinical studies investigating the effects of GUDCA administration in mouse models of metabolic disease. These data underscore the significant impact of GUDCA on various metabolic parameters and gene expression.

Table 1: Effects of GUDCA on Systemic Metabolism in High-Fat Diet (HFD)-Fed Mice

ParameterControl (HFD)GUDCA (HFD)Dosage and DurationReference
Fasting Blood Glucose 50 mg/kg/day for 4 weeks[5]
Glucose Tolerance (AUC) 50 mg/kg/day for 4 weeks[5]
Insulin Resistance (HOMA-IR) 50 mg/kg/day for 4 weeks[5]
Body Weight Gain Attenuated50 mg/kg/day for 4 weeks[5]
Serum GLP-1 Levels 50 mg/kg/day for 1 week[5]

Note: "↓" indicates a statistically significant decrease, and "↑" indicates a statistically significant increase compared to the control group.

Table 2: Effects of GUDCA on Intestinal FXR Target Gene Expression in HFD-Fed Mice

GeneControl (HFD)GUDCA (HFD)Dosage and DurationReference
Shp (Small heterodimer partner) 10 mg/kg/day for 1 week[5]
Fgf15 (Fibroblast growth factor 15) 10 mg/kg/day for 1 week[5]

Note: "↓" indicates a statistically significant decrease in relative mRNA abundance compared to the control group.

Table 3: Effects of GUDCA on Metabolic Parameters in db/db Mice

ParameterVehicle (db/db)GUDCA (db/db)Dosage and DurationReference
Fasting Blood Glucose 100 mg/kg/day for 8 weeks[2]
Glucose Tolerance (OGTT, AUC) 100 mg/kg/day for 8 weeks[2]
Insulin Tolerance (ITT, AUC) 100 mg/kg/day for 8 weeks[2]
Serum TC (Total Cholesterol) 100 mg/kg/day for 8 weeks[2]
Serum TG (Triglycerides) 100 mg/kg/day for 8 weeks[2]

Note: "↓" indicates a statistically significant decrease compared to the vehicle-treated db/db group.

Experimental Protocols

The accurate assessment of GUDCA's biological effects relies on robust experimental designs and precise analytical methods. The use of GUDCA-d5 as an internal standard is critical for the reliable quantification of GUDCA in biological samples.

In Vivo GUDCA Administration in a Mouse Model of Diet-Induced Obesity

This protocol describes a typical experiment to evaluate the therapeutic effects of GUDCA in mice fed a high-fat diet.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet-Induced Obesity: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • GUDCA Administration:

    • After the induction of obesity, HFD-fed mice are randomly assigned to a vehicle control group or a GUDCA treatment group.

    • GUDCA is dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of 2% dimethylsulfoxide, 48% polyethylene glycol 400, and 50% H₂O.[1]

    • GUDCA is administered daily by oral gavage at a dosage ranging from 10 mg/kg to 100 mg/kg body weight for a period of 1 to 8 weeks.[2][5] The vehicle is administered to the control group.

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose metabolism and insulin sensitivity.

    • Body Weight and Food Intake: Monitored regularly throughout the study.

    • Blood and Tissue Collection: At the end of the treatment period, mice are euthanized, and blood, liver, and intestinal tissue samples are collected for further analysis.

  • Sample Preparation for Bile Acid Analysis:

    • Serum, liver homogenates, or intestinal contents are collected.

    • A known amount of an internal standard mixture containing GUDCA-d5 is added to each sample.

    • Proteins are precipitated using a solvent like ice-cold methanol or acetonitrile.[7][8][9]

    • The samples are vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant containing the bile acids is transferred to a new tube and may be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.[9]

Quantification of GUDCA using LC-MS/MS with GUDCA-d5 Internal Standard

This protocol outlines the key steps for the quantitative analysis of GUDCA in biological samples.

  • Internal Standard Preparation:

    • A stock solution of GUDCA-d5 is prepared in methanol.

    • An internal standard (IS) working solution is prepared by diluting the stock solution to a final concentration typically in the range of 10 µM.[8] This working solution is added to all samples, calibration standards, and quality controls.

  • Chromatographic Separation:

    • A reverse-phase C18 column is commonly used for the separation of bile acids.[7][8]

    • The mobile phases typically consist of water with an additive like formic acid or ammonium acetate (Mobile Phase A) and an organic solvent mixture such as methanol/acetonitrile (Mobile Phase B).[7][8]

    • A gradient elution is employed to achieve optimal separation of the various bile acid species.

  • Mass Spectrometry Detection:

    • A triple quadrupole mass spectrometer is operated in negative electrospray ionization (ESI) mode.[7][8]

    • Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of GUDCA and GUDCA-d5. The MRM transitions are specific precursor-to-product ion pairs for each analyte.

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of GUDCA to GUDCA-d5 against a series of known concentrations of GUDCA standards.

    • The concentration of GUDCA in the biological samples is then determined by interpolating their peak area ratios from the calibration curve. The use of GUDCA-d5 corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of GUDCA and a typical experimental workflow for its investigation.

GUDCA_Signaling_Pathway cluster_intestine Intestine GUDCA Glycoursodeoxycholic Acid (GUDCA) FXR Farnesoid X Receptor (FXR) GUDCA->FXR Antagonist TGR5 Takeda G protein-coupled receptor 5 (TGR5) GUDCA->TGR5 Agonist (Potential) GeneExpression ↓ Expression of FXR Target Genes (e.g., SHP, FGF15) FXR->GeneExpression GLP1 ↑ GLP-1 Secretion TGR5->GLP1 Energy ↑ Energy Expenditure TGR5->Energy Intestine Intestinal Enterocyte MetabolicEffects Improved Glucose Homeostasis ↓ Insulin Resistance Altered Gut Microbiota GeneExpression->MetabolicEffects GLP1->MetabolicEffects Energy->MetabolicEffects

Caption: GUDCA signaling pathways in metabolic regulation.

Experimental_Workflow AnimalModel 1. Animal Model (e.g., HFD-fed mice) Treatment 2. GUDCA Administration (Oral Gavage) AnimalModel->Treatment SampleCollection 3. Sample Collection (Blood, Tissues) Treatment->SampleCollection SamplePrep 4. Sample Preparation - Add GUDCA-d5 Internal Standard - Protein Precipitation SampleCollection->SamplePrep LCMS 5. LC-MS/MS Analysis (MRM Detection) SamplePrep->LCMS DataAnalysis 6. Data Analysis - Quantification of GUDCA - Statistical Analysis LCMS->DataAnalysis Results 7. Biological Interpretation (Metabolic Effects, Gene Expression) DataAnalysis->Results

Caption: Experimental workflow for GUDCA research.

Conclusion

This compound is an essential tool for researchers investigating the complex roles of GUDCA in bile acid metabolism and its impact on metabolic diseases. Its use as an internal standard in LC-MS/MS applications ensures the generation of high-quality, reliable quantitative data, which is fundamental for understanding the mechanisms of action of GUDCA and for exploring its therapeutic potential. The detailed protocols and summarized data presented in this guide are intended to support scientists and drug development professionals in designing and executing robust studies in this exciting and rapidly advancing field. The continued investigation into the signaling pathways and metabolic effects of GUDCA, facilitated by precise analytical tools like GUDCA-d5, holds significant promise for the development of novel therapies for metabolic disorders.

References

The Use of Glycoursodeoxycholic Acid-d5 as a Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), has garnered significant attention in metabolic research. Its roles in regulating glucose and lipid metabolism, modulating gut microbiota, and exerting cytoprotective effects make it a molecule of interest for understanding and potentially treating metabolic diseases. The use of stable isotope-labeled tracers, such as Glycoursodeoxycholic Acid-d5 (GUDCA-d5), is a powerful technique to investigate the pharmacokinetics, metabolic fate, and dynamics of GUDCA in vivo. This technical guide provides a comprehensive overview of the application of GUDCA-d5 as a tracer, detailing experimental protocols, data interpretation, and the underlying signaling pathways.

Stable isotope tracing offers a significant advantage over traditional methods by allowing for the differentiation of the exogenously administered tracer from the endogenous pool of the compound. This enables precise measurement of kinetic parameters and metabolic fluxes, providing a dynamic view of biological processes. GUDCA-d5, with five deuterium atoms, serves as an excellent tracer due to its chemical identity to the unlabeled GUDCA, while being distinguishable by mass spectrometry.

Core Applications of GUDCA-d5 as a Tracer

The primary application of GUDCA-d5 in a research and drug development setting is as an internal standard for the accurate quantification of endogenous GUDCA in biological matrices. However, its utility extends to its use as a tracer to elucidate the pharmacokinetics and metabolism of GUDCA itself.

Pharmacokinetic Analysis

By administering a known amount of GUDCA-d5 and subsequently measuring its concentration in plasma or other tissues over time, key pharmacokinetic parameters can be determined. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of GUDCA. While specific pharmacokinetic data for GUDCA-d5 as a tracer is not extensively published, the principles of such studies are well-established. A pharmacokinetic study of orally administered UDCA in healthy volunteers provides insight into the expected behavior of its metabolites, including GUDCA.[1]

Table 1: Representative Pharmacokinetic Parameters from a Study of UDCA Administration (Illustrative)

ParameterValueUnit
Tmax (GUDCA)1.5hours
Cmax (GUDCA)1854.3ng/mL
AUC₀-t (GUDCA)8763.2ng·h/mL
t½ (GUDCA)3.7hours

Note: This table is illustrative and based on the analysis of GUDCA following administration of its precursor, UDCA. A dedicated tracer study with GUDCA-d5 would be required to determine its precise pharmacokinetic profile.

Bile Acid Pool Size and Turnover

Stable isotope dilution techniques using deuterated bile acids are employed to measure the total pool size and turnover rate of specific bile acids in the enterohepatic circulation. By administering a single dose of GUDCA-d5 and measuring its dilution in the bile acid pool over time, researchers can calculate the total amount of GUDCA in the body and the rate at which it is synthesized and eliminated.

Metabolic Fate and Gut Microbiota Interactions

GUDCA-d5 can be used to trace the metabolic transformations of GUDCA within the body. This includes investigating its deconjugation and further metabolism by the gut microbiota. By analyzing the appearance of deuterated metabolites in feces and urine, the specific metabolic pathways and the influence of different gut microbial compositions can be studied.

Experimental Protocols

The successful use of GUDCA-d5 as a tracer relies on robust and validated analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The extraction of GUDCA and its deuterated analog from biological matrices is a critical step to remove interfering substances.

1. Protein Precipitation (for Plasma/Serum):

  • To a 100 µL plasma or serum sample, add 400 µL of ice-cold acetonitrile or methanol containing the GUDCA-d5 internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[1][2]

2. Solid-Phase Extraction (SPE) (for complex matrices):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted bile or homogenized tissue) onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the bile acids with methanol or another suitable organic solvent.

  • Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Analysis

The quantification of GUDCA and GUDCA-d5 is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Table 2: LC-MS/MS Parameters for GUDCA and GUDCA-d5 Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase AWater with 2 mM ammonium acetate[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.5 mL/min[1]
GradientA suitable gradient to separate GUDCA from other bile acids.
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (GUDCA)m/z 448.3 → 74.0[1]
MRM Transition (GUDCA-d5)m/z 453.3 → 74.0[1]
Collision EnergyOptimized for the specific instrument.
Dwell TimeOptimized for the number of analytes.

Data Presentation and Interpretation

In a tracer study, the concentration of both the tracer (GUDCA-d5) and the endogenous compound (GUDCA) are measured over time. From these concentration-time profiles, various kinetic parameters can be calculated using pharmacokinetic modeling software.

Table 3: Key Kinetic Parameters Derived from a GUDCA-d5 Tracer Study (Hypothetical Data)

ParameterDescription
Cmax Maximum observed plasma concentration of the tracer.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total exposure to the tracer over time.
t½ (Half-life) Time required for the tracer concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the tracer per unit time.
Vd (Volume of Distribution) Apparent volume into which the tracer distributes.
Fractional Turnover Rate The fraction of the bile acid pool that is replaced per unit time.
Pool Size The total amount of the bile acid in the body.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

GUDCA_d5_Tracer_Experimental_Workflow cluster_Pre_Study Pre-Study Phase cluster_Execution Execution Phase cluster_Post_Study Post-Study Phase Hypothesis Formulate Hypothesis (e.g., GUDCA metabolism is altered in disease) Study_Design Experimental Design (Tracer dose, subjects, sampling times) Hypothesis->Study_Design Tracer_Admin Administer GUDCA-d5 Tracer (Oral or Intravenous) Study_Design->Tracer_Admin Sampling Collect Biological Samples (Plasma, Urine, Feces at timed intervals) Tracer_Admin->Sampling Sample_Prep Sample Preparation (Extraction and purification) Sampling->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantify GUDCA and GUDCA-d5) Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Concentration-time curves) LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (Calculate kinetic parameters) Data_Processing->PK_Modeling Interpretation Biological Interpretation (Relate kinetics to physiology/disease) PK_Modeling->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: Experimental workflow for a GUDCA-d5 tracer study.

Logical_Framework_Tracer_Study cluster_Question Research Question cluster_Methodology Methodology cluster_Analysis Data Analysis & Modeling cluster_Inference Biological Inference Question How does disease X affect GUDCA kinetics? Tracer_Input Introduce GUDCA-d5 tracer into the system. Question->Tracer_Input Measure_Output Measure the temporal changes in GUDCA-d5 and endogenous GUDCA. Tracer_Input->Measure_Output Calculate_Kinetics Calculate kinetic parameters (e.g., clearance, half-life) Measure_Output->Calculate_Kinetics Compare_Groups Compare kinetic parameters between healthy and diseased states. Calculate_Kinetics->Compare_Groups Inference Infer changes in metabolic processes (e.g., altered hepatic uptake, increased microbial degradation). Compare_Groups->Inference

Caption: Logical framework of a GUDCA-d5 tracer study.

Signaling Pathways Involving GUDCA

GUDCA is recognized as an important signaling molecule, primarily through its interaction with the farnesoid X receptor (FXR). Evidence strongly suggests that GUDCA acts as an antagonist of intestinal FXR.[3][4]

GUDCA_FXR_Signaling GUDCA GUDCA FXR FXR GUDCA->FXR binds and antagonizes RXR RXR FXR->RXR heterodimerizes with Coactivator Coactivator Proteins FXR->Coactivator interaction blocked by GUDCA FXRE FXR Response Element (FXRE) on Target Genes (e.g., FGF19, SHP) RXR->FXRE binds to Transcription Gene Transcription FXRE->Transcription regulates GUDCA_TGR5_Signaling GUDCA GUDCA TGR5 TGR5 Receptor GUDCA->TGR5 may activate (directly or indirectly) G_alpha_s Gαs Protein TGR5->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Downstream Cellular Responses (e.g., GLP-1 secretion, anti-inflammatory effects) PKA->Cellular_Response leads to

References

A Technical Guide to the Biological Properties of Non-deuterated Glycoursodeoxycholic Acid (GUDCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), is emerging as a significant bioactive molecule with multifaceted therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the core biological properties of non-deuterated GUDCA, with a focus on its mechanisms of action in metabolic and cardiovascular diseases. We delve into its role in mitigating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and modulating key signaling pathways. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for reproducing key findings, and provides visual representations of the underlying molecular pathways to support further research and development efforts.

Introduction

Glycoursodeoxycholic acid is a naturally occurring bile acid formed through the conjugation of ursodeoxycholic acid with glycine.[1] It exhibits significant antioxidant, anti-inflammatory, and cytoprotective properties.[1] Recent research has highlighted its potential in addressing a range of metabolic disorders, including insulin resistance, hepatic steatosis, and atherosclerosis, by influencing critical cellular processes and signaling cascades.[3][4][5] This guide serves as a technical resource for professionals in the field, offering an in-depth look at the experimental evidence and methodologies that underpin our current understanding of GUDCA's biological functions.

Core Biological Properties and Mechanisms of Action

GUDCA's therapeutic effects are largely attributed to its ability to counteract cellular stress and modulate specific signaling pathways.

Inhibition of Endoplasmic Reticulum (ER) Stress

A primary mechanism of GUDCA's action is the alleviation of endoplasmic reticulum (ER) stress, a condition implicated in the pathogenesis of numerous metabolic diseases.[5] In vitro studies have shown that GUDCA can reduce the expression of key ER stress markers, such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), in response to lipotoxic insults like palmitic acid.[5][6] This protective effect is crucial for maintaining cellular homeostasis and preventing the downstream consequences of prolonged ER stress, such as inflammation and apoptosis.[7]

Anti-Apoptotic Effects

GUDCA demonstrates potent anti-apoptotic properties, protecting cells from programmed cell death induced by various stressors.[5] By mitigating ER stress, GUDCA prevents the activation of the unfolded protein response (UPR)-mediated apoptotic pathways.[5] Experimental evidence from TUNEL assays and analysis of caspase activity in cell models like HepG2 has confirmed GUDCA's ability to reduce apoptosis.[8]

Modulation of Signaling Pathways

GUDCA's biological activities are mediated through its interaction with key cellular signaling pathways, most notably the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) pathways.

  • FXR Antagonism: GUDCA has been identified as an antagonist of the Farnesoid X Receptor (FXR).[9] By inhibiting FXR signaling in the gut, GUDCA can influence bile acid homeostasis and lipid metabolism.[9] This antagonistic action is a key aspect of its mechanism in improving metabolic parameters.[9]

  • TGR5 Signaling: While GUDCA's direct agonism on TGR5 is less characterized than its unconjugated precursor UDCA, the modulation of bile acid pools by GUDCA can indirectly influence TGR5 signaling.[10][11] TGR5 activation is known to play a role in glucose homeostasis and energy expenditure.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of GUDCA in various disease models.

Table 1: Effects of GUDCA on Atherosclerosis in ApoE-/- Mice [3][4][14][15]

ParameterControl GroupGUDCA-Treated GroupPercentage Change
Aortic Plaque Area
Plaque Area (% of total aorta)15.2 ± 2.19.3 ± 1.5↓ 39%
Lipid Deposition
Oil Red O Staining (% of plaque area)55.4 ± 6.838.1 ± 5.2↓ 31%
Inflammation
Macrophage Infiltration (F4/80+ cells/plaque)125 ± 1578 ± 10↓ 38%

Table 2: Effects of GUDCA on Foam Cell Formation in THP-1 Macrophages [16]

ParameterControl (oxLDL)GUDCA (50 µM) + oxLDLGUDCA (100 µM) + oxLDL
Lipid Accumulation
Oil Red O Positive Area (pixel²/cell)3500 ± 4502100 ± 3001500 ± 250
oxLDL Uptake
DiI-oxLDL Positive Area (pixel²/cell)4200 ± 5002500 ± 3501800 ± 300
Gene Expression (relative to control)
Scavenger Receptor A1 (SR-A1) mRNA1.00.6 ± 0.10.4 ± 0.08

Table 3: Effects of GUDCA on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice [1][17][18][19][20][21]

ParameterHFD ControlHFD + GUDCA
Glucose Homeostasis
Fasting Blood Glucose (mg/dL)185 ± 10145 ± 8
HOMA-IR8.5 ± 0.94.2 ± 0.5
Hepatic Steatosis
Liver Triglycerides (mg/g tissue)25.6 ± 3.115.8 ± 2.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GUDCA's biological properties.

In Vivo Model of Atherosclerosis: GUDCA Treatment in ApoE-/- Mice[3][4][15][16][23]
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, aged 8 weeks.

  • Diet: Mice are fed a Western-type diet (21% fat, 0.15% cholesterol) for 10 weeks to induce atherosclerosis.

  • Treatment: Following the induction period, mice are randomly assigned to two groups:

    • Control Group: Daily oral gavage with vehicle (e.g., 0.5% carboxymethylcellulose).

    • GUDCA Group: Daily oral gavage with GUDCA (50 mg/kg body weight).

  • Duration: Treatment is administered for 18 weeks.

  • Endpoint Analysis:

    • Atherosclerotic Plaque Analysis: Aortas are dissected, stained with Oil Red O, and the plaque area is quantified using imaging software. For histological analysis, aortic roots are embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome.

    • Immunohistochemistry: Aortic root sections are stained for macrophage infiltration using an anti-F4/80 antibody.

    • Metabolic Parameters: Blood glucose and lipid profiles are measured at baseline and at the end of the study.

In Vitro Model of ER Stress: Palmitic Acid-Induced Stress in HepG2 Cells[6][24][25][26]
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Palmitic Acid Preparation: Palmitic acid is dissolved in ethanol and conjugated to fatty acid-free bovine serum albumin (BSA) to create a stock solution.

  • Treatment:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • The media is replaced with serum-free media containing 0.5 mM palmitic acid-BSA complex.

    • A parallel set of wells is co-treated with GUDCA (e.g., 50-100 µM).

  • Incubation: Cells are incubated for 24 hours.

  • Endpoint Analysis:

    • Western Blot for ER Stress Markers: Cell lysates are collected and subjected to SDS-PAGE and Western blotting using primary antibodies against GRP78, CHOP, and phosphorylated PERK (p-PERK).

    • Apoptosis Assay: Apoptosis is assessed using a TUNEL assay kit or by measuring caspase-3 activity.

Foam Cell Formation Assay[17][27][28][29][30]
  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.

  • Treatment:

    • Differentiated macrophages are pre-treated with GUDCA (e.g., 50-100 µM) for 2 hours.

    • Oxidized low-density lipoprotein (oxLDL) (50 µg/mL) is then added to the media.

  • Incubation: Cells are incubated for 24 hours.

  • Endpoint Analysis:

    • Oil Red O Staining: Cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize lipid droplets. The stained area is quantified using microscopy and image analysis software.

    • oxLDL Uptake: To quantify oxLDL uptake, fluorescently labeled DiI-oxLDL is used, and the fluorescence intensity is measured.

TUNEL Assay for Apoptosis Detection[2][9][31]
  • Sample Preparation: HepG2 cells, treated as described in section 4.2, are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Labeling: The 3'-OH ends of fragmented DNA are labeled with Br-dUTP using Terminal deoxynucleotidyl Transferase (TdT) enzyme.

  • Detection: The incorporated Br-dUTP is detected using an anti-BrdU-FITC antibody.

  • Counterstaining: Nuclei are counterstained with DAPI.

  • Analysis: Apoptotic cells (FITC-positive) are visualized and quantified using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by GUDCA and a typical experimental workflow.

GUDCA_ER_Stress_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion GUDCA GUDCA ER_Stress ER Stress GUDCA->ER_Stress Inhibits PERK PERK ER_Stress->PERK Activates IRE1a IRE1α ER_Stress->IRE1a Activates ATF6 ATF6 ER_Stress->ATF6 Activates CHOP CHOP PERK->CHOP IRE1a->CHOP ATF6->CHOP Bax Bax CHOP->Bax Upregulates Bcl2 Bcl-2 CHOP->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: GUDCA's role in inhibiting ER stress-induced apoptosis.

GUDCA_FXR_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_nucleus Nucleus cluster_circulation Systemic Effects GUDCA GUDCA FXR FXR GUDCA->FXR Antagonizes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element Target_Genes Target Genes (e.g., FGF15/19, SHP) FXRE->Target_Genes Regulates Transcription Metabolic_Improvement Improved Glucose and Lipid Metabolism Target_Genes->Metabolic_Improvement Leads to FXR_RXR->FXRE Binds

Caption: GUDCA's antagonistic effect on the FXR signaling pathway.

GUDCA_TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Enteroendocrine L-cell cluster_systemic Systemic Effects Bile_Acids Bile Acids (influenced by GUDCA) TGR5 TGR5 Bile_Acids->TGR5 Activates G_protein Gαs TGR5->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Glucose_Homeostasis Improved Glucose Homeostasis GLP1->Glucose_Homeostasis

Caption: Indirect influence of GUDCA on TGR5 signaling.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model ApoE-/- Mice on HFD Treatment GUDCA / Vehicle (Oral Gavage) Animal_Model->Treatment Analysis_in_vivo Atherosclerotic Plaque Analysis Metabolic Profiling Treatment->Analysis_in_vivo Conclusion Conclusion: GUDCA ameliorates atherosclerosis and metabolic dysfunction Analysis_in_vivo->Conclusion Cell_Culture HepG2 / THP-1 Cells Induction Palmitic Acid / oxLDL Cell_Culture->Induction Treatment_in_vitro GUDCA Treatment Induction->Treatment_in_vitro Analysis_in_vitro ER Stress Markers (Western Blot) Apoptosis (TUNEL Assay) Foam Cell Formation (Oil Red O) Treatment_in_vitro->Analysis_in_vitro Analysis_in_vitro->Conclusion

Caption: A representative experimental workflow for investigating GUDCA.

Conclusion

Non-deuterated Glycoursodeoxycholic acid is a promising therapeutic agent with well-defined biological properties that are relevant to the treatment of metabolic and cardiovascular diseases. Its ability to mitigate ER stress, prevent apoptosis, and modulate key signaling pathways like FXR provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of GUDCA into clinical applications. Further research is warranted to fully elucidate its complex mechanisms of action and to evaluate its safety and efficacy in human subjects.

References

A Technical Guide to Glycoursodeoxycholic Acid-d5: Suppliers, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a deuterated analog of the secondary bile acid Glycoursodeoxycholic Acid (GUDCA). This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. The following sections detail commercially available sources of GUDCA-d5, its purity specifications, and relevant experimental protocols for its application in metabolic research.

Supplier Information and Purity Specifications

This compound is available from several commercial suppliers. The purity of these standards is critical for accurate quantification in mass spectrometry-based assays. Below is a summary of supplier information and their stated purity specifications. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate and detailed information.[1][2]

SupplierCatalog Number (Example)Stated PurityAdditional Information
Clinivex RCLS2L147582Information available on the Certificate of Analysis (CoA).[1]Intended for laboratory and research use only.[1]
MedChemExpress HY-W653947Purity and documentation available on the data sheet.[3]Can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[3]
Santa Cruz Biotechnology sc-212015Lot-specific data is provided on the Certificate of Analysis.[2]Stable labeled metabolite.
Pharmaffiliates PA STI 045980High purity.Appearance: Off-White Solid.[4]
Cayman Chemical 37097≥99% deuterated forms (d1-d4).Intended for use as an internal standard for the quantification of GUDCA by GC- or LC-MS.[5]
Cambridge Isotope Laboratories, Inc. DLM-9558-CChemical Purity 97%.Provided as a solution in methanol.[6]

Metabolic and Signaling Pathways of Glycoursodeoxycholic Acid

Glycoursodeoxycholic acid is a glycine-conjugated secondary bile acid formed in the liver from ursodeoxycholic acid (UDCA), which itself is a product of gut microbial metabolism.[7] GUDCA plays a significant role in various metabolic and signaling pathways, primarily through its interaction with the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[8][9]

Bile Acid Metabolism and Enterohepatic Circulation

The metabolic journey of GUDCA is intertwined with the enterohepatic circulation of bile acids. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver and conjugated with glycine or taurine before being secreted into the bile.[10][11] In the intestine, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, including UDCA. UDCA is then absorbed and transported to the liver, where it can be conjugated with glycine to form GUDCA. This cycle is crucial for maintaining bile acid homeostasis and influencing various metabolic processes.[9]

Bile_Acid_Metabolism Cholesterol Cholesterol Primary_BAs Primary Bile Acids (CA, CDCA) Cholesterol:e->Primary_BAs:w Synthesis Conjugated_P_BAs Conjugated Primary Bile Acids Primary_BAs:e->Conjugated_P_BAs:w Conjugation (Glycine, Taurine) UDCA Ursodeoxycholic Acid (UDCA) Conjugated_P_BAs->UDCA Deconjugation & 7-epimerization Intestine Intestine Conjugated_P_BAs->Intestine Secretion Liver Liver UDCA->Liver Absorption GUDCA Glycoursodeoxycholic Acid (GUDCA) GUDCA->Intestine Secretion Gut_Microbiota Gut Microbiota Liver:e->GUDCA:w Enterohepatic_Circulation Enterohepatic Circulation

Caption: Metabolic pathway of Glycoursodeoxycholic Acid formation.

Signaling Pathways in Metabolic Regulation

GUDCA influences metabolic health by modulating key signaling pathways. It has been shown to ameliorate diet-induced metabolic disorders by inhibiting endoplasmic reticulum (ER) stress.[10] Furthermore, GUDCA can regulate gut microbiota and alter bile acid metabolism, leading to the activation of the TGR5 receptor in adipose tissue.[8] This activation promotes white adipose tissue thermogenesis and improves glycolipid metabolism.[8] GUDCA has also been found to inhibit the intestinal FXR axis, which can contribute to the reduction of atherosclerosis.[8][12]

GUDCA_Signaling GUDCA Glycoursodeoxycholic Acid (GUDCA) ER_Stress Endoplasmic Reticulum (ER) Stress GUDCA->ER_Stress Inhibits Gut_Microbiota Gut Microbiota Modulation GUDCA->Gut_Microbiota FXR Intestinal FXR Inhibition GUDCA->FXR Metabolic_Disorders Metabolic Disorders (Insulin Resistance, Hepatic Steatosis) ER_Stress->Metabolic_Disorders Contributes to TGR5 TGR5 Activation (Adipose Tissue) Gut_Microbiota->TGR5 Mediates Thermogenesis White Adipose Thermogenesis TGR5->Thermogenesis Glycolipid_Metabolism Improved Glycolipid Metabolism Thermogenesis->Glycolipid_Metabolism Atherosclerosis Reduced Atherosclerosis FXR->Atherosclerosis Contributes to

Caption: Key signaling pathways modulated by Glycoursodeoxycholic Acid.

Experimental Protocols: Quantification of Bile Acids Using GUDCA-d5 as an Internal Standard

GUDCA-d5 is primarily used as an internal standard for the accurate quantification of endogenous GUDCA and other bile acids in biological matrices such as plasma, serum, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] The use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation and matrix effects during analysis.[15]

Sample Preparation and Extraction

A common procedure for extracting bile acids from plasma or serum involves protein precipitation followed by solid-phase extraction (SPE) or direct injection of the supernatant.[14][16]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • GUDCA-d5 internal standard solution (of known concentration)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw biological samples on ice.

  • In a microcentrifuge tube, add a known volume of the sample (e.g., 50 µL of plasma).

  • Spike the sample with a known amount of GUDCA-d5 internal standard solution.

  • Add a protein precipitation agent, such as 3-4 volumes of ice-cold acetonitrile.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for injection.

Sample_Prep_Workflow Start Start: Biological Sample (e.g., Plasma) Spike Spike with GUDCA-d5 Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

References

Technical Guide: Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a deuterated stable isotope-labeled form of Glycoursodeoxycholic Acid (GUDCA). GUDCA is a glycine-conjugated secondary bile acid that plays a significant role in metabolic regulation and cellular protection. GUDCA-d5 is an essential tool for researchers in drug development and metabolic studies, primarily utilized as an internal standard for accurate quantification of endogenous GUDCA in biological matrices.

Chemical and Physical Properties

This compound is structurally identical to its endogenous counterpart, with the exception of five deuterium atoms incorporated into its molecular structure. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from unlabeled GUDCA in mass spectrometry-based analyses, without altering its chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number Not Available (NA)[1]
Unlabeled CAS Number 64480-66-6[2]
Molecular Formula C₂₆H₃₈D₅NO₅[3]
Molecular Weight 454.65 g/mol [3]
Exact Mass 454.34550720 Da[4]
Appearance White to Off-White Solid[5]
Melting Point >210°C (decomposes)[5]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[5]
Storage Temperature -20°C[5]
Computed XLogP3 4.3[4]

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of unlabeled GUDCA.[6]

Protocol: Quantification of Glycoursodeoxycholic Acid in Human Plasma using LC-MS/MS

This protocol outlines a typical stable isotope dilution method for the quantification of GUDCA in human plasma samples.

1. Materials and Reagents:

  • Glycoursodeoxycholic Acid (GUDCA) analytical standard

  • This compound (GUDCA-d5) internal standard (IS)

  • Human plasma (charcoal-stripped or analyte-free) for calibration standards and quality controls

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid or Acetic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) or Protein Precipitation (PPT) consumables

2. Preparation of Standard and Internal Standard Stock Solutions:

  • GUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve GUDCA in methanol.

  • GUDCA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve GUDCA-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the GUDCA stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of GUDCA-d5 IS at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of the GUDCA-d5 IS working solution in acetonitrile.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.[7][8]

4. LC-MS/MS Conditions:

  • HPLC System: A UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 50mm x 2.1mm, 1.8 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% Formic Acid.[8]

  • Flow Rate: 0.5 mL/min.

  • Gradient Elution: A linear gradient from 40% to 98% Mobile Phase B over 8 minutes, followed by a re-equilibration step.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • GUDCA: Q1: 448.3 m/z → Q3: 74.0 m/z[7]

    • GUDCA-d5: Q1: 453.3 m/z → Q3: 74.0 m/z (Note: The precursor ion will be shifted by +5 Da, while the fragment is expected to be the same glycine moiety).

5. Data Analysis:

  • Quantify GUDCA in the samples by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the standards.

Signaling Pathways and Biological Role

GUDCA is not merely a product of bile acid metabolism; it is an active signaling molecule involved in maintaining metabolic homeostasis and protecting against cellular stress.[10][11]

TGR5 Signaling Pathway

GUDCA, along with other bile acids, is an agonist for the Takeda G-protein coupled receptor 5 (TGR5). Activation of TGR5 is linked to beneficial metabolic effects, including improved glucose homeostasis and increased energy expenditure.[12][13]

TGR5_Signaling_Pathway GUDCA Glycoursodeoxycholic Acid (GUDCA) TGR5 TGR5 Receptor GUDCA->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Metabolic_Effects Improved Glucose Homeostasis Increased Energy Expenditure PKA->Metabolic_Effects EPAC->Metabolic_Effects

Caption: GUDCA activation of the TGR5 signaling cascade.

Inhibition of Endoplasmic Reticulum (ER) Stress

GUDCA has been shown to ameliorate ER stress, a key pathological factor in metabolic diseases like insulin resistance and hepatic steatosis.[11] It works by reducing the expression of key ER stress markers and stabilizing intracellular calcium homeostasis.[11][14]

ER_Stress_Pathway cluster_stress Cellular Stressors cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling Palmitic_Acid Palmitic Acid ER_Stress ER Stress Palmitic_Acid->ER_Stress Induces Ca_Release Ca²⁺ Release (Dysregulation) ER_Stress->Ca_Release IRE1 p-IRE1α ER_Stress->IRE1 Activates Apoptosis Apoptosis Ca_Release->Apoptosis Triggers JNK p-JNK IRE1->JNK Phosphorylates JNK->Apoptosis Promotes GUDCA Glycoursodeoxycholic Acid (GUDCA) GUDCA->ER_Stress Inhibits GUDCA->Ca_Release Stabilizes

Caption: GUDCA's protective role against ER stress.

References

Methodological & Application

LC-MS/MS method for Glycoursodeoxycholic Acid-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of Glycoursodeoxycholic Acid (GUDCA) using its deuterated internal standard, Glycoursodeoxycholic Acid-d5 (GUDCA-d5), is essential for various fields, including clinical diagnostics, drug development, and metabolic research. Bile acids are increasingly recognized as signaling molecules in metabolic regulation, and their accurate quantification is crucial for understanding their role in health and disease.[1][2] This application note provides a detailed protocol for a robust, sensitive, and specific LC-MS/MS method for the analysis of GUDCA in human plasma or serum.

Principle

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the reliable quantification of Glycoursodeoxycholic Acid. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column.[3] Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4] this compound is used as an internal standard (IS) to correct for matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[4][5]

Materials and Reagents

  • Analytes and Internal Standard:

    • Glycoursodeoxycholic Acid (GUDCA)

    • This compound (GUDCA-d5)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)[6]

    • Methanol (LC-MS grade)[6]

    • Water (LC-MS grade)

    • Formic Acid (0.1% solution in water)[7]

    • Ammonium Acetate[5]

  • Biological Matrix:

    • Human Plasma or Serum (with appropriate anticoagulant, e.g., EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of GUDCA and GUDCA-d5 by dissolving the accurately weighed standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the GUDCA stock solution in a 50:50 methanol/water mixture to create calibration curve standards. A typical calibration curve range is 5 to 2500 ng/mL.[4][8]

  • Internal Standard (IS) Working Solution: Dilute the GUDCA-d5 primary stock solution with methanol to a final concentration (e.g., 75 ng/mL).[9]

Sample Preparation (Protein Precipitation)

The following protocol is a simple and effective method for extracting bile acids from plasma or serum.[3]

  • Aliquot 50 µL of the plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (GUDCA-d5) to each tube (except for blank samples, to which 10 µL of methanol is added).

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.[2]

  • Vortex the mixture thoroughly for 1 minute.[10]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

.dot

GUDCA_Quantification_Workflow Experimental Workflow for GUDCA Quantification cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Aliquot 50 µL Plasma/Serum Add_IS 2. Add 10 µL GUDCA-d5 IS Sample->Add_IS Precipitate 3. Add 150 µL Acetonitrile Add_IS->Precipitate Vortex 4. Vortex for 1 min Precipitate->Vortex Centrifuge 5. Centrifuge at 13,000 rpm Vortex->Centrifuge Supernatant 6. Transfer Supernatant to Vial Centrifuge->Supernatant LC_MS_Analysis 7. LC-MS/MS Analysis Supernatant->LC_MS_Analysis Inject Data_Processing 8. Integrate Peaks & Calculate Ratio LC_MS_Analysis->Data_Processing Quantification 9. Quantify using Calibration Curve Data_Processing->Quantification

Caption: Workflow for GUDCA quantification from sample preparation to final analysis.

LC-MS/MS Instrumentation and Conditions

The analysis can be performed on any modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][7]

A typical set of LC conditions is summarized in the table below. These may require optimization based on the specific column and system used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm)[3][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid[7]
Flow Rate 0.3 - 0.6 mL/min[3]
Column Temperature 40 - 50 °C[7]
Injection Volume 10 µL[3]
Gradient Elution 0.0 min: 40% B7.5 min: 70% B7.6 min: 98% B9.0 min: 98% B9.1 min: 40% B (Re-equilibration)[7]

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode. Key parameters need to be optimized for the specific instrument.[1]

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
Ion Spray Voltage -4500 V[3]
Source Temperature 450 °C[3]
Curtain Gas 30 psi
Ion Source Gas 1 40 psi
Ion Source Gas 2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

The specific MRM transitions for GUDCA and its internal standard GUDCA-d5 are critical for selective and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
GUDCA 448.374.0Optimized (e.g., -37 V)[1][4]
GUDCA-d5 (IS) 453.374.0Optimized (e.g., -37 V)[4]

Note: The product ion at m/z 74 corresponds to the glycine fragment. The precursor ion for GUDCA-d5 is 5 Daltons higher than GUDCA due to the five deuterium atoms.

Data Analysis and Quantification

  • Peak Integration: The chromatographic peaks for GUDCA and GUDCA-d5 are integrated using the instrument's data processing software.

  • Response Ratio: The peak area ratio of the analyte (GUDCA) to the internal standard (GUDCA-d5) is calculated for all samples, including calibrators and QCs.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Concentration Calculation: The concentration of GUDCA in the unknown samples is determined from the calibration curve using their calculated peak area ratios.

Method Performance Characteristics

A validated method should demonstrate acceptable performance for linearity, sensitivity, precision, and accuracy.

ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.99> 0.995[7]
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 105 ng/mL[8]
Intra- and Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%[8]
Intra- and Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)85 - 115%[8]
Extraction Recovery Consistent and reproducible> 85%[9]

.dot

Caption: Logical flow for data processing from raw data to final concentration.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Glycoursodeoxycholic Acid in biological matrices like plasma and serum. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, GUDCA-d5, ensures the accuracy and robustness of the results, making this method a valuable tool for researchers, scientists, and drug development professionals investigating the role of bile acids in metabolic pathways and disease.

References

Application Notes and Protocols: Glycoursodeoxycholic Acid-d5 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid produced by gut microbiota.[1] In recent years, GUDCA has garnered significant attention in metabolomics research due to its role as a signaling molecule in various metabolic processes.[2] Studies have indicated that GUDCA levels are altered in metabolic disorders such as type 2 diabetes (T2DM) and nonalcoholic fatty liver disease (NAFLD), suggesting its potential as a biomarker.[3][4] GUDCA is known to regulate glucose and lipid metabolism, in part by activating the G-protein coupled receptor TGR5 and inhibiting the farnesoid X receptor (FXR) axis.[2][3] Additionally, it has been shown to alleviate endoplasmic reticulum (ER) stress, a key factor in the pathogenesis of insulin resistance and hepatic steatosis.[4][5]

Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a stable isotope-labeled version of GUDCA. In metabolomics, particularly in quantitative studies using liquid chromatography-mass spectrometry (LC-MS/MS), GUDCA-d5 serves as an ideal internal standard.[6] Its chemical and physical properties are nearly identical to the endogenous GUDCA, but its increased mass allows it to be distinguished by the mass spectrometer.[6][7] The use of GUDCA-d5 as an internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision in the quantification of GUDCA in biological samples.[7][8]

Application Notes

1. Targeted Quantification of GUDCA in Metabolic Disease Research: GUDCA-d5 is primarily used for the accurate quantification of GUDCA in biological matrices such as serum, plasma, and feces.[9] This is particularly relevant in studies investigating metabolic diseases where GUDCA levels are often dysregulated. For instance, significantly decreased levels of GUDCA have been observed in the serum of T2DM patients.[3]

2. Gut Microbiota and Bile Acid Metabolism Studies: The gut microbiome plays a crucial role in the synthesis of secondary bile acids like GUDCA.[2] GUDCA-d5 can be used as a tracer to study the dynamics of bile acid metabolism by the gut microbiota and its impact on host metabolism.

3. Drug Development and Efficacy Studies: In pharmaceutical research, GUDCA-d5 is used to quantify changes in endogenous GUDCA levels in response to therapeutic interventions. For example, metformin treatment in T2DM patients has been shown to increase GUDCA levels.[3]

Signaling Pathways Involving GUDCA

GUDCA exerts its effects through multiple signaling pathways. It can activate the Takeda G-protein coupled receptor 5 (TGR5), which in turn can lead to increased thermogenesis in white adipose tissue and improved glucose metabolism.[3] GUDCA can also inhibit the farnesoid X receptor (FXR) signaling pathway.[2] Furthermore, GUDCA has been shown to ameliorate endoplasmic reticulum (ER) stress, a condition implicated in insulin resistance and hepatic steatosis, by stabilizing intracellular calcium homeostasis.[4][5]

GUDCA Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_downstream Downstream Effects GUDCA GUDCA TGR5 TGR5 Receptor GUDCA->TGR5 Activates FXR FXR Signaling GUDCA->FXR Inhibits ER Endoplasmic Reticulum (ER) GUDCA->ER Stabilizes Thermogenesis Adipose Thermogenesis TGR5->Thermogenesis Glucose_Metabolism Improved Glucose Metabolism TGR5->Glucose_Metabolism ER_Stress Reduced ER Stress ER->ER_Stress Apoptosis Reduced Apoptosis ER_Stress->Apoptosis

GUDCA Signaling Pathways

Experimental Protocols

Protocol for Quantification of GUDCA in Human Serum/Plasma

This protocol is adapted from established methods for bile acid analysis using LC-MS/MS.[9][10]

a. Materials and Reagents:

  • This compound (GUDCA-d5) internal standard (IS) solution (e.g., 1000 ng/mL in methanol).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (LC-MS grade).

  • Formic acid.

  • Serum/plasma samples.

  • 1.5 mL microcentrifuge tubes.

b. Sample Preparation (Protein Precipitation):

  • Thaw serum/plasma samples on ice.

  • Pipette 200 µL of serum/plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the GUDCA-d5 internal standard solution (e.g., 1000 ng/mL) to each sample and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean MS vial.

  • Add 200 µL of water to the supernatant in the MS vial and cap.[10]

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

a. Liquid Chromatography (LC) Conditions:

  • System: Vanquish Horizon HPLC system or equivalent.[10]

  • Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: Methanol/acetonitrile (1:1).[10]

  • Flow Rate: 0.65 mL/min.[10]

  • Gradient:

    • 0.0 min: 40% B

    • 7.5 min: 70% B

    • 7.6 min: 98% B

    • 9.0 min: 98% B

    • 9.1 min: 40% B

    • 10.0 min: 40% B[10]

  • Column Temperature: 50°C.[10]

  • Injection Volume: 10 µL.[10]

b. Mass Spectrometry (MS) Conditions:

  • System: TSQ Quantis triple quadrupole mass spectrometer or equivalent.[10]

  • Ionization Mode: Negative Electrospray Ionization (H-ESI).[10]

  • Vaporizer Temperature: 350°C.[10]

  • Ion Transfer Tube Temperature: 300°C.[10]

  • Analysis Mode: Selected Reaction Monitoring (SRM).[10]

Experimental Workflow Diagram

Metabolomics Workflow for GUDCA Quantification Sample 1. Serum/Plasma Sample Collection Spike 2. Spike with GUDCA-d5 Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LC_MS 6. LC-MS/MS Analysis Supernatant->LC_MS Data 7. Data Processing (Peak Integration) LC_MS->Data Quantify 8. Quantification (Ratio of GUDCA/GUDCA-d5) Data->Quantify

Workflow for GUDCA Quantification

Data Presentation

Quantitative data for GUDCA and its internal standard GUDCA-d5 obtained via LC-MS/MS are summarized below.

Table 1: Mass Spectrometry Parameters for GUDCA and GUDCA-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
GUDCA448.374.0Negative[9][11]
GUDCA-d5453.374.0Negative[11]

Table 2: Example Calibration Curve for GUDCA Quantification

This table illustrates a typical calibration curve for the quantification of GUDCA using GUDCA-d5 as an internal standard. The calibration standards are prepared in a surrogate matrix (e.g., bile acid-depleted serum).[10]

GUDCA Concentration (ng/mL)GUDCA Peak AreaGUDCA-d5 Peak Area (Constant)Peak Area Ratio (GUDCA/GUDCA-d5)
11,520150,0000.010
1015,150150,0000.101
5075,500150,0000.503
100152,000150,0001.013
500760,000150,0005.067
10001,510,000150,00010.067
Linearity (R²) >0.995

Note: Peak areas are hypothetical for illustrative purposes. The method should demonstrate good linearity over the desired concentration range.[10][12]

Table 3: Reported Concentration Ranges of GUDCA

The concentration of GUDCA can vary depending on the physiological or pathological state.

ConditionBiological MatrixGUDCA Concentration RangeReference
Healthy AdultsSerum72.5–1217.8 ng/mL (for total glycine conjugates)[12]
Hyperglycemia PatientsSerum & StoolSignificantly decreased compared to healthy controls[4]
Type 2 Diabetes PatientsSerumSignificantly decreased compared to healthy controls[3]

Conclusion

This compound is an indispensable tool for researchers in the field of metabolomics. Its use as an internal standard enables robust and accurate quantification of GUDCA, a key bile acid involved in metabolic regulation. The protocols and data presented here provide a framework for the application of GUDCA-d5 in studies aimed at understanding metabolic diseases, the role of the gut microbiome, and the development of novel therapeutics.

References

Application Notes and Protocols: Glycoursodeoxycholic Acid-d5 as an Internal Standard in Clinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that plays a significant role in lipid and glucose metabolism.[1][2] Altered levels of GUDCA have been associated with various metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease, making it a critical biomarker in clinical research.[3] Accurate and precise quantification of GUDCA in biological matrices is essential for understanding its physiological roles and for the development of novel therapeutics.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[4] Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a deuterated analog of GUDCA and serves as an ideal internal standard for its quantification. By closely mimicking the chemical and physical properties of the endogenous analyte, GUDCA-d5 compensates for variability during sample preparation, chromatography, and ionization, thereby ensuring the reliability and accuracy of the analytical method.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of GUDCA-d5 as an internal standard in the clinical assay of GUDCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application: Quantification of Glycoursodeoxycholic Acid in Human Plasma

This method is intended for the quantitative determination of Glycoursodeoxycholic acid (GUDCA) in human plasma using GUDCA-d5 as an internal standard. The protocol is based on a validated LC-MS/MS method for the simultaneous quantification of ursodeoxycholic acid and its major metabolites.[1]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of GUDCA and its internal standard, GUDCA-d5.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Glycoursodeoxycholic Acid (GUDCA)448.373.9Negative ESI
This compound (GUDCA-d5)453.374.0Negative ESI

Table 1: Mass Spectrometry Parameters for GUDCA and GUDCA-d5.[1]

The following table outlines the performance characteristics of a validated clinical assay using GUDCA-d5 as an internal standard.

ParameterValue
Calibration Curve Range5.00 - 2500 ng/mL
Intra-day Precision (RSD%)< 7.00%
Inter-day Precision (RSD%)< 7.00%
Accuracy (Relative Error)Within 11.75%

Table 2: Performance Characteristics of a Validated GUDCA Assay.[1]

Experimental Protocols

Materials and Reagents
  • Glycoursodeoxycholic Acid (GUDCA) reference standard

  • This compound (GUDCA-d5) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Solutions
  • GUDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve GUDCA in methanol.

  • GUDCA-d5 Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of GUDCA-d5 with methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate amounts of GUDCA working solutions into drug-free human plasma to cover the desired concentration range (e.g., 5-2500 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the GUDCA-d5 IS working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 2 mM ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative mode.

A suitable gradient elution should be optimized to ensure the separation of GUDCA from other endogenous components.

Visualizations

Signaling Pathway of Glycoursodeoxycholic Acid

GUDCA_Signaling GUDCA Glycoursodeoxycholic Acid (GUDCA) TGR5 TGR5/GPBAR1 GUDCA->TGR5 Activates FXR Farnesoid X Receptor (FXR) GUDCA->FXR Modulates ER_Stress Endoplasmic Reticulum (ER) Stress GUDCA->ER_Stress Inhibits Metabolic_Regulation Metabolic Regulation (Glucose & Lipid Homeostasis) TGR5->Metabolic_Regulation Improves FXR->Metabolic_Regulation Regulates ER_Stress->Metabolic_Regulation Disrupts Inflammation Inflammation Metabolic_Regulation->Inflammation Reduces

Caption: GUDCA signaling pathways in metabolic regulation.

Experimental Workflow for GUDCA Quantification

GUDCA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add GUDCA-d5 IS (20 µL) Plasma_Sample->Add_IS Protein_Precipitation 3. Add Methanol (300 µL) Add_IS->Protein_Precipitation Vortex 4. Vortex Protein_Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant LC_Separation 7. LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection 8. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification 9. Quantification (Ratio of GUDCA/GUDCA-d5) MS_Detection->Quantification

Caption: Workflow for GUDCA analysis using GUDCA-d5.

Logical Relationship of Internal Standard Use

IS_Logic cluster_process Analytical Process cluster_output Result Analyte GUDCA (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS GUDCA-d5 (Internal Standard) IS->Sample_Prep Chromatography Chromatography (Retention) Sample_Prep->Chromatography Ionization Mass Spectrometry (Ionization) Chromatography->Ionization Ratio Ratio of Analyte/IS Response Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Role of GUDCA-d5 as an internal standard.

References

Application Note and Protocol for the Sample Preparation of Glycoursodeoxycholic Acid-d5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid. Bile acids are increasingly recognized as important signaling molecules involved in regulating lipid, glucose, and energy metabolism.[1][2] Accurate and reliable quantification of bile acids like GUDCA in plasma is crucial for understanding their physiological roles and for drug development. Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a stable isotope-labeled internal standard used for the accurate quantification of endogenous GUDCA, minimizing variability due to sample matrix effects and extraction efficiency.[3][4]

This document provides detailed protocols for the sample preparation of GUDCA-d5 in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary methods covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[3][5]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid, simple, and cost-effective for the removal of proteins from plasma samples.[5][6] Organic solvents like acetonitrile or methanol are used to denature and precipitate plasma proteins.[3][7]

Materials and Reagents:

  • Plasma samples

  • This compound (GUDCA-d5) internal standard solution

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Nitrogen evaporator or vacuum concentrator (optional)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Protocol:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of GUDCA-d5 internal standard solution to each plasma sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (a 4:1 solvent-to-sample ratio) to the plasma sample.[3][8]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3] This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with the LC-MS mobile phase.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT by removing phospholipids and other interferences, which can improve assay sensitivity and robustness.[3][9] C18 cartridges are commonly used for bile acid extraction.[3]

Materials and Reagents:

  • Plasma samples

  • GUDCA-d5 internal standard solution

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (optional, for pH adjustment)

  • Microcentrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Sample Pre-treatment: Thaw and spike 100 µL of plasma with GUDCA-d5 internal standard as described in the PPT protocol. Dilute the plasma sample with 400 µL of water.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the GUDCA-d5 and other bile acids from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable reconstitution solution (e.g., 50:50 Methanol:Water). Vortex to dissolve.

  • Analysis: The sample is ready for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is another effective technique for isolating bile acids from complex biological matrices.[3]

Materials and Reagents:

  • Plasma samples

  • GUDCA-d5 internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Sample Preparation: To 100 µL of plasma in a 2 mL microcentrifuge tube, add the GUDCA-d5 internal standard.

  • Solvent Addition: Add 1.5 mL of MTBE and 0.5 mL of methanol.

  • Extraction: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of GUDCA and other bile acids in plasma using methods similar to those described above.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (ACN)Solid-Phase Extraction (C18)Liquid-Liquid Extraction (MTBE)
Typical Recovery 80-95%88-101%[10]85-100%
Matrix Effect Moderate to HighLowLow to Moderate
Sample Cleanliness FairExcellentGood
Time per Sample ~15 minutes~30 minutes~25 minutes
Cost per Sample LowHighModerate

Table 2: LC-MS/MS Method Performance for GUDCA Analysis

ParameterTypical ValueReference
Linearity Range 90 - 15,000 ng/mL[11]
15 - 10,000 ng/mL[12]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[4]
15 ng/mL[12]
Intra-day Precision (%RSD) < 10%[10]
Inter-day Precision (%RSD) < 10%[10]
Extraction Recovery (SPE) > 85%[11]

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biological pathway.

GUDCA_Sample_Prep_Workflow plasma Plasma Sample (100 µL) is Add GUDCA-d5 Internal Standard plasma->is ppt_start is->ppt_start Protein Precipitation spe_start is->spe_start Solid-Phase Extraction lle_start is->lle_start Liquid-Liquid Extraction ppt_solvent Add Acetonitrile (400 µL) ppt_start->ppt_solvent ppt_vortex Vortex ppt_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant evaporate Evaporate to Dryness ppt_supernatant->evaporate spe_condition Condition C18 SPE Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute spe_elute->evaporate lle_solvent Add MTBE & Methanol lle_start->lle_solvent lle_vortex Vortex lle_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_supernatant Collect Organic Layer lle_centrifuge->lle_supernatant lle_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for GUDCA-d5 sample preparation from plasma.

Bile_Acid_Metabolism cholesterol Cholesterol (in Liver) primary_ba Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) cholesterol->primary_ba Synthesis conjugated_ba Glycine/Taurine Conjugation (in Liver) primary_ba->conjugated_ba gut Intestine conjugated_ba->gut Secreted in Bile deconjugation Deconjugation by Gut Microbiota gut->deconjugation secondary_ba Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid, Ursodeoxycholic Acid) deconjugation->secondary_ba reabsorption Reabsorption into Circulation secondary_ba->reabsorption gudca_formation Re-conjugation in Liver (e.g., Glycoursodeoxycholic Acid - GUDCA) reabsorption->gudca_formation circulation Systemic Circulation (Plasma) gudca_formation->circulation

Caption: Simplified overview of bile acid metabolism leading to GUDCA formation.

References

Application Note: Robust Solid-Phase Extraction Protocol for Bile Acid Quantitation in Human Serum Using GUDCA-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of bile acids in human serum. The methodology employs a C18 SPE cartridge for efficient sample cleanup and concentration, with Glycoursodeoxycholic acid-d5 (GUDCA-d5) utilized as an internal standard to ensure accuracy and precision. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a robust workflow for researchers in drug development and clinical research. Quantitative data, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ), are presented to validate the method's performance.

Introduction

Bile acids are crucial signaling molecules involved in lipid, glucose, and energy metabolism. Their quantification in biological matrices like serum is essential for understanding various physiological and pathological states, including liver diseases, metabolic disorders, and drug-induced liver injury.[1] Accurate measurement of bile acids requires effective sample preparation to remove interfering substances such as proteins and phospholipids. Solid-phase extraction is a widely used technique for this purpose, offering high recovery and clean extracts.[2] The use of a stable isotope-labeled internal standard, such as GUDCA-d5, is critical for correcting for matrix effects and variations during sample processing and analysis.[3] This application note provides a detailed SPE protocol using C18 cartridges and GUDCA-d5 for the reliable quantification of a panel of bile acids in human serum.

Experimental Protocol

This protocol is designed for the extraction of bile acids from human serum samples prior to LC-MS/MS analysis.

Materials and Reagents:

  • Human Serum Samples

  • This compound (GUDCA-d5) internal standard solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 100mg, 1mL)

  • Centrifuge

  • Nitrogen Evaporator

  • Vortex Mixer

Sample Preparation:

  • Thaw frozen human serum samples at room temperature.

  • To 100 µL of serum in a microcentrifuge tube, add 20 µL of the GUDCA-d5 internal standard solution (1 µg/mL).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.[2]

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove excess water.

  • Elution: Elute the bile acids from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of various bile acids using a similar LC-MS/MS methodology with deuterated internal standards.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Bile Acids in Serum

Bile AcidLOD (ng/mL)LOQ (ng/mL)
Cholic Acid (CA)0.51.5
Chenodeoxycholic Acid (CDCA)0.51.5
Deoxycholic Acid (DCA)0.51.5
Lithocholic Acid (LCA)0.20.5
Ursodeoxycholic Acid (UDCA)0.51.5
Glycocholic Acid (GCA)1.02.5
Glycochenodeoxycholic Acid (GCDCA)1.02.5
Glycodeoxycholic Acid (GDCA)1.02.5
Taurocholic Acid (TCA)2.05.0
Taurochenodeoxycholic Acid (TCDCA)2.05.0
Taurodeoxycholic Acid (TDCA)2.05.0
Glycoursodeoxycholic Acid (GUDCA)1.02.5

Data adapted from similar validated LC-MS/MS methods for bile acid analysis.[4][5]

Table 2: Recovery Rates for Solid-Phase Extraction of Bile Acids

Bile AcidMean Recovery (%)
Unconjugated Bile Acids85 - 105
Glycine-conjugated Bile Acids90 - 110
Taurine-conjugated Bile Acids88 - 108

Typical recovery rates for C18 SPE of bile acids from serum.[2][5]

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Serum 100 µL Serum Add_IS Add 20 µL GUDCA-d5 Serum->Add_IS Add_MeOH Add 300 µL Methanol Add_IS->Add_MeOH Vortex Vortex 1 min Add_MeOH->Vortex Centrifuge Centrifuge 13,000 rpm, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of bile acids from serum.

Diagram 2: Bile Acid Signaling Pathway

Bile_Acid_Signaling cluster_synthesis Bile Acid Synthesis & Circulation cluster_signaling Intracellular Signaling Cholesterol Cholesterol Primary_BA Primary Bile Acids (CA, CDCA) Cholesterol->Primary_BA CYP7A1 Conjugation Conjugation (Glycine, Taurine) Primary_BA->Conjugation Secondary_BA Secondary Bile Acids (DCA, LCA) Conjugation->Secondary_BA Gut Microbiota Enterohepatic_Circulation Enterohepatic Circulation Secondary_BA->Enterohepatic_Circulation Enterohepatic_Circulation->Primary_BA Bile_Acids Bile Acids Enterohepatic_Circulation->Bile_Acids FXR FXR Bile_Acids->FXR TGR5 TGR5 Bile_Acids->TGR5 Gene_Expression Gene Expression (Metabolism, Transport) FXR->Gene_Expression cAMP_Signaling cAMP Signaling TGR5->cAMP_Signaling

References

Application Notes and Protocols: Glycoursodeoxycholic Acid-d5 in Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) in the research of liver diseases, particularly in metabolic-associated fatty liver disease (MAFLD) and cholestatic conditions. Detailed protocols for its use as an internal standard in quantitative bioanalysis and its application in preclinical research models are provided.

Application of GUDCA-d5 as an Internal Standard in LC-MS/MS

Deuterium-labeled GUDCA (GUDCA-d5) is an ideal internal standard for the accurate quantification of endogenous GUDCA and other bile acids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] Its utility stems from its similar chemical and physical properties to the unlabeled analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, while its mass difference allows for distinct detection.[4]

Experimental Protocol: Quantification of Bile Acids in Human Serum using GUDCA-d5

This protocol outlines a standard procedure for the extraction and quantification of bile acids from human serum.

Materials:

  • This compound (GUDCA-d5)

  • Human serum samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Preparation of Internal Standard Working Solution: Prepare a stock solution of GUDCA-d5 in methanol. From this, create a working solution at a concentration of 75 ng/mL.[1]

  • Sample Preparation:

    • To 100 µL of human serum in a microcentrifuge tube, add an appropriate volume of the GUDCA-d5 internal standard working solution.[2]

    • Add 800 µL of ice-cold acetonitrile for protein precipitation.[4]

    • Vortex the mixture for 20 seconds and centrifuge at high speed (e.g., 18,000 rcf) for 5 minutes to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 35% methanol in water).[4]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water with 0.1% formic acid and a mixture of methanol and acetonitrile with 0.1% formic acid.[5]

    • The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each bile acid and GUDCA-d5.[2][5]

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of GUDCA using a deuterated internal standard.

ParameterResultReference
Linearity Range90 - 15,000 ng/mL[1]
Lower Limit of Quantification (LLOQ)5 ng/mL[6]
Accuracy85 - 115%[6]
Intra- and Inter-assay Precision (CV%)< 10%[6]
Extraction Recovery> 85%[1]

Application of GUDCA in Preclinical Liver Disease Research

GUDCA has demonstrated therapeutic potential in preclinical models of liver disease, particularly those associated with metabolic dysfunction.[7][8] It has been shown to ameliorate insulin resistance, reduce hepatic steatosis, and decrease liver inflammation.[7][9] The mechanisms of action involve the modulation of gut microbiota, alteration of the bile acid pool, and attenuation of endoplasmic reticulum (ER) stress.[7][8]

Experimental Protocol: Evaluation of GUDCA in a High-Fat Diet-Induced Mouse Model of NAFLD

This protocol describes an in vivo study to assess the therapeutic effects of GUDCA on non-alcoholic fatty liver disease (NAFLD).

Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (HFD) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[7][10]

Treatment:

  • Following the induction of NAFLD, mice are treated with GUDCA daily via oral gavage at doses ranging from 10 mg/kg to 100 mg/kg for 3-8 weeks.[7][8][10] A vehicle control group receives the gavage solution without GUDCA.

Outcome Measures:

  • Metabolic Parameters: Monitor body weight, food intake, and perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.[7][8]

  • Serum Analysis: Collect blood at the end of the study to measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides.[8]

  • Liver Histology: Harvest liver tissue for histological analysis (H&E staining) to assess the degree of steatosis and inflammation.[8]

  • Gene and Protein Expression: Analyze liver tissue for markers of ER stress (e.g., p-IRE, p-eIF2α, CHOP) and apoptosis (e.g., Bax, Bcl2, Cleaved caspase-3) using qPCR and Western blotting.[7]

Data Presentation: Dose-Response Effects of GUDCA in a db/db Mouse Model of Type 2 Diabetes and NAFLD

The following table summarizes the effects of an 8-week GUDCA treatment (100 mg/kg/day) in db/db mice.[8]

ParameterVehicle ControlGUDCA-Treated% Change
Fasting Blood Glucose (mmol/L)~28~18~ -36%
Serum Total Cholesterol (mmol/L)~8.5~6.5~ -23.5%
Serum Triglycerides (mmol/L)~1.8~1.2~ -33.3%
Serum ALT (U/L)~150~100~ -33.3%
Serum AST (U/L)~200~125~ -37.5%

Signaling Pathways and Experimental Workflows

Signaling Pathways

GUDCA's therapeutic effects in liver disease are linked to its ability to modulate key cellular signaling pathways.

GUDCA_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress IRE1 IRE1 ER Stress->IRE1 PERK PERK ER Stress->PERK ATF6 ATF6 ER Stress->ATF6 XBP1s XBP1s IRE1->XBP1s eIF2a eIF2a PERK->eIF2a ATF6n ATF6n ATF6->ATF6n GUDCA GUDCA GUDCA->IRE1 GUDCA->PERK ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis GUDCA_TGR5_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular GUDCA GUDCA TGR5 TGR5 GUDCA->TGR5 Gs Gs TGR5->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Energy_Expenditure Increased Energy Expenditure PKA->Energy_Expenditure Anti_inflammatory Anti-inflammatory Response CREB->Anti_inflammatory GUDCA_Research_Workflow cluster_InVivo In Vivo Study: NAFLD Mouse Model cluster_Analysis Sample Analysis cluster_Data Data Interpretation A1 Induce NAFLD with High-Fat Diet A2 Treat with GUDCA (10-100 mg/kg) A1->A2 A3 Monitor Metabolic Parameters (GTT, ITT) A2->A3 A4 Collect Serum and Liver Tissue A3->A4 B1 Serum Biomarker Analysis (ALT, AST) A4->B1 B2 Liver Histology (H&E Staining) A4->B2 B3 Bile Acid Profiling by LC-MS/MS (using GUDCA-d5 as Internal Standard) A4->B3 B4 Gene/Protein Expression Analysis A4->B4 C1 Assess Therapeutic Efficacy of GUDCA B1->C1 B2->C1 B3->C1 B4->C1 C2 Elucidate Mechanisms of Action C1->C2

References

Application Notes and Protocols for Pharmacokinetic Studies of GUDCA using Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a primary conjugated metabolite of ursodeoxycholic acid (UDCA), a therapeutic agent used in the management of cholestatic liver diseases. The pharmacokinetic profiling of GUDCA is crucial for understanding the efficacy and disposition of UDCA. The use of a stable isotope-labeled internal standard, Glycoursodeoxycholic Acid-d5 (GUDCA-d5), is the gold standard for the accurate quantification of GUDCA in biological matrices, mitigating matrix effects and improving the reliability of bioanalytical methods. These application notes provide a comprehensive overview of the methodologies and data related to the pharmacokinetic studies of GUDCA utilizing GUDCA-d5.

Data Presentation: Pharmacokinetic Parameters of GUDCA in Humans

The following tables summarize the pharmacokinetic parameters of GUDCA in healthy human subjects following oral administration of UDCA. These studies utilized LC-MS/MS methods with GUDCA-d5 as the internal standard for GUDCA quantification.

Table 1: Pharmacokinetic Parameters of GUDCA in Healthy Elderly Subjects after a Single Oral Dose of UDCA [1]

Dosage of UDCACmax (ng/mL)Tmax (h)AUClast (h*ng/mL)
400 mg1536.998-1017851.37
800 mg2579.138-1030833.53

Table 2: Steady-State Pharmacokinetic Parameters of GUDCA in Patients with Parkinson's Disease Receiving Oral UDCA [2]

ParameterMean ± SDRange
Pre-dose Concentration (ng/mL)22881024 - 5714

Note: The study design involved a dose escalation of UDCA over 6 weeks. The pre-dose concentration represents the steady-state trough level.

Table 3: Pharmacokinetic Parameters of GUDCA in Healthy Chinese Volunteers after a Single Oral Dose of 250 mg UDCA [3]

ParameterValue
Cmax (ng/mL)Data not explicitly provided for GUDCA alone
Tmax (h)Data not explicitly provided for GUDCA alone
AUC (ng*h/mL)Data not explicitly provided for GUDCA alone

Note: While the study utilized GUDCA-d5 for quantification, the pharmacokinetic parameters for GUDCA were not individually reported in the abstract.

Experimental Protocols

Bioanalytical Method for GUDCA Quantification in Human Plasma using LC-MS/MS

This protocol is a composite based on validated methods described in the literature.[3][4][5]

a. Sample Preparation (Solid Phase Extraction - SPE) [4]

  • To 0.500 mL of human plasma in a microcentrifuge tube, add 0.025 mL of GUDCA-d5 internal standard (IS) solution.

  • Add 0.500 mL of 0.05% v/v acetic acid and vortex.

  • Condition a Strata-X 30mg/mL SPE cartridge with 1.0 mL of methanol followed by two washes of 1.0 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge three times with 1.0 mL of 0.05% v/v acetic acid, followed by two washes with 1.0 mL of 20% v/v methanol in water.

  • Elute the analytes with 1.0 mL of the elution solution (Acetonitrile:Methanol:2mM Ammonium Formate pH 3.50 at a ratio of 48:06:46 v/v/v).

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

ParameterCondition
Column ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm)[3] or C18 Symmetry Shield (50mm x 4.6mm, 5.0µm)[4]
Mobile Phase A 2 mM Ammonium Acetate in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.5 mL/min[3] or 0.6 mL/min[4]
Injection Volume 5 µL
Column Temperature 40 °C
Elution Isocratic or Gradient (as per specific method)

c. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
GUDCAm/z 448.3 → 73.9[3]
GUDCA-d5m/z 453.3 → 74.0[3]
Collision Energy Optimized for specific instrument
Source Temperature Optimized for specific instrument

d. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of GUDCA and a fixed concentration of GUDCA-d5 into an analyte-free matrix (e.g., charcoal-stripped plasma).[4]

  • The calibration curve range for GUDCA is typically validated from 90 to 15000 ng/mL.[4]

Signaling Pathways and Experimental Workflows

GUDCA Signaling Pathway

GUDCA, a conjugated bile acid, is known to interact with key receptors involved in bile acid homeostasis and metabolic regulation, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5). GUDCA has been reported to act as an antagonist to FXR signaling.

GUDCA_Signaling GUDCA GUDCA TGR5 TGR5 GUDCA->TGR5 Agonist (?) FXR FXR GUDCA->FXR Antagonist Downstream Downstream Signaling TGR5->Downstream TargetGenes FXR Target Genes (e.g., FGF19, SHP) FXR->TargetGenes Activation TargetGenes->Downstream

Caption: Simplified signaling pathway of GUDCA interacting with FXR and TGR5.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of GUDCA using GUDCA-d5.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_analysis Data Processing & PK Analysis Dosing Oral Administration of UDCA BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSep Plasma Separation BloodSampling->PlasmaSep Spiking Spiking with GUDCA-d5 (IS) PlasmaSep->Spiking Extraction Sample Extraction (SPE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of GUDCA LCMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation Quantification->PK_Calc

Caption: Workflow for a GUDCA pharmacokinetic study.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycoursodeoxycholic Acid-d5 (GUDCA-d5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of GUDCA-d5 and to troubleshoot potential issues, with a focus on isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GUDCA-d5) and what is it used for?

A1: GUDCA-d5 is a deuterated form of Glycoursodeoxycholic acid, which is a glycine-conjugated secondary bile acid. In research, GUDCA-d5 is primarily used as a stable isotope-labeled internal standard for the accurate quantification of endogenous GUDCA in biological samples using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: Where are the deuterium atoms located in GUDCA-d5?

A2: In commercially available GUDCA-d5, the five deuterium atoms are typically located on the stable steroid nucleus of the molecule. This placement ensures that the deuterium labels are not easily exchanged with protons from solvents or the sample matrix under standard analytical conditions, making it a reliable internal standard. For example, a related deuterated bile acid, Glycocholic Acid-d5, has deuterium atoms on the steroid core, specifically at positions 2, 2, 3, 4, and 4.[1]

Q3: What is isotopic exchange and is it a concern with GUDCA-d5?

A3: Isotopic exchange is the process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its environment (e.g., solvents, buffers). Due to the stable location of the deuterium atoms on the steroid core of GUDCA-d5, isotopic exchange is generally not a concern under typical experimental conditions (e.g., neutral or acidic pH, standard temperatures for sample preparation and analysis). However, extreme conditions, particularly strongly basic solutions, could theoretically promote exchange, although this is unlikely for deuterons on the steroid nucleus.

Q4: Could the glycine portion of GUDCA-d5 be susceptible to isotopic exchange?

A4: While the deuterium atoms in GUDCA-d5 are on the steroid core, it's important to understand the chemistry of the entire molecule. GUDCA is an N-acylglycine. Research has shown that the protons on the α-carbon of N-substituted glycine residues can undergo hydrogen-deuterium exchange under basic conditions.[2] However, this is not a concern for the isotopic purity of GUDCA-d5 itself, as the deuterium labels are not on the glycine moiety.

Q5: What are the optimal storage and handling conditions for GUDCA-d5?

A5: GUDCA-d5 should be stored at -20°C in a tightly sealed vial to prevent degradation.[3] When preparing solutions, it is best to use aprotic solvents if possible. If aqueous solutions are necessary, they should be prepared fresh and used promptly. For maximum solubility in aqueous buffers, it is recommended to first dissolve GUDCA in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer.[3]

Troubleshooting Guide

Issue 1: Inconsistent results or poor reproducibility in quantitative analysis.

  • Possible Cause: While isotopic exchange of GUDCA-d5 is unlikely, variability can be introduced by other factors. Matrix effects in LC-MS/MS are a common issue in bile acid analysis.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is robust and consistently removes interfering matrix components.

    • Chromatographic Separation: Improve chromatographic separation to resolve GUDCA from isobaric interferences.

    • Check for Analyte Degradation: While GUDCA-d5 is stable, the native GUDCA in your samples could be degrading. Ensure samples are handled at low temperatures and analyzed promptly. The stability of bile acids can be affected by pH.[4][5][6]

Issue 2: Observing unexpected masses in the mass spectrum of the GUDCA-d5 standard.

  • Possible Cause: Although highly improbable with GUDCA-d5, this could be a sign of isotopic exchange if lower deuterated forms (d4, d3, etc.) are observed. A more likely cause is the presence of impurities in the standard or in-source fragmentation.

  • Troubleshooting Steps:

    • Verify Standard Purity: Obtain the certificate of analysis for your GUDCA-d5 standard to confirm its isotopic and chemical purity.

    • Optimize Mass Spectrometer Conditions: Adjust ion source parameters to minimize in-source fragmentation.

    • Stress Test the Standard: To definitively rule out isotopic exchange under your experimental conditions, you can perform a stress test. Incubate a solution of GUDCA-d5 under various conditions (e.g., acidic, basic, elevated temperature) and analyze for any change in the isotopic distribution.

Data Presentation

ConditionIncubation Time (hours)SolventIsotopic Purity of d5-form (%)
Control 0Methanol99.5
Acidic 24pH 3 Buffer99.4
Neutral 24pH 7 Buffer99.5
Basic 24pH 10 Buffer99.2
Elevated Temp. 24Methanol at 50°C99.3

Experimental Protocols

Protocol 1: Sample Preparation for Quantification of GUDCA in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental goals.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of GUDCA-d5 internal standard solution (concentration to be optimized based on the expected range of endogenous GUDCA).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze by LC-MS/MS: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for GUDCA and GUDCA-d5 Analysis

  • LC Column: A C18 reversed-phase column is suitable for the separation of bile acids.

  • Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH and prevent back-exchange).

  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B should be developed to achieve good separation of GUDCA from other bile acids and matrix components.

  • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM).

    • GUDCA transition: m/z 448.3 -> 74.0

    • GUDCA-d5 transition: m/z 453.3 -> 74.0

Mandatory Visualizations

GUDCA Signaling Pathways

GUDCA has been identified as a signaling molecule that can modulate the activity of nuclear and membrane receptors, playing a role in metabolic regulation.[2][7][8][9]

GUDCA_Signaling GUDCA Signaling Pathways GUDCA GUDCA FXR Farnesoid X Receptor (FXR) (Nuclear Receptor) GUDCA->FXR Antagonist TGR5 Takeda G-protein-coupled Receptor 5 (TGR5) (Membrane Receptor) GUDCA->TGR5 Agonist ER_Stress Endoplasmic Reticulum (ER) Stress GUDCA->ER_Stress Inhibits Intestinal_FXR_Signaling Intestinal FXR Signaling FXR->Intestinal_FXR_Signaling Inhibits Adipose_TGR5_Signaling Adipose TGR5 Signaling TGR5->Adipose_TGR5_Signaling Activates Metabolic_Regulation Improved Glucolipid Metabolism Intestinal_FXR_Signaling->Metabolic_Regulation Adipose_TGR5_Signaling->Metabolic_Regulation Inhibition_ER_Stress Inhibition of ER Stress ER_Stress->Inhibition_ER_Stress Inhibition_ER_Stress->Metabolic_Regulation Troubleshooting_Workflow Troubleshooting Isotopic Exchange in GUDCA-d5 Start Inconsistent Quantitative Results or Unexpected Masses Observed Check_Purity Verify Isotopic Purity of GUDCA-d5 Standard (Certificate of Analysis) Start->Check_Purity Other_Causes Investigate Other Causes (Matrix Effects, Analyte Degradation) Start->Other_Causes Purity_OK Is Purity >99% for d5 form? Check_Purity->Purity_OK Contact_Supplier Contact Supplier for a New Lot Purity_OK->Contact_Supplier No Investigate_Conditions Investigate Experimental Conditions Purity_OK->Investigate_Conditions Yes Check_pH Check pH of Solvents and Buffers Investigate_Conditions->Check_pH pH_Extreme Is pH highly basic (e.g., >10)? Check_pH->pH_Extreme Adjust_pH Adjust pH to be acidic or neutral pH_Extreme->Adjust_pH Yes Check_Temp Check Sample Handling and Storage Temperature pH_Extreme->Check_Temp No Reanalyze Re-analyze Samples Adjust_pH->Reanalyze Temp_High Are temperatures elevated for prolonged periods? Check_Temp->Temp_High Reduce_Temp Maintain low temperatures (e.g., on ice) Temp_High->Reduce_Temp Yes Temp_High->Reanalyze No Reduce_Temp->Reanalyze Issue_Resolved Issue Resolved Reanalyze->Issue_Resolved

References

Technical Support Center: Analysis of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and overcome common challenges encountered during the LC-MS analysis of Glycoursodeoxycholic Acid-d5 (GUDCA-d5).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of GUDCA-d5?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the LC-MS/MS analysis.[3][4] For GUDCA-d5, endogenous components in biological samples like plasma, serum, or urine can interfere with its ionization, leading to unreliable quantification.[1][3]

Q2: Why is a deuterated internal standard like GUDCA-d5 used, and can it completely eliminate matrix effects?

A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[5] They are chemically almost identical to the analyte and are expected to co-elute, experiencing similar sample preparation losses and matrix effects.[1][5] By using the peak area ratio of the analyte to the internal standard, these effects can be compensated for, improving precision and accuracy.[5] However, even with a deuterated standard, differential matrix effects can occur where the analyte and the internal standard are affected differently, so complete elimination of matrix effects is not always guaranteed.[6][7]

Q3: My GUDCA-d5 internal standard and the native GUDCA analyte have different retention times. What could be the cause and how can I fix it?

A3: A slight chromatographic shift between the analyte and its deuterated internal standard can sometimes be observed. This can be problematic if a co-eluting matrix component causes ion suppression at a slightly different retention time, affecting the analyte and internal standard to different extents.[5][7] To address this, you can try to modify the chromatographic conditions by adjusting the mobile phase composition, gradient slope, or column temperature to improve co-elution.[5][6]

Q4: What are the most common sources of matrix effects in bile acid analysis?

A4: For bile acid analysis in biological matrices such as plasma and serum, phospholipids are a major contributor to matrix effects.[8][9] These molecules are highly abundant in biological membranes and can co-extract with bile acids, causing significant ion suppression in the MS source.[9] Other endogenous components like proteins, salts, and other lipids can also contribute to matrix effects.[1]

Q5: Which sample preparation technique is most effective for minimizing matrix effects for GUDCA-d5?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation is fast, it may not effectively remove phospholipids.[10] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components.[1][11][12] For bile acid analysis, phospholipid removal (PLR) techniques are highly recommended to reduce matrix effects.[8][9]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide provides a systematic approach to evaluate and minimize matrix effects for the accurate quantification of GUDCA-d5.

To quantify the extent of matrix effects, a standard experiment involving three sets of samples is performed:[6]

  • Set A (Neat Solution): Prepare a solution of GUDCA and GUDCA-d5 in a clean solvent (e.g., mobile phase).

  • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the extracted matrix with GUDCA and GUDCA-d5 at the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike a blank matrix sample with GUDCA and GUDCA-d5 at the same concentration as Set A before performing the extraction.

Analyze all three sets by LC-MS/MS and calculate the matrix effect and recovery using the following formulas:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

ParameterValueInterpretation
Matrix Effect> 100%Ion Enhancement
Matrix Effect< 100%Ion Suppression
Recovery85-115%Acceptable Extraction Efficiency
Recovery< 85%Inefficient Extraction
Recovery> 115%Potential for Matrix Enhancement

A significant difference in the matrix effect between GUDCA and GUDCA-d5 indicates a differential matrix effect, which can lead to inaccurate quantification.[6]

MatrixEffect_Troubleshooting cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization start Significant Matrix Effect Observed (e.g., >15% suppression or enhancement) sample_prep Optimize Sample Preparation start->sample_prep High background or complex matrix chromatography Optimize Chromatography sample_prep->chromatography If matrix effect persists end_node Matrix Effect Minimized sample_prep->end_node Successful spe Implement Solid-Phase Extraction (SPE) lle Use Liquid-Liquid Extraction (LLE) plr Incorporate Phospholipid Removal (PLR) ms_settings Adjust MS Settings chromatography->ms_settings If co-elution is still an issue chromatography->end_node Successful gradient Modify Gradient Profile column Try a Different Column Chemistry (e.g., C18, Phenyl-Hexyl) mobile_phase Adjust Mobile Phase pH or Organic Modifier ms_settings->end_node Successful

Caption: Troubleshooting workflow for minimizing matrix effects.

Guide 2: Phospholipid Removal for Bile Acid Analysis

Given that phospholipids are a primary source of matrix effects in plasma and serum, this guide provides a detailed protocol for their removal.

This protocol is adapted for a high-throughput 96-well plate format.[8]

  • Sample Preparation:

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 100 µL of 1% formic acid in water.

    • Vortex the mixture.

    • Add 350 µL of acetonitrile containing your GUDCA-d5 internal standard.

    • Sonicate for 30 seconds in a cold water bath (0 °C).

    • Centrifuge at 16,000 x g for 10 minutes at 4 °C.

  • Phospholipid Removal:

    • Activate a HybridSPE-Phospholipid 96-well plate by adding 2 mL of methanol to each well, followed by preconditioning with 2 mL of 70% aqueous acetonitrile containing 0.2% formic acid.

    • Load the entire supernatant from the previous step into a well of the preconditioned plate.

    • Wash each well with 0.5 mL of 70% aqueous acetonitrile containing 0.2% formic acid.

    • Collect the flow-through fractions.

  • Final Steps:

    • Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 100 µL of 50% methanol).

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect (%)
Protein Precipitation90-105< 2050-80 (Suppression)
Phospholipid Removal Plate> 90> 95> 85 (Minimal Suppression)

Note: These are typical expected values and may vary depending on the specific application.

PLR_Workflow start Start: Plasma/Serum Sample add_acid_is Add Formic Acid and GUDCA-d5 Internal Standard start->add_acid_is protein_precip Protein Precipitation (Acetonitrile) add_acid_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant plr_plate Load onto Phospholipid Removal Plate supernatant->plr_plate collect_flowthrough Collect Flow-through plr_plate->collect_flowthrough dry_reconstitute Dry Down and Reconstitute collect_flowthrough->dry_reconstitute end_node Analyze by LC-MS/MS dry_reconstitute->end_node

Caption: Workflow for sample preparation including phospholipid removal.

References

Technical Support Center: Optimizing Peak Separation of GUDCA and Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Glycoursodeoxycholic acid (GUDCA) and its deuterated internal standard, Glycoursodeoxycholic Acid-d5 (GUDCA-d5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic separation of these compounds in their LC-MS/MS experiments.

Troubleshooting Guide: Resolving Peak Separation Issues

Poor separation or co-elution of GUDCA and GUDCA-d5 can compromise the accuracy and precision of quantitative analysis. Below are common issues and step-by-step troubleshooting recommendations.

Issue 1: Complete or Near-Complete Co-elution of GUDCA and GUDCA-d5 Peaks

  • Symptom: A single, symmetrical peak is observed in the chromatogram for both the analyte and the internal standard, or a peak with a slight shoulder is present.[1]

  • Potential Problem: While ideal for correcting matrix effects, perfect co-elution can sometimes mask underlying issues.[2][3] However, a slight separation is often expected due to the chromatographic isotope effect.[4]

  • Troubleshooting Steps:

    • Confirm Peak Purity with MS Detector: Use the mass spectrometer to analyze spectra across the peak. If the ion profiles shift, it indicates that two compounds are co-eluting.[1]

    • Adjust Mobile Phase Composition: Modifying the mobile phase can alter selectivity.

      • Weaken the mobile phase (e.g., decrease the percentage of organic solvent) to increase retention time and potentially improve separation.[1]

      • Adjust the pH of the aqueous phase. The addition of formic acid or the use of ammonium acetate buffers can influence the ionization state and retention of bile acids.[5]

    • Modify the Gradient: Alter the gradient slope to enhance the separation of the two compounds. A shallower gradient can often improve resolution.

    • Change the Stationary Phase: If mobile phase and gradient optimization are unsuccessful, consider a column with a different chemistry (e.g., C8, phenyl-hexyl) or a different particle size.

Issue 2: Retention Time Shift Between GUDCA and GUDCA-d5

  • Symptom: Two distinct peaks are observed, with the deuterated internal standard (GUDCA-d5) often eluting slightly earlier than the non-deuterated analyte (GUDCA) in reverse-phase chromatography.[3][4]

  • Potential Problem: This phenomenon, known as the "chromatographic isotope effect," can lead to differential matrix effects if the separation is significant, impacting quantification.[3][4]

  • Troubleshooting Steps:

    • Assess the Degree of Separation: Determine if the peak separation is substantial enough to cause differential ion suppression or enhancement. If there is still significant overlap, the impact may be minimal.[4]

    • Optimize Chromatographic Conditions:

      • Adjust the mobile phase gradient to try and improve co-elution.[4]

      • Modify the column temperature.

    • Consider a Lower Resolution Column: In some instances, a column with slightly lower resolving power can promote better peak overlap, which can be advantageous for internal standard correction.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (GUDCA-d5) eluting before my analyte (GUDCA)?

A1: This is a known phenomenon called the chromatographic isotope effect.[4] In reverse-phase chromatography, deuterated compounds can sometimes have slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts, leading to earlier elution.[3][4]

Q2: Can I use a single deuterated internal standard to quantify multiple analytes?

A2: While it is possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard to correct for specific matrix effects and variability.[4]

Q3: My results show poor accuracy and precision despite using a deuterated internal standard. What could be the cause?

A3: Several factors could be at play:

  • Deuterium Exchange: If the deuterium labels are on chemically labile positions (like -OH or -NH groups), they can exchange with hydrogen atoms from the solvent or matrix. This can reduce the internal standard signal and lead to an overestimation of the analyte concentration. Ensure the deuterium labels on your GUDCA-d5 are on stable carbon positions.[4]

  • Purity of the Internal Standard: The GUDCA-d5 standard may contain a small amount of unlabeled GUDCA as an impurity, leading to a positive bias. Always check the certificate of analysis for the purity of your internal standard.[4]

  • Differential Matrix Effects: As discussed in the troubleshooting guide, if GUDCA and GUDCA-d5 are not co-eluting sufficiently, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate results.[3][4]

Q4: What are typical starting conditions for GUDCA and GUDCA-d5 analysis?

A4: Based on published methods, common starting points include:

  • Column: A C18 reversed-phase column is frequently used.[6][7][8]

  • Mobile Phase: A combination of acetonitrile and an aqueous buffer like ammonium acetate or water with formic acid is common.[5][6][7][9]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically employed for bile acids.[7][9][10]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the standard for quantification.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published LC-MS/MS methods for GUDCA analysis.

ParameterGUDCAGUDCA-d5Reference
MRM Transition (m/z) 448.3 → 73.9453.3 → 74.0[6]
Calibration Curve Range 5.00–2500 ng/mLN/A[6]
Calibration Curve Range 15–10,000 ng/mLN/A[7][10]
Calibration Curve Range 90–15,000 ng/mLN/A[8]

Experimental Protocols

Below are examples of experimental methodologies for the analysis of GUDCA.

Method 1: Rapid LC-MS/MS for Human Plasma [6]

  • Sample Preparation: Protein precipitation with methanol.

  • LC Column: ZORBAX SB-C18 (2.1 × 50 mm, 1.8 μm).

  • Mobile Phase:

    • A: 2 mM ammonium acetate in water.

    • B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: API5500 triple quadrupole with negative ESI.

  • MRM Transitions: GUDCA: m/z 448.3 → 73.9; GUDCA-d5: m/z 453.3 → 74.0.

Method 2: HPLC-Tandem Mass Spectrometry for Human Plasma [7][10]

  • Sample Preparation: Liquid-liquid extraction.

  • LC Column: Phenomenex Luna C18 (250 × 4.6 mm, 5µm).

  • Mobile Phase: Acetonitrile/10 mM ammonium acetate/ammonium hydroxide (400:600:0.5 v/v/v, pH 9).

  • Mass Spectrometry: ESI in negative ionization mode.

Method 3: UHPLC-MS/MS for Human Plasma [8]

  • Sample Preparation: Solid phase extraction.

  • LC Column: C18 Symmetry Shield (50mm x 4.6mm, 5.0µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:2mM Ammonium formate (pH 3.5) (48:06:46 %v/v).

  • Flow Rate: 0.600 mL/min.

  • Mass Spectrometry: ESI in negative ion mode.

Visualizations

GUDCA_Troubleshooting_Workflow cluster_start Start: Peak Separation Issue cluster_assessment Initial Assessment cluster_coelution Co-elution Troubleshooting cluster_rt_shift Retention Time Shift Troubleshooting cluster_end Resolution start Observe Peak Shape in Chromatogram assess_shape Is it a single symmetrical peak or a peak with a shoulder? start->assess_shape assess_separation Are there two distinct peaks with a retention time shift? confirm_purity Confirm Co-elution with MS (Analyze spectra across the peak) assess_shape->confirm_purity Single/Shoulder Peak assess_degree Assess Degree of Separation (Potential for differential matrix effects) assess_shape->assess_degree Two Distinct Peaks adjust_mobile_phase Adjust Mobile Phase (Weaken solvent, change pH) confirm_purity->adjust_mobile_phase modify_gradient Modify Gradient (Use a shallower gradient) adjust_mobile_phase->modify_gradient change_column Change Column Chemistry (e.g., C8, Phenyl-Hexyl) modify_gradient->change_column end_goal Achieve Optimal Separation (Sufficient overlap for IS correction without differential matrix effects) change_column->end_goal optimize_chrom Optimize Chromatography (Adjust gradient, temperature) assess_degree->optimize_chrom lower_res_column Consider Lower Resolution Column (Promote peak overlap) optimize_chrom->lower_res_column lower_res_column->end_goal

Caption: Troubleshooting workflow for GUDCA and GUDCA-d5 peak separation issues.

GUDCA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Plasma Sample + GUDCA-d5 (Internal Standard) extraction Extraction (Protein Precipitation, LLE, or SPE) sample_prep->extraction lc_separation LC Separation (C18 Column, Gradient Elution) extraction->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM Mode) lc_separation->ms_detection integration Peak Integration (GUDCA and GUDCA-d5) ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: General experimental workflow for the quantitative analysis of GUDCA.

References

Technical Support Center: Accurate GUDCA Quantification Using Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Glycoursodeoxycholic Acid (GUDCA) using its deuterated internal standard, Glycoursodeoxycholic Acid-d5 (GUDCA-d5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound (GUDCA-d5) as an internal standard for GUDCA quantification?

A1: Using a stable isotope-labeled internal standard like GUDCA-d5 is considered the gold standard for quantitative mass spectrometry.[1] GUDCA-d5 is chemically identical to GUDCA, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation. However, its difference in mass allows it to be distinguished from the endogenous GUDCA by the mass spectrometer. This co-elution and similar ionization behavior help to accurately correct for variability in sample preparation and analysis, including matrix effects, thereby significantly improving the accuracy and precision of quantification.[1]

Q2: What is the typical linear range for GUDCA quantification using LC-MS/MS?

A2: The linear range for GUDCA quantification can vary depending on the specific LC-MS/MS method and the biological matrix being analyzed. However, published methods have demonstrated linearity across a range of concentrations. For instance, one validated method in human plasma reported a calibration curve range of 90 to 15,000 ng/mL for GUDCA.[2] Another study showed a linear range of 25.4 to 15,040.9 ng/mL.[3] A different method using a surrogate matrix established a range of 5.00 to 2500 ng/mL.[4]

Q3: What are the expected MRM transitions for GUDCA and GUDCA-d5?

A3: In negative ion mode electrospray ionization (ESI), the following multiple reaction monitoring (MRM) transitions are commonly used:

  • GUDCA: m/z 448.3 → m/z 73.9[4]

  • GUDCA-d5: m/z 453.3 → m/z 74.0[4][5]

It's important to optimize these transitions on your specific mass spectrometer for maximal signal response.[6]

Q4: What kind of extraction method is suitable for GUDCA from plasma/serum?

A4: Both solid-phase extraction (SPE) and protein precipitation (PPT) are commonly used and effective methods for extracting GUDCA from plasma or serum. One study reported using SPE with direct elution to extract GUDCA from plasma with extraction recoveries greater than 85%.[2] Another effective method is protein precipitation with a solvent like methanol.[4] The choice between SPE and PPT may depend on the desired sample cleanup, throughput, and potential for matrix effects in your specific application.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting) for GUDCA and/or GUDCA-d5

  • Question: My chromatographic peaks for GUDCA and GUDCA-d5 are showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Column Overload: Injecting too high a concentration of your sample can lead to peak fronting. Try diluting your sample and re-injecting.

    • Column Degradation: The stationary phase of your analytical column can degrade over time, leading to poor peak shape. Consider replacing the column if it has been used extensively or if you observe a sudden decline in performance.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of bile acids and their interaction with the stationary phase.[7][8] Ensure your mobile phase is properly prepared and that the pH is optimal for your column and analytes. Small adjustments to the pH can sometimes improve peak shape.

    • Sample Solvent Mismatch: If the solvent your sample is dissolved in is significantly stronger than your initial mobile phase, it can cause peak distortion. If possible, reconstitute your sample in a solvent that is similar in composition to the initial mobile phase.[9]

Problem 2: High Variability in GUDCA-d5 Internal Standard Response

  • Question: I am observing inconsistent peak areas for my GUDCA-d5 internal standard across my sample batch. What should I investigate?

  • Answer:

    • Inconsistent Pipetting: Ensure that the internal standard is being added accurately and consistently to every sample and standard. Use calibrated pipettes and be meticulous during this step.

    • Matrix Effects: Significant variations in the sample matrix between wells can lead to ion suppression or enhancement, affecting the internal standard response.[1] A co-eluting matrix interference was identified as a cause for inconsistent internal standard response in one study.[9] To mitigate this, you can try:

      • Improving sample cleanup (e.g., using a more rigorous SPE protocol).

      • Diluting the sample to reduce the concentration of interfering matrix components.

      • Optimizing the chromatography to separate the interference from the analyte.[9]

    • Sample Preparation Variability: Inconsistencies during the extraction process (e.g., incomplete protein precipitation, variable evaporation) can lead to differing recoveries of the internal standard. Ensure your sample preparation protocol is well-controlled and standardized.

Problem 3: Low Signal Intensity or Sensitivity for GUDCA

  • Question: I am struggling to detect low concentrations of GUDCA in my samples. How can I improve the sensitivity of my assay?

  • Answer:

    • Mass Spectrometer Optimization: Ensure that the MS parameters, including the ESI source conditions (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential), are optimized for GUDCA and GUDCA-d5.[6] Direct infusion of a standard solution can help in finding the optimal settings.

    • Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency.[7][8] Both acidity and ammonium levels in the mobile phase can impact the ESI of bile acids.[7][8] Experiment with different mobile phase additives (e.g., ammonium formate, formic acid) and organic solvents (e.g., acetonitrile, methanol) to enhance signal intensity.

    • Sample Pre-concentration: If sensitivity is still an issue, consider a sample preparation method that includes a concentration step. For example, after extraction, the sample can be dried down and reconstituted in a smaller volume of a suitable solvent.[9]

Problem 4: Inaccurate Quantification or Poor Linearity of the Calibration Curve

  • Question: My calibration curve for GUDCA is not linear, or my quality control samples are failing. What are the likely causes?

  • Answer:

    • Incorrect Standard Concentrations: Double-check the preparation of your stock solutions and the serial dilutions for your calibration standards. Any errors in this process will directly impact the accuracy of your curve.

    • Matrix Effects in Standards: If you are preparing your calibration standards in a clean solvent but analyzing samples in a complex biological matrix, you may be experiencing matrix effects that are not accounted for.[4] It is best practice to prepare your calibration standards in the same biological matrix as your samples (e.g., charcoal-stripped plasma) to mimic the matrix effects.[2]

    • Detector Saturation: At the highest concentration points of your calibration curve, the mass spectrometer detector may become saturated, leading to a non-linear response. If this is the case, you may need to reduce the concentration of your highest standard or dilute your samples to fall within the linear range of the detector.

    • Analyte Instability: GUDCA may be degrading during sample storage or preparation. Assess the stability of GUDCA under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[6]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the GUDCA-d5 internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of ice-cold methanol to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for GUDCA quantification. These should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]
Mobile Phase A Water with 2 mM ammonium acetate[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.5 mL/min[4]
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL[3]
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
MRM Transition GUDCA m/z 448.3 → m/z 73.9[4]
MRM Transition GUDCA-d5 m/z 453.3 → m/z 74.0[4][5]

Quantitative Data Summary

The following table presents a summary of validation data from a published LC-MS/MS method for GUDCA quantification in human plasma.[2][4]

ParameterGUDCA
Calibration Curve Range 90 - 15,000 ng/mL[2]
Intra-day Precision (%RSD) ≤ 7.00%[4]
Inter-day Precision (%RSD) ≤ 7.00%[4]
Accuracy (%RE) Within ± 11.75%[4]
Extraction Recovery > 85%[2]

Visualizations

GUDCA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add GUDCA-d5 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (GUDCA & GUDCA-d5) Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental workflow for GUDCA quantification using GUDCA-d5.

GUDCA_Signaling_Context cluster_gut Gut Lumen cluster_systemic Systemic Circulation / Tissues UDCA Ursodeoxycholic Acid (UDCA) GUDCA_synthesis Glycine Conjugation UDCA->GUDCA_synthesis Gut_Microbiota Gut Microbiota (e.g., Clostridium) Gut_Microbiota->GUDCA_synthesis GUDCA Glycoursodeoxycholic Acid (GUDCA) GUDCA_synthesis->GUDCA TGR5 TGR5 Receptor GUDCA->TGR5 Activates ER_Stress ER Stress Inhibition GUDCA->ER_Stress Inhibits Metabolic_Regulation Metabolic Regulation (Glucose & Lipid Homeostasis) TGR5->Metabolic_Regulation ER_Stress->Metabolic_Regulation

Caption: Simplified overview of GUDCA's role in metabolic regulation.

References

impact of Glycoursodeoxycholic Acid-d5 purity on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the use of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), focusing on how its purity can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GUDCA-d5) and what is its primary application?

This compound (GUDCA-d5) is a deuterium-labeled form of GUDCA, which is a glycine-conjugated bile acid. Its most common application in research is as an internal standard for the quantitative analysis of unlabeled GUDCA and other bile acids in biological samples using mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labels give it a higher mass, allowing it to be distinguished from the endogenous (unlabeled) compound while sharing very similar chemical and chromatographic properties.

Q2: Why is the purity of GUDCA-d5 a critical factor in experimental success?

The purity of GUDCA-d5 is paramount because it directly affects the accuracy and reliability of quantitative measurements. There are two primary types of purity to consider:

  • Chemical Purity: Refers to the percentage of the material that is GUDCA (in its d5 form), exclusive of other bile acids, synthetic precursors, or contaminants.

  • Isotopic Purity: Refers to the percentage of the GUDCA-d5 molecules that contain the specified number of deuterium atoms (d5). It also accounts for the abundance of other isotopologues (d0, d1, d2, etc.).

Impurities can introduce significant errors, leading to misinterpretation of data, particularly in metabolic studies and pharmacokinetic analyses.[3]

Q3: How can chemical impurities in my GUDCA-d5 stock affect experimental results?

Chemical impurities can interfere with your experiment in several ways:

  • Direct Interference: An impurity can have the same mass-to-charge ratio (m/z) as your analyte of interest, leading to an artificially inflated signal and inaccurate quantification.

  • Competitive Effects: If the impurity is a potent inhibitor or substrate for a transporter or enzyme being studied, it can bias kinetic estimates.[3] For example, a highly potent impurity can make the compound under investigation appear more potent than it actually is.[3]

  • Ion Suppression/Enhancement: Impurities co-eluting with the analyte or the internal standard in LC-MS can affect the ionization efficiency in the mass spectrometer source, leading to either suppressed or enhanced signals and, consequently, inaccurate quantification.

Q4: How does isotopic impurity impact my mass spectrometry data?

Isotopic impurity affects the accuracy of quantification when using GUDCA-d5 as an internal standard. The primary issue is the presence of unlabeled GUDCA (d0) in the d5 standard. When the GUDCA-d5 standard is spiked into a biological sample, this d0 impurity adds to the endogenous GUDCA that is being measured. This leads to an overestimation of the native GUDCA concentration. High-resolution mass spectrometry is essential for assessing and correcting for these isotopic contributions.[4][5]

Troubleshooting Guide

Problem: I am observing inconsistent or inaccurate quantification results when using GUDCA-d5 as an internal standard.

This is a common issue that can often be traced back to the purity of the internal standard. Follow this troubleshooting workflow to diagnose the problem.

GUDCA_Troubleshooting start Inconsistent Quantification Results check_purity Step 1: Verify Purity of GUDCA-d5 Standard start->check_purity sub_isotopic Assess Isotopic Purity (Presence of d0-d4 isotopologues) check_purity->sub_isotopic sub_chemical Assess Chemical Purity (Presence of other compounds) check_purity->sub_chemical action_isotopic Use High-Resolution MS to determine isotopic distribution. Correct calculations for d0 contribution. sub_isotopic->action_isotopic action_chemical Use LC-MS/MS to identify co-eluting impurities. Consider purifying the standard or acquiring from a different lot/supplier. sub_chemical->action_chemical check_protocol Step 2: Review Experimental Protocol action_isotopic->check_protocol action_chemical->check_protocol sub_protocol1 Sample Preparation Issues (e.g., extraction efficiency, matrix effects) check_protocol->sub_protocol1 sub_protocol2 Instrumental Parameters (e.g., calibration curve, detector saturation) check_protocol->sub_protocol2 end Results Stabilized sub_protocol1->end sub_protocol2->end

Troubleshooting workflow for quantification issues.

Problem: My biological assay is showing unexpected activity.

If you are using GUDCA-d5 in a biological context (though less common than its use as an internal standard), any observed activity could be influenced by impurities. GUDCA itself is biologically active, acting as an antagonist for the Farnesoid X Receptor (FXR) and an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[6][7][8]

  • Identify the Impurity: Use high-resolution LC-MS to identify any chemical impurities.

  • Assess Impurity Activity: Search the literature to determine if the identified impurity has known biological activity. For example, contamination with a potent FXR agonist like chenodeoxycholic acid (CDCA) could mask the antagonistic effect of GUDCA.[3]

  • Quantify the Impact: As shown in the table below, even a small percentage of a highly potent impurity can significantly alter the perceived potency of your compound.

Data on Purity Impact

The purity of your GUDCA-d5 standard is crucial. A less potent contaminant may have a negligible effect, but a highly potent one can dramatically skew results even at low levels.

Table 1: Impact of a Potent Impurity on Kinetic Parameter Estimation

This table illustrates the theoretical impact of a potent impurity (Impurity Kᵢ = 1 µM) within a GUDCA-d5 sample (Test Compound Kᵢ = 50 µM) during an inhibition assay.

Impurity Mole Fraction (%)Apparent Kᵢ of Test Compound (µM)% Bias from True Kᵢ
0% (Pure Compound)50.00%
1%33.6-32.8%
2.5%24.5-51.0%
5%16.9-66.2%
10%10.1-79.8%

Data modeled based on principles described in kinetic impurity impact studies.[3]

Table 2: Typical Quality Control Specifications for GUDCA-d5

ParameterSpecificationMethod
Chemical Purity≥98%HPLC, LC-MS
Isotopic Purity (d5)≥95%Mass Spectrometry
Unlabeled (d0) Content≤0.5%Mass Spectrometry

Key Signaling Pathways Involving GUDCA

GUDCA is an important signaling molecule that primarily interacts with the TGR5 and FXR pathways.

1. GUDCA as a TGR5 Agonist

GUDCA binds to and activates TGR5, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). In enteroendocrine L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[6][9][10]

TGR5_Pathway GUDCA GUDCA TGR5 TGR5 Receptor GUDCA->TGR5 Binds & Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC GLP1 GLP-1 Secretion cAMP->GLP1 Promotes Metabolism Improved Glucose Metabolism GLP1->Metabolism

GUDCA activation of the TGR5 signaling pathway.

2. GUDCA as an FXR Antagonist

In the intestine, GUDCA can act as an antagonist to the Farnesoid X Receptor (FXR).[7] While other bile acids like CDCA are strong FXR agonists, GUDCA's antagonistic activity can inhibit FXR signaling. This leads to reduced expression of target genes like FGF19 (in humans) and increased expression of enzymes like CYP7A1, which is the rate-limiting step in bile acid synthesis.[7][11]

FXR_Pathway cluster_nucleus Nucleus FXR FXR RXR RXR FXR->RXR Dimerizes with FXRE FXR Response Element (DNA) RXR->FXRE Binds to TargetGene Target Gene Transcription (e.g., FGF19, SHP) FXRE->TargetGene Initiates GUDCA GUDCA GUDCA->FXR Antagonizes Agonist Agonist Bile Acids (e.g., CDCA, CA) Agonist->FXR Activates

GUDCA antagonism of the FXR signaling pathway.

Experimental Protocols

Protocol: Quantification of Bile Acids in Serum using LC-MS/MS with GUDCA-d5 Internal Standard

This protocol provides a general framework for the analysis of bile acids. Optimization is required based on the specific instrumentation used.

  • Materials and Reagents:

    • GUDCA-d5 (Internal Standard, IS)

    • Bile acid standards for calibration curve

    • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)

    • Ultrapure water

    • Serum samples

  • Sample Preparation (Protein Precipitation): a. Thaw serum samples on ice. b. To 100 µL of serum, add 300 µL of ice-cold ACN containing the GUDCA-d5 internal standard at a known concentration (e.g., 100 nM). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:Water). g. Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • HPLC System: A UHPLC system such as a Thermo Scientific Vanquish or Waters Acquity.[2]

    • Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN/MeOH (1:1).

    • Gradient: A typical gradient might run from 30% B to 98% B over 8-10 minutes to separate the various bile acids.

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 40-50°C.[2]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantis).[2]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Selected Reaction Monitoring (SRM) for each bile acid and the GUDCA-d5 internal standard. The specific precursor and product ion pairs must be optimized for the instrument used.

  • Data Analysis: a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. b. Use the regression equation from the calibration curve to calculate the concentration of each bile acid in the unknown samples based on their measured peak area ratios. c. If significant d0 impurity is present in the GUDCA-d5, its contribution to the endogenous GUDCA signal must be calculated and subtracted from the sample results.

References

Technical Support Center: Glycoursodeoxycholic Acid-d5 (GUDCA-d5) MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy for Glycoursodeoxycholic Acid-d5 (GUDCA-d5) in tandem mass spectrometry (MS/MS) experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical precursor and product ions for GUDCA-d5 in negative ion mode MS/MS?

In negative ion mode, this compound (GUDCA-d5) is typically monitored using the following multiple reaction monitoring (MRM) transition:

  • Precursor Ion (Q1): m/z 453.3

  • Product Ion (Q2): m/z 74.0[1]

The product ion at m/z 74.0 corresponds to the deprotonated glycine moiety that is lost during collision-induced dissociation (CID).[2]

Q2: I am not seeing a strong signal for my GUDCA-d5 standard. What are the common causes and troubleshooting steps?

Low signal intensity for GUDCA-d5 can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Initial System Checks:

    • Standard Integrity: Ensure your GUDCA-d5 standard is not degraded. Prepare a fresh solution and consider a direct infusion into the mass spectrometer to bypass the LC system and confirm instrument detection.

    • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • LC-MS/MS Method Optimization:

    • Ion Source Parameters: Inefficient ionization is a common cause of poor signal. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acids.[2]

    • Mobile Phase Composition: Ensure the mobile phase is appropriate for bile acid analysis. A common mobile phase consists of water and acetonitrile or methanol with additives like a small percentage of formic acid or ammonium acetate to aid in deprotonation.[1]

    • Collision Energy: Suboptimal collision energy will result in poor fragmentation and consequently, a low product ion signal. Refer to the collision energy optimization protocol below.

  • Sample-Related Issues:

    • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of GUDCA-d5. To mitigate this, you can try diluting your sample, improving your sample cleanup procedure (e.g., using solid-phase extraction), or adjusting your chromatographic method to better separate GUDCA-d5 from interfering matrix components.

    • Sample Preparation: Inefficient extraction of GUDCA-d5 from the sample matrix can lead to low signal. Ensure your sample preparation protocol, such as protein precipitation or liquid-liquid extraction, is effective for bile acids.

Q3: My chromatography is showing poor peak shape for GUDCA-d5. How can I improve it?

Poor peak shape (e.g., tailing, fronting, or broad peaks) can negatively impact sensitivity and reproducibility. Consider the following:

  • Column Choice: Use a column suitable for bile acid analysis, such as a C18 or a specialized column for polar compounds.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like GUDCA-d5. A slight acidification of the mobile phase is often beneficial.

  • Gradient Elution: Optimize your gradient elution profile to ensure a sharp and symmetrical peak for GUDCA-d5.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition to avoid peak distortion.

Experimental Protocols

Protocol 1: Collision Energy Optimization for GUDCA-d5

This protocol describes a method for optimizing the collision energy for GUDCA-d5 using a triple quadrupole mass spectrometer.

1. Standard Preparation:

  • Prepare a stock solution of GUDCA-d5 in methanol or a suitable solvent at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer in negative ion ESI mode.
  • Infuse the GUDCA-d5 working solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
  • In the instrument control software, set up a method to monitor the precursor ion m/z 453.3.

3. Collision Energy Ramp:

  • Perform a product ion scan or a multiple reaction monitoring (MRM) experiment where the collision energy is ramped over a range of values. A typical starting range for glycine-conjugated bile acids would be from -20 V to -60 V.
  • Monitor the intensity of the product ion at m/z 74.0 as a function of the collision energy.

4. Data Analysis:

  • Plot the intensity of the product ion (m/z 74.0) against the corresponding collision energy value.
  • The optimal collision energy is the value that produces the highest intensity for the product ion.

Protocol 2: Sample Preparation for GUDCA-d5 Analysis in Plasma

This protocol provides a general procedure for the extraction of GUDCA-d5 from plasma samples.

1. Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol.
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

2. Supernatant Collection:

  • Carefully transfer the supernatant to a clean tube.

3. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

4. Final Preparation:

  • Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.
  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data

The optimal collision energy for GUDCA-d5 can vary depending on the mass spectrometer used. The following table provides a summary of reported and suggested collision energy values.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reported Collision Energy (V)Suggested Optimization Range (V)Instrument Type
GUDCA-d4452.374.0-47-35 to -55Sciex QTRAP 5500[2]
GUDCA448.274.03725 to 45Not Specified[3]
GUDCA-d5 453.3 74.0 Not explicitly found -35 to -55 General Recommendation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Collision Energy Optimization start Start: GUDCA-d5 Standard or Sample prep_standard Prepare GUDCA-d5 Working Solution start->prep_standard prep_sample Plasma Sample Preparation (Protein Precipitation) start->prep_sample infusion Direct Infusion prep_standard->infusion reconstitute Reconstitute in Mobile Phase prep_sample->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_ionization ESI Negative Ionization lc_separation->ms_ionization q1_selection Q1: Select Precursor Ion (m/z 453.3) ms_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation q1_selection->q2_fragmentation q3_detection Q3: Detect Product Ion (m/z 74.0) q2_fragmentation->q3_detection ce_ramp Ramp Collision Energy infusion->ce_ramp plot_data Plot Intensity vs. CE ce_ramp->plot_data optimal_ce Determine Optimal Collision Energy plot_data->optimal_ce optimal_ce->q2_fragmentation Apply Optimal CE

Caption: Experimental workflow for optimizing GUDCA-d5 collision energy.

fragmentation_pathway parent GUDCA-d5 Precursor Ion [M-H]⁻ m/z 453.3 product Deprotonated Glycine Product Ion [Glycine-H]⁻ m/z 74.0 parent->product Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of Deuterated Ursodeoxycholic Acid C24H35D5O4 parent->neutral_loss neutral_loss->product

Caption: Fragmentation pathway of GUDCA-d5 in negative ion mode.

References

dealing with in-source fragmentation of Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in-source fragmentation of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GUDCA-d5)?

This compound (GUDCA-d5) is the deuterium-labeled form of Glycoursodeoxycholic Acid (GUDCA). It is commonly used as a stable isotope-labeled internal standard in quantitative bioanalysis using mass spectrometry.[1][2][3] The incorporation of five deuterium atoms provides a distinct mass shift, allowing it to be distinguished from the endogenous (unlabeled) GUDCA in biological samples.[1]

  • Molecular Formula: C₂₆H₃₈D₅NO₅[1][3]

  • Molecular Weight: 454.65 g/mol [1][3]

Q2: What is in-source fragmentation?

In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer before it enters the mass analyzer. This phenomenon can be caused by excessive thermal energy or high voltages in the ion source, leading to the generation of fragment ions from the intended precursor ion.

Q3: Why is in-source fragmentation a concern when analyzing GUDCA-d5?

In-source fragmentation is problematic for GUDCA-d5 analysis for several reasons:

  • Reduced Sensitivity: It depletes the population of the intended precursor ion, leading to a weaker signal and reduced sensitivity in quantitative assays.

  • Inaccurate Quantification: The loss of the precursor ion can lead to underestimation of the analyte concentration.

  • Interference: The fragment ions generated can potentially interfere with the analysis of other compounds in the sample, compromising the accuracy of the results.

Q4: What are the typical in-source fragment ions observed for GUDCA-d5?

For conjugated bile acids like GUDCA-d5, in-source fragmentation often involves the cleavage of the amide bond, resulting in the loss of the glycine-d5 moiety. Another common fragmentation pathway is the neutral loss of water molecules from the steroid core. Upon collision-induced dissociation, conjugated bile acids are known to cleave into glycine or taurine-related fragments, along with the steroid skeleton.[4][5]

Troubleshooting Guide: Minimizing In-Source Fragmentation

Q5: My GUDCA-d5 precursor ion signal is low, while the intensity of fragment ions is high. What steps can I take to troubleshoot this?

This is a strong indication of in-source fragmentation. The following steps can help you optimize your mass spectrometer settings to minimize this effect:

  • Reduce Ion Source Temperature: High temperatures can lead to thermal degradation of the analyte. Systematically lower the source temperature in increments of 25-50°C and monitor the ratio of the precursor ion to the fragment ions.

  • Optimize Cone Voltage / Declustering Potential: These parameters control the energy of the ions as they enter the mass spectrometer. High values can induce fragmentation. It is crucial to perform a tuning experiment where you incrementally decrease the voltage and observe the impact on the precursor and fragment ion intensities.

  • Adjust Mobile Phase Composition: A mobile phase with a higher aqueous content can sometimes help in producing a more stable ion, thus reducing fragmentation. The use of additives like ammonium formate or acetic acid can also influence ionization efficiency and fragmentation.[6][7]

  • Optimize Flow Rate: A lower flow rate can allow for more efficient desolvation at lower temperatures, which can reduce the need for harsh source conditions.

Q6: How can I confirm that the observed fragment ions are due to in-source fragmentation and not from another source?

A simple infusion experiment can help confirm in-source fragmentation.

  • Prepare a standard solution of GUDCA-d5.

  • Infuse the solution directly into the mass spectrometer.

  • Monitor the precursor ion and the suspected fragment ion.

  • Gradually decrease the cone voltage/declustering potential and the source temperature.

  • If the intensity of the precursor ion increases while the intensity of the fragment ion decreases, it confirms that the fragmentation is occurring in the ion source.

Experimental Protocols

Protocol for Optimizing MS Parameters to Minimize In-Source Fragmentation of GUDCA-d5

Objective: To determine the optimal ion source parameters (cone voltage and source temperature) to maximize the signal of the GUDCA-d5 precursor ion while minimizing in-source fragmentation.

Materials:

  • This compound (GUDCA-d5) standard

  • LC-MS grade methanol and water

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump for direct infusion

Methodology:

  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of GUDCA-d5 in a 50:50 methanol:water mixture.

  • Direct Infusion Setup:

    • Set the syringe pump to infuse the GUDCA-d5 solution at a constant flow rate (e.g., 10 µL/min).

    • Configure the mass spectrometer to operate in negative ion mode, as this is often preferred for bile acid analysis.[6]

    • Set the instrument to monitor the m/z of the GUDCA-d5 precursor ion and its expected primary fragment ion (loss of the glycine-d5 moiety).

  • Cone Voltage Optimization:

    • Set the source temperature to a moderate value (e.g., 350°C).

    • Begin with a high cone voltage (e.g., 100 V) and acquire data for 1-2 minutes.

    • Decrease the cone voltage in increments of 10-20 V, acquiring data at each step, until a low value (e.g., 20 V) is reached.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Start with a high source temperature (e.g., 500°C) and acquire data.

    • Decrease the temperature in increments of 50°C, acquiring data at each step, down to a lower value (e.g., 300°C).

  • Data Analysis:

    • For each parameter tested, calculate the ratio of the precursor ion intensity to the fragment ion intensity.

    • The optimal settings will be those that provide the highest precursor ion signal and the highest precursor-to-fragment ion ratio.

Data Presentation

The following table provides a representative example of how to present the quantitative data from the optimization experiments.

ParameterSettingPrecursor Ion Intensity (Arbitrary Units)Fragment Ion Intensity (Arbitrary Units)Precursor/Fragment Ratio
Cone Voltage 100 V25,00080,0000.31
80 V60,00065,0000.92
60 V150,00035,0004.29
40 V250,00010,00025.00
20 V280,0004,00070.00
Source Temp. 500°C180,00050,0003.60
450°C220,00030,0007.33
400°C260,00015,00017.33
350°C275,0008,00034.38

Visualizations

The following diagrams illustrate key concepts related to the analysis of GUDCA-d5.

GUDCA_Fragmentation_Workflow Troubleshooting Workflow for In-Source Fragmentation cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_outcome Desired Outcome Problem Low Precursor Signal & High Fragment Signal Opt_Voltage Optimize Cone Voltage (Decrease) Problem->Opt_Voltage Step 1 Opt_Temp Optimize Source Temp. (Decrease) Opt_Voltage->Opt_Temp Step 2 Opt_Mobile Adjust Mobile Phase Opt_Temp->Opt_Mobile Step 3 Outcome Maximized Precursor Signal & Minimized Fragmentation Opt_Mobile->Outcome

Caption: A logical workflow for troubleshooting in-source fragmentation of GUDCA-d5.

InSource_Fragmentation_Process In-Source Fragmentation of GUDCA-d5 cluster_source Mass Spectrometer Ion Source cluster_analyzer Mass Analyzer GUDCA_d5 GUDCA-d5 Fragment_Ion Fragment Ion (Unconjugated UDCA-d5) GUDCA_d5->Fragment_Ion High Energy (Temp./Voltage) Precursor_Ion Precursor Ion (Intact GUDCA-d5) GUDCA_d5->Precursor_Ion Soft Ionization Detection Detection Fragment_Ion->Detection Undesired Path Precursor_Ion->Detection Desired Path

Caption: The process of in-source fragmentation of GUDCA-d5 within the ion source.

References

Technical Support Center: GUDCA and Glycoursodeoxycholic Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycoursodeoxycholic acid (GUDCA) and its deuterated internal standard, Glycoursodeoxycholic Acid-d5 (GUDCA-d5). The primary focus is to address challenges related to achieving co-elution of the analyte and its internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Troubleshooting Guide

Issue: GUDCA and GUDCA-d5 are not co-eluting in my chromatogram.

This is a common issue that can lead to inaccurate quantification. The slight difference in retention time is often due to the deuterium isotope effect. Here's a step-by-step guide to troubleshoot and resolve this problem.

Question 1: Why are my GUDCA and GUDCA-d5 peaks separating?

Answer: The most likely reason for the separation of GUDCA and its deuterated internal standard, GUDCA-d5, is the chromatographic isotope effect.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly less hydrophobic than the carbon-hydrogen (C-H) bond, leading to a weaker interaction with the non-polar stationary phase.[1]

Question 2: How can I confirm if the separation is significant enough to affect my results?

Answer: To assess the impact of the peak separation, you need to evaluate for differential matrix effects. If the two peaks are subjected to different levels of ion suppression or enhancement from co-eluting matrix components, your quantitative results will be inaccurate.[3] You can investigate this by performing a post-extraction addition experiment where you compare the response of the analyte and internal standard in a clean solution versus a post-spiked matrix extract.[3] A significant difference in the response ratios between the two samples indicates a differential matrix effect.

Question 3: What are the first steps I should take to achieve co-elution?

Answer: Start by optimizing your chromatographic conditions. Here are a few parameters you can adjust:

  • Mobile Phase Composition: Modifying the organic solvent-to-aqueous buffer ratio can influence the retention times. A slight adjustment in the gradient or isocratic composition can help merge the peaks.[3]

  • Column Temperature: Altering the column temperature can affect the interaction kinetics between the analytes and the stationary phase. Experiment with small changes in temperature (e.g., ± 5°C) to see if it improves co-elution.[4]

  • Flow Rate: While less common for resolving this specific issue, adjusting the flow rate can sometimes impact peak shape and resolution.

Question 4: I've tried basic adjustments with no success. What are more advanced strategies?

Answer: If basic troubleshooting doesn't resolve the issue, you can explore these options:

  • Mobile Phase pH: For ionizable compounds like bile acids, the pH of the mobile phase is a critical parameter.[5] Adjusting the pH can alter the ionization state of GUDCA and GUDCA-d5, which in turn affects their interaction with the stationary phase.[4]

  • Use a Lower Resolution Column: In some instances, a column with slightly lower resolving power can be advantageous as it can promote the overlap of the analyte and internal standard peaks.[6][7]

  • Alternative Isotope Labeling: If persistent co-elution issues cannot be resolved, consider using an internal standard labeled with ¹³C or ¹⁵N. These isotopes generally have a negligible effect on chromatographic retention time.[4]

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect in liquid chromatography?

A1: The deuterium isotope effect in liquid chromatography refers to the change in retention time of a compound when one or more of its hydrogen atoms are replaced by deuterium.[1] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated analogs due to a slight decrease in hydrophobicity.[1]

Q2: Can I still get accurate results if my GUDCA and GUDCA-d5 peaks are slightly separated?

A2: It is possible, but not ideal. If the peaks are not perfectly co-eluting, you must demonstrate that there are no differential matrix effects impacting the analyte and the internal standard.[3] However, achieving complete co-elution is the most robust approach for ensuring accurate and precise quantification.

Q3: What are the typical mass transitions for GUDCA and GUDCA-d5 in MS/MS analysis?

A3: In negative ion mode electrospray ionization (ESI), the precursor ions and typical product ions are as follows:

  • GUDCA: Precursor ion [M-H]⁻ at m/z 448.3, with a common product ion at m/z 73.9.[8]

  • GUDCA-d5: Precursor ion [M-H]⁻ at m/z 453.3, with a common product ion at m/z 74.0.[8]

Q4: Are there any alternatives to using a deuterated internal standard for GUDCA quantification?

A4: While a stable isotope-labeled internal standard like GUDCA-d5 is considered the gold standard, other options include using a structural analog as an internal standard. However, this approach is more likely to suffer from differences in ionization efficiency and chromatographic behavior, potentially leading to less accurate results.

Experimental Protocols

Optimized LC-MS/MS Method for GUDCA and GUDCA-d5 Co-elution

This protocol provides a starting point for developing an LC-MS/MS method to ensure the co-elution of GUDCA and GUDCA-d5.

1. Sample Preparation:

  • Perform a protein precipitation of plasma samples by adding three volumes of ice-cold methanol containing the GUDCA-d5 internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 2 mM ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient and optimize as needed. A potential starting point is 10-30% B over 1 min, 30-70% B over 5 min, then a wash and re-equilibration step.
Flow Rate 0.5 mL/min
Column Temperature 40°C (can be adjusted to optimize co-elution)
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions GUDCA: 448.3 -> 73.9, GUDCA-d5: 453.3 -> 74.0
Collision Energy Optimize for your specific instrument
Source Temperature 500°C
Gas Flow Optimize for your specific instrument

Data Presentation

Table 1: Key Properties of GUDCA and GUDCA-d5

PropertyGUDCAGUDCA-d5
Molecular Formula C₂₆H₄₃NO₅C₂₆H₃₈D₅NO₅
Molecular Weight 449.6 g/mol 454.7 g/mol
Precursor Ion (m/z) 448.3453.3
Product Ion (m/z) 73.974.0

Visualizations

Troubleshooting_CoElution start Issue: GUDCA and GUDCA-d5 peaks are separating check_isotope_effect Suspect Deuterium Isotope Effect start->check_isotope_effect optimize_lc Optimize LC Conditions check_isotope_effect->optimize_lc adjust_mp Adjust Mobile Phase (Gradient/Isocratic) optimize_lc->adjust_mp adjust_temp Adjust Column Temperature optimize_lc->adjust_temp advanced_troubleshooting Advanced Troubleshooting adjust_mp->advanced_troubleshooting If no success solution Achieve Co-elution adjust_mp->solution Success adjust_temp->advanced_troubleshooting If no success adjust_temp->solution Success adjust_ph Adjust Mobile Phase pH advanced_troubleshooting->adjust_ph lower_res_column Use Lower Resolution Column advanced_troubleshooting->lower_res_column alt_is Consider Alternative Internal Standard (¹³C, ¹⁵N) advanced_troubleshooting->alt_is adjust_ph->solution Success lower_res_column->solution Success alt_is->solution Success

Caption: Troubleshooting workflow for resolving co-elution issues between GUDCA and GUDCA-d5.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation Using Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods utilizing Glycoursodeoxycholic Acid-d5 (GUDCA-d5) as an internal standard for the quantification of Glycoursodeoxycholic Acid (GUDCA) and other bile acids. The performance of GUDCA-d5 is evaluated through a summary of experimental data from published literature, alongside detailed methodologies.

The quantification of bile acids is crucial in diagnosing and monitoring liver diseases.[1] Accurate and precise bioanalytical methods are paramount for reliable clinical and research findings. A stable isotope-labeled internal standard, such as GUDCA-d5, is often employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy by compensating for variability during sample preparation and analysis.[2][3]

Comparative Performance Data

The following tables summarize the performance of LC-MS/MS methods using GUDCA-d5 for the quantification of GUDCA and other bile acids in biological matrices. These tables are compiled from various studies to provide a comparative overview of key validation parameters.

Table 1: Linearity and Sensitivity of GUDCA Quantification using GUDCA-d5

AnalyteMatrixCalibration Curve Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
GUDCAHuman Plasma90 - 1500090>0.9800[4]
GUDCAHuman Plasma5.00 - 25005.00Not Specified[2]
GUDCAHuman Plasma15 - 10,00015>0.9985[5]

Table 2: Accuracy and Precision of GUDCA Quantification using GUDCA-d5

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
GUDCAHuman PlasmaLQC, MQC, HQCWithin 15%Within 15%Within ±15%[4]
GUDCAHuman PlasmaLQC, MQC, HQCWithin 7.00%Within 7.00%Within 11.75%[2]
GUDCAHuman PlasmaLQC, MQC, HQCNot SpecifiedNot SpecifiedAdequate[5]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect for GUDCA using GUDCA-d5

AnalyteMatrixQC LevelMean Recovery (%)Matrix EffectReference
GUDCAHuman PlasmaLQC, MQC, HQC>85%No significant effect[4]
GUDCAHuman PlasmaNot SpecifiedWithin acceptable rangeWithin acceptable range[2]
Alternative Internal Standards

While deuterated internal standards like GUDCA-d5 are common, other compounds have been used. For instance, 23-Nordeoxycholic acid was chosen over ursodiol-D5 in one study for the simultaneous quantification of ursodiol, tauroursodiol, and glycoursodiol due to impurities found in the deuterated standard.[3] This highlights the critical need to assess the purity of any internal standard during method development.[3]

Experimental Protocols

The following sections detail typical methodologies for the bioanalytical validation of GUDCA using GUDCA-d5 as an internal standard, based on established practices.

Sample Preparation

A common method for extracting GUDCA from plasma is protein precipitation or solid-phase extraction (SPE).

  • Protein Precipitation:

    • To 100 µL of plasma, add an internal standard spiking solution containing GUDCA-d5.

    • Add 400 µL of cold methanol to precipitate proteins.[2][6]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.[6]

    • The supernatant is then typically dried and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[6]

  • Solid-Phase Extraction (SPE):

    • Aliquots of plasma are spiked with the GUDCA-d5 internal standard.[4]

    • The samples are loaded onto a pre-conditioned SPE cartridge.

    • The cartridge is washed to remove interferences.

    • The analyte and internal standard are eluted, and the eluate is evaporated and reconstituted for injection.[4]

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is frequently used for separation.[2][4]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and an aqueous buffer like ammonium formate.[4]

    • Flow Rate: A flow rate in the range of 0.5-0.8 mL/min is common.[2][4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for bile acid analysis.[2][4]

    • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2]

    • MRM Transitions:

      • GUDCA: m/z 448.3 → m/z 73.9[2]

      • GUDCA-d5: m/z 453.3 → m/z 74.0[2]

Visualizing the Workflow and Validation Parameters

The following diagrams illustrate the experimental workflow and the logical relationships between key bioanalytical method validation parameters.

G cluster_workflow Experimental Workflow SampleReceipt Sample Receipt & Storage IS_Spiking Internal Standard Spiking (GUDCA-d5) SampleReceipt->IS_Spiking SamplePreparation Sample Preparation (e.g., Protein Precipitation, SPE) LC_Separation LC Separation SamplePreparation->LC_Separation IS_Spiking->SamplePreparation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis ReportGeneration Report Generation DataAnalysis->ReportGeneration

Caption: Experimental workflow for bioanalytical method validation.

G cluster_validation Key Validation Parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity & Range MethodValidation->Linearity Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect

Caption: Logical relationship of key bioanalytical validation parameters.

References

A Comparative Guide to Glycoursodeoxycholic Acid-d5 and Other GUDCA Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of Glycoursodeoxycholic Acid (GUDCA) by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comprehensive comparison of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) with other deuterated GUDCA internal standards, supported by experimental data from published literature.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are considered the gold standard as they are chemically identical to the analyte, with only a difference in mass due to the isotopic substitution.

Performance Comparison of Deuterated GUDCA Internal Standards

While direct head-to-head comparative performance data for GUDCA-d5 versus other specific deuterated GUDCA standards (e.g., GUDCA-d4) is not extensively available in published literature, we can evaluate the performance of a typical validated LC-MS/MS method using a deuterated GUDCA internal standard. The following table summarizes the performance characteristics of a validated method for GUDCA quantification using a deuterated internal standard, which serves as a benchmark for what to expect from a high-quality SIL-IS like GUDCA-d5.

Validation Parameter Typical Performance with Deuterated GUDCA Internal Standard
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15%
Recovery Consistent and reproducible across the calibration range
Matrix Effect Minimal and compensated for by the internal standard

Note: The performance of a specific deuterated standard can be influenced by the position and stability of the deuterium labels. Higher degrees of deuteration (e.g., d5 vs. d4) can sometimes offer a greater mass difference from the analyte, potentially reducing the risk of isotopic cross-contribution. However, the stability of the labels is paramount to prevent in-source exchange of deuterium with hydrogen, which could compromise data accuracy.

Experimental Protocols

Below is a representative experimental protocol for the quantification of GUDCA in a biological matrix using a deuterated internal standard. This protocol is a composite of methodologies reported in various validated bioanalytical studies.

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing GUDCA-d5 or another appropriate deuterated GUDCA standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to resolve GUDCA from other bile acids and matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • GUDCA: Precursor ion (m/z) -> Product ion (m/z)

    • GUDCA-d5 (or other deuterated IS): Precursor ion (m/z) -> Product ion (m/z)

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathways and Experimental Workflows

To understand the biological context of GUDCA and the experimental process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add GUDCA-d5 IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for GUDCA quantification.

GUDCA, as a glycine conjugate of ursodeoxycholic acid (UDCA), is involved in bile acid signaling pathways. UDCA has been shown to modulate the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

FXR_pathway UDCA UDCA / GUDCA FXR FXR UDCA->FXR Antagonist TargetGenes Target Gene Expression FXR->TargetGenes Inhibition

Caption: Antagonistic effect of UDCA/GUDCA on FXR signaling.

TGR5_pathway UDCA UDCA / GUDCA TGR5 TGR5 UDCA->TGR5 Agonist AC Adenylyl Cyclase TGR5->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Agonistic effect of UDCA/GUDCA on TGR5 signaling.

Conclusion and Recommendations

The selection of a suitable internal standard is paramount for the development of a robust and reliable bioanalytical method for GUDCA. Deuterated internal standards, such as GUDCA-d5, are the preferred choice due to their chemical similarity to the analyte.

Recommendations:

  • Use a Stable Isotope-Labeled Internal Standard: For the quantification of GUDCA, a deuterated standard like GUDCA-d5 is highly recommended over structural analogs.

  • Verify Isotopic Stability: When selecting a deuterated standard, ensure the position of the labels is stable and not prone to back-exchange.

  • Method Validation: Regardless of the chosen internal standard, a thorough method validation is essential to demonstrate the assay's performance and reliability for its intended purpose.

By following these guidelines and utilizing a high-quality internal standard like this compound, researchers can ensure the accuracy and precision of their GUDCA quantification, leading to more reliable data in their research and development endeavors.

A Comparative Guide to the Cross-Validation of Glycoursodeoxycholic Acid-d5 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable results.[1] This guide provides a comparative overview of the performance of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) as an internal standard in cross-validation studies, supported by experimental data and detailed protocols.

The choice of an appropriate internal standard is critical for correcting variability during sample preparation and analysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend the use of SIL internal standards, such as deuterated compounds, for mass spectrometry-based assays to ensure data integrity.[2][3][4]

Performance Comparison: GUDCA-d5 vs. Alternative Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits similar ionization characteristics, thereby effectively compensating for matrix effects and other sources of analytical variability.[1] GUDCA-d5, being chemically identical to the analyte GUDCA, provides superior performance compared to structurally similar but non-isotopically labeled internal standards.

The following table summarizes typical performance data from validated LC-MS/MS methods for GUDCA, using GUDCA-d5 or a similar SIL-IS (e.g., GUDCA-d4) versus a hypothetical, yet representative, alternative internal standard (structurally similar but not isotope-labeled).

Validation Parameter GUDCA with GUDCA-d5 (SIL-IS) GUDCA with Alternative IS (Non-SIL)
Calibration Range 5.00-2500 ng/mL[5]15–10,000 ng/mL[6]
Intra-day Precision (RSD%) < 7.00%[5]< 15%
Inter-day Precision (RSD%) < 7.00%[5]< 15%
Accuracy (RE%) ± 11.75%[5]± 20%
Extraction Recovery > 85%[3]Variable (70-95%)
Matrix Effect Minimal / CompensatedSignificant / Variable
Lower Limit of Quantification (LLOQ) 5 ng/mL[5]15 ng/mL[6]

Data synthesized from multiple sources to illustrate typical performance. The data for the alternative IS is representative of potential outcomes when using a non-SIL internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are protocols for key experiments in the quantification of GUDCA using GUDCA-d5 as an internal standard.

Sample Preparation (Protein Precipitation)

This method is commonly used for the extraction of bile acids from serum or plasma.

  • Objective: To extract GUDCA and GUDCA-d5 from the biological matrix while removing proteins that can interfere with the analysis.

  • Procedure:

    • Pipette 100 µL of human serum into a microcentrifuge tube.

    • Add the GUDCA-d5 internal standard solution.

    • Precipitate proteins by adding a specific volume of ice-cold acetonitrile (e.g., 400 µL).

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To chromatographically separate GUDCA from other matrix components and quantify it using mass spectrometry.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[5]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., ZORBAX SB-C18, 2.1 × 50 mm, 1.8 µm) is effective for separating bile acids.[5]

    • Mobile Phase: A common mobile phase consists of a gradient of 2 mM ammonium acetate in water and acetonitrile.[5]

    • Flow Rate: A flow rate of 0.5 mL/min is often employed.[5]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • GUDCA: m/z 448.3 → m/z 73.9[5]

      • GUDCA-d5: m/z 453.3 → m/z 74.0[5]

Visualizations

Signaling Pathway

GUDCA, a conjugated secondary bile acid, is involved in metabolic regulation and has demonstrated anti-inflammatory properties. For instance, it can reduce the levels of inflammatory cytokines.[9] This signaling has implications for conditions like inflammatory bowel disease.[9]

GUDCA_Signaling_Pathway GUDCA GUDCA Receptor Cellular Receptors (e.g., FXR, TGR5) GUDCA->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates NFkB NF-κB Pathway Inhibition Signaling->NFkB Leads to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Production NFkB->Cytokines Suppresses Inflammation Reduced Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway of GUDCA's anti-inflammatory effects.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method validation study using GUDCA-d5.

Bioanalytical_Workflow cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Analysis cluster_validation 4. Data Evaluation & Validation Stock Prepare Stock Solutions (GUDCA & GUDCA-d5) Working Prepare Working & Spiking Solutions Stock->Working Spike Spike Matrix with IS (GUDCA-d5) & Analyte (GUDCA) Working->Spike Extract Protein Precipitation & Extraction Spike->Extract LCMS LC-MS/MS Analysis (MRM Detection) Extract->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Validation Assess Validation Parameters (Accuracy, Precision, Selectivity) Data->Validation

Caption: Bioanalytical method validation workflow for GUDCA using GUDCA-d5.

References

The Critical Role of Glycoursodeoxycholic Acid-d5 in Achieving Unparalleled Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of metabolic disease and drug metabolism, the precise and accurate quantification of endogenous compounds is paramount. Glycoursodeoxycholic acid (GUDCA), a key secondary bile acid, has garnered significant attention for its therapeutic potential. Consequently, the bioanalytical methods employed to measure its concentration in biological matrices must be exceptionally reliable. This guide provides a comprehensive comparison of bioanalytical performance, underscoring the superiority of using a deuterated internal standard, Glycoursodeoxycholic Acid-d5 (GUDCA-d5), over other alternatives.

The use of an appropriate internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variations during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards (SIL-IS), such as GUDCA-d5, are widely recognized as the gold standard, offering significant advantages over non-deuterated, or structural analogue, internal standards.

Superior Performance of GUDCA-d5: A Data-Driven Comparison

The primary advantage of a deuterated internal standard like GUDCA-d5 lies in its near-identical physicochemical properties to the endogenous analyte, GUDCA. This ensures that it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.

While a direct head-to-head comparison in a single study is often not performed due to the established superiority of deuterated standards, a review of published validation data for the bioanalysis of GUDCA using LC-MS/MS consistently demonstrates the high level of accuracy and precision achieved with deuterated internal standards.

AnalyteInternal StandardMatrixConcentration Levels (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
GUDCAGUDCA-d5Human PlasmaLLOQ, Low, Mid, High< 7.00%< 7.00%Within ±11.75%[1]
GUDCAGUDCA-d4Human PlasmaLLOQ, LQC, MQC, HQCConsistent and ReproducibleConsistent and ReproducibleConsistent and Reproducible[2]
GUDCADeuterated ISHuman Plasma15, 45, 5000, 8000< 15%< 15%Within ±15%[3]
GUDCANot SpecifiedHuman SerumLC, MC, HC0.3%3.4%99 ± 12%[4]

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation. Data synthesized from multiple sources for illustrative comparison.

The data consistently shows that methods employing a deuterated internal standard for GUDCA analysis achieve excellent precision (Coefficient of Variation, %CV) and accuracy (%Bias), well within the stringent acceptance criteria set by regulatory agencies like the FDA and EMA (typically ±15% for accuracy and precision, and ±20% at the LLOQ).[5]

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different chromatographic retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects and other sources of variability, ultimately compromising the accuracy and precision of the results.

Experimental Protocol: Quantification of GUDCA in Human Plasma using LC-MS/MS with GUDCA-d5

This section details a typical experimental protocol for the accurate and precise quantification of GUDCA in human plasma, employing GUDCA-d5 as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the GUDCA-d5 internal standard working solution (concentration will depend on the expected analyte range).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of GUDCA from other endogenous components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • GUDCA: m/z 448.3 → 74.0[1]

    • GUDCA-d5: m/z 453.3 → 74.0[1]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

4. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Extraction Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizing the Workflow and Biological Context

To further aid in the understanding of the experimental process and the biological significance of GUDCA, the following diagrams are provided.

GUDCA_Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add GUDCA-d5 IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (GUDCA / GUDCA-d5) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Experimental workflow for GUDCA bioanalysis.

Bile_Acid_Metabolism cluster_liver Liver cluster_intestine Intestine (Gut Microbiota) Cholesterol Cholesterol PrimaryBAs Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->PrimaryBAs ConjugatedBAs Conjugated Primary Bile Acids PrimaryBAs->ConjugatedBAs SecondaryBAs Secondary Bile Acids (e.g., Deoxycholic Acid, Lithocholic Acid) PrimaryBAs->SecondaryBAs Deconjugation Deconjugation ConjugatedBAs->Deconjugation ConjugatedBAs->Deconjugation Deconjugation->PrimaryBAs Primary Bile Acids UDCA Ursodeoxycholic Acid (UDCA) SecondaryBAs->UDCA GUDCA Glycoursodeoxycholic Acid (GUDCA) UDCA->GUDCA Glycine Conjugation GUDCA->ConjugatedBAs Enterohepatic Circulation

Simplified overview of bile acid metabolism.

Conclusion

For researchers and drug development professionals, the integrity of bioanalytical data is non-negotiable. The use of a deuterated internal standard, specifically this compound, is a critical component in developing robust and reliable LC-MS/MS methods for the quantification of GUDCA. Its ability to accurately and precisely correct for analytical variability ensures the generation of high-quality data, which is essential for making informed decisions in research and development. The provided experimental protocol and diagrams serve as a valuable resource for laboratories aiming to establish and validate high-performance bioanalytical assays for this important endogenous molecule.

References

Inter-laboratory Comparison of Glycoursodeoxycholic Acid (GUDCA) Quantification Utilizing Glycoursodeoxycholic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Glycoursodeoxycholic acid (GUDCA), a significant bile acid in metabolic research. The focus is on methods employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Glycoursodeoxycholic Acid-d5 (GUDCA-d5) as the internal standard, a common choice for ensuring accuracy and precision. This document is intended for researchers, scientists, and professionals in drug development seeking to establish or evaluate methods for GUDCA analysis in biological matrices.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for GUDCA quantification from different laboratories. These methods all utilize a deuterated form of GUDCA as an internal standard.

Table 1: Linearity and Sensitivity of GUDCA Quantification Methods

Laboratory/StudyLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Biological Matrix
Study A[1][2]15 - 10,00015Human Plasma
Study B[3]90 - 15,00090Human Plasma
Study C[4][5]5 - 5,0005Serum
Study D[6]0.02 - ULOQ*0.02Plasma/Serum
Upper Limit of Quantification (ULOQ) not specified in the abstract.

Table 2: Precision and Accuracy of GUDCA Quantification Methods

Laboratory/StudyIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Study A[1][2]< 20% at LLOQNot SpecifiedAdequate
Study B[3]Within ±15% (QC), ±20% (LLOQ)Within ±15% (QC), ±20% (LLOQ)Within ±15% (QC), ±20% (LLOQ)
Study C[4][5]< 10%< 10%85 - 115%
Study D[6]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The methodologies employed across different laboratories, while all based on LC-MS/MS with an internal standard, show variations in sample preparation and analytical conditions.

Protocol from Study A[1][2]
  • Sample Preparation: Liquid-liquid extraction.

    • 300 µL of plasma is mixed with 50 µL of 3.0 µg/mL GUDCA-d4 internal standard solution in methanol and 50 µL of 1M HCl.

    • The mixture is vortexed for 1 minute.

    • 1,250 µL of diethyl ether/dichloromethane (70:30 v/v) is added, and the sample is shaken for 5 minutes.

    • Centrifugation at 18,506 x g for 10 minutes at 4°C.

    • 900 µL of the supernatant is transferred and processed for analysis.

  • Chromatography:

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile/10 mM Ammonium Acetate/Ammonium Hydroxide (400:600:0.5 v/v/v, pH 9).

    • Flow Rate: 0.700 mL/min (with a gradient).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

Protocol from Study B[3]
  • Sample Preparation: Solid-phase extraction.

    • Details of the direct elution method are not fully specified but it is a form of solid-phase extraction.

  • Chromatography:

    • Column: Reverse-phase C18 Symmetry Shield (50mm x 4.6mm, 5.0µm).

    • Mobile Phase: Acetonitrile:Methanol:2mM Ammonium Formate (pH 3.5) (48:06:46 v/v/v).

    • Flow Rate: 0.600 mL/min (isocratic).

  • Mass Spectrometry:

    • Ionization: ESI in negative mode.

Protocol from Study C[4][5]
  • Sample Preparation: Protein precipitation.

    • 200 µL of serum is mixed with 780 µL of methanol and 20 µL of the internal standard solution.

    • The mixture is vortexed for 20 seconds.

    • Centrifugation at 18,000 rcf for 5 minutes.

    • 200 µL of the supernatant is transferred and mixed with 200 µL of water for analysis.

  • Chromatography:

    • Column: Cortecs T3 (2.1 x 30 mm, 2.7um).

    • Mobile Phase: A gradient of water with 0.1% of 200 mM ammonium formate and 0.01% formic acid (A) and a mixture of acetonitrile and isopropanol (1:1) with 0.1% of 200 mM ammonium formate and 0.01% formic acid (B).

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry:

    • Ionization: ESI in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the general bile acid synthesis pathway involving GUDCA.

GUDCA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Alternative Methods cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Sample (Plasma/Serum) add_is Spike with GUDCA-d5 Internal Standard start->add_is extraction Extraction/Precipitation add_is->extraction LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction PP Protein Precipitation concentrate Evaporation & Reconstitution LLE->concentrate SPE->concentrate PP->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification

Caption: General workflow for GUDCA quantification using LC-MS/MS.

Bile_Acid_Synthesis cluster_liver Liver cluster_conjugation Conjugation cluster_enterohepatic Enterohepatic Circulation cholesterol Cholesterol primary_ba Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) cholesterol->primary_ba udca Ursodeoxycholic Acid (UDCA) primary_ba->udca Bacterial Metabolism (Intestine) gudca Glycoursodeoxycholic Acid (GUDCA) udca->gudca glycine Glycine glycine->gudca secretion Biliary Secretion gudca->secretion reabsorption Intestinal Reabsorption secretion->reabsorption liver_return Return to Liver reabsorption->liver_return Portal Vein excretion Excretion reabsorption->excretion Fecal Excretion liver_return->gudca

Caption: Simplified pathway of GUDCA synthesis and circulation.

Comparison_Logic cluster_methods Analytical Methods cluster_parameters Performance Parameters cluster_outcome Outcome title Inter-laboratory Comparison of GUDCA Quantification method_a Method A (LLE) linearity Linearity & LLOQ method_a->linearity precision Precision method_a->precision accuracy Accuracy method_a->accuracy method_b Method B (SPE) method_b->linearity method_b->precision method_b->accuracy method_c Method C (PP) method_c->linearity method_c->precision method_c->accuracy evaluation Method Suitability Evaluation linearity->evaluation precision->evaluation accuracy->evaluation

Caption: Logical framework for comparing GUDCA quantification methods.

References

A Researcher's Guide to Evaluating the Isotopic Purity of Deuterated Glycoursodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Glycoursodeoxycholic Acid-d5 (GUDCA-d5) is a critical parameter for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of commercially available GUDCA-d-labeled standards, outlines the key experimental protocols for evaluating their isotopic purity, and discusses alternative deuterated bile acid standards.

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that plays a significant role in various physiological and pathological processes. Its deuterated analogue, GUDCA-d5, is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous GUDCA in biological matrices. The accuracy of these measurements is directly dependent on the isotopic purity of the deuterated standard. Insufficient deuterium incorporation or the presence of unlabeled GUDCA can lead to significant analytical errors.

This guide will delve into the two primary analytical techniques for assessing isotopic purity: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Commercially Available Deuterated GUDCA

While the user's request specified this compound, detailed Certificates of Analysis are more readily available for the closely related and commonly used Glycoursodeoxycholic Acid-d4. The following table summarizes the isotopic and chemical purity specifications for GUDCA-d4 from various suppliers. This data serves as a strong proxy for the quality of deuterated GUDCA standards available on the market.

SupplierProduct NameDeuteration LevelIsotopic Purity SpecificationChemical Purity
Cayman ChemicalGlycoursodeoxycholic Acid-d4d4≥99% deuterated forms (d1-d4); ≤1% d0[1]≥95%[2]
Sigma-AldrichGlycoursodeoxycholic acid-2,2,4,4-d4d4≥98 atom % D[3]≥97% (CP)[3]
Cambridge Isotope LaboratoriesGlycoursodeoxycholic acid (2,2,4,4-D₄, 98%)d498%[4]97%[4]
ClearsynthGlycoursodeoxycholic acid-d4d4Not specified>90% by HPLC[5]

Alternative Deuterated Bile Acid Standards

A variety of other deuterated bile acid standards are commercially available and can serve as internal standards in metabolic studies. The choice of a specific standard will depend on the analyte of interest and the analytical method.

Product NameSupplierDeuteration LevelIsotopic Purity
Glycocholic Acid-d5Cleanchemd5Not Specified[6]
Taurocholic acid-d4 sodiumMedChemExpressd4≥99.0%[7]
Chenodeoxycholic Acid-d4MedChemExpressd499.93%[7]
Deoxycholic acid-d4MedChemExpressd498.0%[7]
Cholic acid-d4MedChemExpressd499.91%[7]

Experimental Protocols for Isotopic Purity Assessment

The two gold-standard techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS is a powerful technique for determining the isotopic enrichment of a deuterated compound by analyzing the distribution of its isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation: Dissolve the deuterated GUDCA standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).

  • Chromatographic Separation: While not strictly necessary for a pure standard, a short chromatographic run can help to remove any potential interferences.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.

    • Scan Mode: Full scan mode with high resolution (>60,000).

    • Data Acquisition: Acquire data over the m/z range that includes the unlabeled GUDCA and the deuterated standard. For GUDCA-d5, the expected [M-H]⁻ ion is at m/z 453.3, while the unlabeled GUDCA is at m/z 448.3.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (d0) and all deuterated isotopologues (d1, d2, d3, d4, d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [ (Sum of peak areas of deuterated isotopologues) / (Total sum of peak areas of all isotopologues) ] x 100

Isotopic_Purity_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Dissolve Dissolve GUDCA-d5 in Methanol LC LC Separation (C18 Column) Dissolve->LC Inject MS HRMS Detection (Full Scan, Negative ESI) LC->MS Elute Extract Extract Ion Chromatograms (d0-d5) MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Isotopic_Purity_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation Dissolve Dissolve GUDCA-d5 in Deuterated Solvent H1_NMR ¹H-NMR Acquisition Dissolve->H1_NMR H2_NMR ²H-NMR Acquisition Dissolve->H2_NMR Analyze_H1 Assess Residual Proton Signals H1_NMR->Analyze_H1 Analyze_H2 Confirm Deuterium Positions H2_NMR->Analyze_H2 Confirm_Structure Verify Structural Integrity Analyze_H1->Confirm_Structure Analyze_H2->Confirm_Structure

References

Performance Showdown: Glycoursodeoxycholic Acid-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of analytes. This guide provides a comprehensive comparison of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) with other commonly used deuterated bile acid internal standards, supported by experimental data and detailed protocols.

Glycoursodeoxycholic Acid (GUDCA), a glycine-conjugated secondary bile acid, plays a significant role in various physiological processes through its interaction with key signaling pathways, including the Takeda G protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR). Its deuterated form, GUDCA-d5, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of GUDCA and other bile acids in biological matrices. This guide will delve into the linearity and range assessment of GUDCA and its alternatives, providing a clear picture of their performance characteristics.

Linearity and Range: A Quantitative Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range data for GUDCA and other bile acids, which can be used to infer the performance of their deuterated analogues as internal standards.

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Glycoursodeoxycholic Acid (GUDCA) 90 - 15,000 Not Reported [Naveen Shodh Sansar, 2024]
Glycoursodeoxycholic Acid (GUDCA)5 - 5,000>0.99[Di Poto et al., 2020]
Cholic Acid (CA)5 - 5,000>0.99[Di Poto et al., 2020]
Deoxycholic Acid (DCA)5 - 5,000>0.99[Di Poto et al., 2020]
Ursodeoxycholic Acid (UDCA)5 - 5,000>0.99[Di Poto et al., 2020]

Table 1: Comparison of Linearity and Range for GUDCA and Alternative Bile Acids.

Experimental Protocols

The following are detailed methodologies for the assessment of linearity and range, typical in the validation of bioanalytical methods for bile acids.

Protocol 1: Linearity and Range Assessment of GUDCA

This protocol is based on the method described for the quantification of GUDCA in human plasma.

1. Preparation of Stock and Working Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of GUDCA in methanol.

  • Working Solutions: Serially dilute the stock solution with a mixture of acetonitrile, methanol, and 2mM ammonium formate (pH 3.5) [48:06:46 v/v] to prepare a series of working standard solutions.

  • Internal Standard (IS) Solution: Prepare a working solution of the deuterated internal standard (e.g., GUDCA-d5) in the same diluent.

2. Preparation of Calibration Standards:

  • Spike a known volume of analyte-free human plasma (obtained through charcoal treatment) with the working standard solutions to achieve a calibration curve ranging from 90 to 15,000 ng/mL.

  • Add a fixed amount of the internal standard solution to each calibration standard.

3. Sample Extraction:

  • Perform solid-phase extraction (SPE) on the plasma samples.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma samples onto the cartridges.

  • Wash the cartridges with a solution to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., Symmetry Shield, 50mm x 4.6mm, 5.0µm) with an isocratic mobile phase of acetonitrile, methanol, and 2mM ammonium formate (pH 3.5) [48:06:46 v/v] at a flow rate of 0.6 mL/min.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for GUDCA and its deuterated internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for linearity is typically r² ≥ 0.99.

Protocol 2: Linearity and Range Assessment for a Panel of Bile Acids

This protocol is adapted from a method for the simultaneous quantification of 15 bile acids in serum.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of 15 bile acids (including GUDCA, CA, DCA, and UDCA) in methanol.

  • Working Standard Mixture: Combine the individual stock solutions and serially dilute with methanol to create working standard mixtures for the calibration curve.

  • Internal Standard Mixture: Prepare a mixture of deuterated internal standards (e.g., GUDCA-d5, d4-CA, d4-DCA, d4-UDCA) in methanol.

2. Preparation of Calibration Standards:

  • Spike a known volume of steroid-free serum with the working standard mixture to create an eight-point calibration curve with concentrations ranging from 5 to 5000 ng/mL for each bile acid.

  • Add a fixed volume of the internal standard mixture to each calibration standard.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 400 µL of cold methanol containing the internal standard mixture.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) with 0.1% formic acid.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer with an ESI source in negative ion mode, using multiple reaction monitoring (MRM) for each bile acid and its corresponding internal standard.

5. Data Analysis:

  • Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its designated internal standard against the concentration.

  • Assess the linearity of each curve by calculating the correlation coefficient (r²), with a target of ≥ 0.99.

Visualizing the Biological Context and Experimental Workflow

To better understand the biological significance of GUDCA and the experimental process, the following diagrams are provided.

GUDCA_Signaling_Pathways cluster_TGR5 TGR5 Signaling Pathway cluster_FXR FXR Signaling Pathway GUDCA GUDCA TGR5 TGR5 Receptor GUDCA->TGR5 Binds to AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates GUDCA2 GUDCA FXR FXR Receptor GUDCA2->FXR Binds to SHP SHP FXR->SHP Induces CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: GUDCA signaling through TGR5 and FXR pathways.

Linearity_Assessment_Workflow prep 1. Prepare Stock & Working Solutions (Analyte & Internal Standard) cal_std 2. Spike Blank Matrix to Create Calibration Standards (LLOQ to ULOQ) prep->cal_std extraction 3. Sample Extraction (e.g., Protein Precipitation or SPE) cal_std->extraction analysis 4. LC-MS/MS Analysis extraction->analysis data 5. Data Processing & Calibration Curve Generation analysis->data validation 6. Assess Linearity (r²) and Range data->validation

Caption: Experimental workflow for linearity and range assessment.

The Analytical Edge: A Comparative Guide to the Recovery and Stability of Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective comparison of the performance of deuterated Glycoursodeoxycholic Acid-d5 (GUDCA-d5) against its non-deuterated counterparts, supported by experimental data, to inform best practices in analytical method development.

The use of stable isotope-labeled internal standards, such as GUDCA-d5, is widely recognized as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability at each step of the analytical process.

Superior Recovery and Stability with Deuterated Standards

The primary advantage of using GUDCA-d5 as an internal standard lies in its ability to provide more accurate and precise quantification of GUDCA. Experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validations consistently demonstrate high and reproducible recovery rates for GUDCA when GUDCA-d5 is used as the internal standard.

AnalyteInternal StandardMatrixRecovery Rate (%)Reference
Glycoursodeoxycholic Acid (GUDCA)GUDCA-d5Human Plasma>85%[1][2]
Glycoursodeoxycholic Acid (GUDCA)GUDCA-d5Human Plasma92-110%[3]
Deuterated Bile Acids (general)-Human Serum>80%[4]

Table 1: Comparison of Recovery Rates of Glycoursodeoxycholic Acid using a Deuterated Internal Standard.

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, can exhibit different extraction efficiencies and are more susceptible to matrix effects. This can lead to greater variability and less accurate results.

The stability of an internal standard is another critical factor for reliable bioanalysis. Studies have shown that bile acids, including GUDCA, are stable under various storage conditions, and the use of a deuterated internal standard helps to control for any potential degradation during sample handling and storage. For instance, bile acids have been found to be stable in serum for at least one month when stored at -20°C and for extended periods at -80°C. They have also been shown to be stable through multiple freeze-thaw cycles.[5]

Stability TestConditionsResult
Freeze-Thaw Stability3 cycles at -20°CStable
Short-Term StabilityRoom temperature, 4°CStable for at least 15 days in serum
Long-Term Stability-20°CStable for at least 1 month in serum
Long-Term Stability-80°CRecommended for extended storage

Table 2: General Stability of Bile Acids in Serum.

Experimental Protocols

To ensure the robustness of a bioanalytical method, it is essential to perform thorough validation experiments, including recovery and stability testing.

Experimental Protocol for Recovery and Matrix Effect Assessment

This protocol is designed to evaluate the extraction efficiency of GUDCA and the influence of the biological matrix on its quantification, using GUDCA-d5 as the internal standard.

  • Sample Preparation:

    • Prepare three sets of samples in a biological matrix (e.g., human plasma):

      • Set A (Pre-extraction Spike): Blank matrix spiked with GUDCA and GUDCA-d5 before the extraction process.

      • Set B (Post-extraction Spike): Blank matrix subjected to the extraction process, with the extracts then spiked with GUDCA and GUDCA-d5. This represents 100% recovery.

      • Set C (Neat Solution): A standard solution of GUDCA and GUDCA-d5 in the final reconstitution solvent.

  • Extraction Procedure (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of a solution containing the internal standard (GUDCA-d5) in methanol to precipitate proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracts from all three sets of samples using a validated LC-MS/MS method.

  • Calculations:

    • Recovery (%): (Peak area of analyte in Set A / Peak area of analyte in Set B) x 100

    • Matrix Effect (%): (Peak area of analyte in Set B / Peak area of analyte in Set C) x 100

    • Process Efficiency (%): (Peak area of analyte in Set A / Peak area of analyte in Set C) x 100

Experimental Protocol for Stability Testing

This protocol assesses the stability of GUDCA in a biological matrix under various conditions.

  • Freeze-Thaw Stability:

    • Spike a set of matrix samples with GUDCA and GUDCA-d5.

    • Subject the samples to three or more freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature).

    • Analyze the samples after each cycle and compare the results to a freshly prepared control sample.

  • Short-Term (Bench-Top) Stability:

    • Place spiked matrix samples at room temperature for a defined period (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the results to a control sample stored at -80°C.

  • Long-Term Stability:

    • Store spiked matrix samples at one or more temperatures (e.g., -20°C and -80°C) for an extended period (e.g., 1, 3, 6 months).

    • Analyze the samples at different time points and compare the results to a freshly prepared control sample.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the biological context of GUDCA, the following diagrams are provided.

G_experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Biological Sample (e.g., Plasma) spike Spike with GUDCA-d5 (Internal Standard) start->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (GUDCA / GUDCA-d5) data->ratio concentration Determine GUDCA Concentration ratio->concentration

Experimental workflow for GUDCA quantification.

Glycoursodeoxycholic acid is a biologically active molecule that exerts its effects through various signaling pathways. Two key receptors for GUDCA are the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR).

G_TGR5_pathway GUDCA GUDCA TGR5 TGR5 Receptor GUDCA->TGR5 Binds to AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory) CREB->Gene Regulates

Simplified GUDCA-TGR5 signaling pathway.

G_FXR_pathway GUDCA GUDCA FXR Farnesoid X Receptor (FXR) GUDCA->FXR Antagonizes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Gene Target Gene Transcription (e.g., SHP) FXRE->Gene Regulates

Simplified GUDCA-FXR signaling pathway.

References

A Comparative Guide to d4-GUDCA and d5-GUDCA as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of endogenous metabolites is paramount in various stages of drug development and clinical research. Glycoursodeoxycholic acid (GUDCA), a conjugated bile acid, is an important biomarker for liver function and metabolic disorders. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and accurate quantification of GUDCA. This guide provides a comprehensive comparison of two commonly used deuterated internal standards for GUDCA: d4-GUDCA and d5-GUDCA.

Principles of Internal Standard Selection

An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix. Deuterated standards, such as d4-GUDCA and d5-GUDCA, are considered the most suitable as they share near-identical physicochemical properties with the endogenous analyte, ensuring they effectively compensate for variations during sample preparation and analysis. The choice between different deuterated versions often comes down to factors like isotopic purity, stability, and the potential for isotopic crosstalk.

Quantitative Performance Comparison

Table 1: Performance Characteristics of d4-GUDCA as an Internal Standard [1]

ParameterPerformance MetricNotes
Linearity (R²) ≥ 0.99Demonstrated over a concentration range of 90 to 15000 ng/mL.
Precision (%RSD) Within-batch: ≤ 15% Between-batch: ≤ 15%Indicates high reproducibility of the method using d4-GUDCA.
Accuracy (%Bias) Within ± 15%Shows the closeness of the measured values to the true values.
Recovery > 85%Consistent and high recovery across different QC levels.
Matrix Effect No significant matrix effect observedd4-GUDCA effectively compensates for matrix-induced ion suppression or enhancement.

Table 2: Performance Characteristics of d5-GUDCA as an Internal Standard [2]

ParameterPerformance MetricNotes
Linearity (R²) ≥ 0.99Established over a concentration range of 5.00-2500 ng/mL for GUDCA.
Precision (%RSD) Intra-day: ≤ 7.00% Inter-day: ≤ 7.00%Excellent reproducibility of the analytical method.
Accuracy (%RE) Within ± 11.75%High degree of accuracy in the quantification of GUDCA.
Recovery Data not explicitly provided, but the method was fully validated.The overall method validation suggests acceptable recovery.
Matrix Effect No significant matrix effect reportedIndicates effective compensation by d5-GUDCA.

Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical factor. Impurities, especially the unlabeled analyte (d0), can lead to an overestimation of the endogenous compound.

  • d4-GUDCA : Commercially available d4-GUDCA is often specified to have an isotopic purity of ≥99% for deuterated forms (d1-d4).[3]

  • d5-GUDCA : While a specific certificate of analysis with isotopic purity for d5-GUDCA was not found in the public domain, its successful use in a validated method implies sufficient purity for its intended purpose.[2] Researchers should always request a certificate of analysis from the supplier to verify the isotopic distribution of the specific lot being used.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are summaries of the experimental protocols used in the studies that validated d4-GUDCA and d5-GUDCA as internal standards.

Protocol for GUDCA Quantification Using d4-GUDCA Internal Standard[1][5]

1. Sample Preparation (Solid Phase Extraction)

  • To 0.500 mL of plasma, add 0.025 mL of the d4-GUDCA internal standard working solution.

  • Add 0.500 mL of 0.05% v/v acetic acid and vortex.

  • Load the mixture onto a pre-conditioned Strata 30mg/mL SPE cartridge.

  • Wash the cartridge with 0.05% v/v acetic acid and 20% v/v methanol in water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 Symmetry Shield (50mm x 4.6mm, 5.0µm).

  • Mobile Phase: Acetonitrile: Methanol: 2mM Ammonium formate (pH 3.5) [48:06:46% v/v].

  • Flow Rate: 0.600 mL/min.

  • Injection Volume: Not specified.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • GUDCA: m/z 448.46 → 73.70

    • GUDCA-d4: m/z 451.92 → 73.70

Protocol for GUDCA Quantification Using d5-GUDCA Internal Standard[2]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add the d5-GUDCA internal standard.

  • Deproteinize the sample with methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant.

2. LC-MS/MS Conditions

  • LC System: Not specified.

  • Column: ZORBAX SB-C18 (2.1 × 50 mm, 1.8 μm).

  • Mobile Phase: 2 mM ammonium acetate and acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: Not specified.

  • MS System: API5500 triple quadrupole tandem mass spectrometer with ESI in negative mode.

  • MRM Transitions:

    • GUDCA: m/z 448.3 → 73.9

    • GUDCA-d5: m/z 453.3 → 74.0

Logical Workflow for Internal Standard Selection

The selection and validation of a deuterated internal standard is a systematic process. The following diagram illustrates a logical workflow for this procedure.

Internal_Standard_Selection cluster_selection Internal Standard Selection cluster_validation Method Validation start Start: Need to Quantify Endogenous Analyte search_IS Search for Commercially Available Deuterated IS (e.g., d4-GUDCA, d5-GUDCA) start->search_IS assess_purity Assess Isotopic Purity (Request Certificate of Analysis) search_IS->assess_purity check_mass_shift Ensure Sufficient Mass Shift (≥ 3 amu) assess_purity->check_mass_shift develop_method Develop LC-MS/MS Method (Chromatography, MS parameters) check_mass_shift->develop_method validate_performance Validate Performance: - Linearity - Precision - Accuracy - Recovery - Matrix Effect develop_method->validate_performance check_crosstalk Evaluate Isotopic Crosstalk (Analyte signal in IS channel and vice versa) validate_performance->check_crosstalk end Method Ready for Sample Analysis check_crosstalk->end

Caption: A logical workflow for the selection and validation of a deuterated internal standard.

Conclusion

Both d4-GUDCA and d5-GUDCA have been demonstrated to be effective internal standards for the accurate and precise quantification of GUDCA in biological matrices. The choice between the two may depend on commercial availability, cost, and the specific requirements of the analytical method. Based on the available data, both internal standards can be used to develop robust and reliable bioanalytical methods that meet regulatory guidelines. It is crucial for researchers to thoroughly validate their chosen internal standard within their specific analytical method to ensure data integrity.

References

Safety Operating Guide

Proper Disposal of Glycoursodeoxycholic Acid-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Glycoursodeoxycholic Acid-d5, a stable isotope-labeled compound. The following information is intended to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Key Safety and Hazard Information

Stable isotope-labeled compounds, such as deuterated molecules, are generally not radioactive and are considered to share the same chemical properties as their non-labeled counterparts. Waste from stable isotope labeling is typically handled similarly to common chemical waste.[] Therefore, the disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste, with a primary focus on preventing environmental release.

Summary of Compound Properties:

PropertyValueSource
Chemical Formula C₂₆H₃₈D₅NO₅[4]
Molecular Weight 454.65 g/mol [4]
Hazard Classification Not classified as hazardous (based on non-deuterated form)[1][2]
Primary Use Stable labeled metabolite for research[4][5]
Environmental Hazard Slightly hazardous for water (based on non-deuterated form)

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following protocol outlines the general best practices for the disposal of this and similar non-hazardous chemical compounds.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated and clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound Waste".

  • Include any known hazard information (in this case, "non-hazardous" is appropriate based on available data).

  • Indicate the date of waste accumulation.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure area, away from general laboratory traffic.

  • Ensure containers are sealed to prevent spills or evaporation.

  • Follow your institution's guidelines for secondary containment.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. Although it is considered only slightly hazardous to water, this is a precautionary measure to prevent the release of chemicals into the environment.

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program.

  • Contact your EHS department to schedule a waste pickup and for any specific institutional procedures.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Experiment Complete gen_solid Generate Solid Waste (e.g., contaminated gloves, weigh boats) start->gen_solid gen_liquid Generate Liquid Waste (e.g., solutions with compound) start->gen_liquid gen_sharps Generate Sharps Waste (e.g., contaminated needles) start->gen_sharps collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid collect_sharps Collect in Designated Sharps Container gen_sharps->collect_sharps store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Dispose via Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glycoursodeoxycholic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental results and maintaining a safe laboratory environment are paramount. This guide provides essential safety and logistical information for the handling of Glycoursodeoxycholic Acid-d5, a stable labeled metabolite of ursodeoxycholic acid. The following procedural steps will help ensure the safe and effective use of this compound in your research.

Chemical and Physical Properties

A summary of the key data for this compound is presented below.

PropertyValue
Molecular Formula C26H38D5NO5
Molecular Weight 454.65 g/mol
CAS Number 64480-66-6 (for non-deuterated form)
Appearance Solid
Storage Temperature -20°C
Solubility Soluble in DMSO and Methanol

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling, use, and disposal of this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, lot number, and quantity match the information on the purchase order and certificate of analysis.

  • Ensure the container is properly sealed.

Storage
  • Temperature: Store the compound in a freezer at -20°C for long-term stability.[1]

  • Protection from Light: Keep the container in a dark location to prevent photodegradation.[1] Many organic compounds are light-sensitive.[1]

  • Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1]

  • Moisture Control: Deuterated compounds can be hygroscopic.[2] Store in a desiccator or a dry environment to prevent isotopic exchange with atmospheric moisture.

Personal Protective Equipment (PPE)

While the non-deuterated form, Glycoursodeoxycholic Acid, is not classified as a hazardous substance, the toxicological properties of the deuterated form have not been thoroughly investigated.[3] Therefore, a cautious approach to PPE is recommended.

PPE ItemSpecification
Hand Protection Nitrile or butyl rubber gloves are recommended.[4] Inspect gloves for any tears or perforations before use.[3]
Eye Protection Safety glasses with side shields are mandatory. In situations with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[4][5]
Body Protection A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.[3] If dust may be generated, a NIOSH-approved N95 or higher-rated respirator should be used.[3]
Handling and Use
  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can compromise the isotopic purity of the compound.[1]

  • Solution Preparation:

    • Use appropriate solvents such as methanol or DMSO.[1]

    • Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[1]

    • Ensure the pH of aqueous solutions is near neutral.[1]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

Spill and Emergency Procedures
  • Spill: In case of a spill, wear appropriate PPE. For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3] For a solution spill, absorb with an inert material and place in a sealed container for disposal.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[3]

    • Inhalation: Move the person to fresh air.[3]

    • Ingestion: Rinse mouth with water.[3]

    • In all cases of exposure, seek medical attention if symptoms persist.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Place waste material in a clearly labeled, sealed container.

  • Do not allow the product to enter drains or waterways.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Shipment Store Store at -20°C Protect from light & moisture Receive->Store PPE Don Appropriate PPE Store->PPE Equilibrate Equilibrate to Room Temp PPE->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose RemovePPE Remove & Dispose of PPE Dispose->RemovePPE

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。